4-(Morpholinomethyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(morpholin-4-ylmethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13/h1-4H,5-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBXZYYECZFQRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351562 | |
| Record name | 4-(morpholinomethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62642-62-0 | |
| Record name | 4-(morpholinomethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(morpholin-4-ium-4-ylmethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Morpholinomethyl)benzoic Acid: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4-(Morpholinomethyl)benzoic acid, a versatile heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its chemical properties, provide validated synthesis protocols, and explore its applications as a key structural motif in the design of novel therapeutic agents.
Core Molecular Attributes and Physicochemical Properties
This compound (CAS No: 62642-62-0) is a bifunctional organic molecule integrating a rigid para-substituted benzene ring with a flexible, saturated morpholine heterocycle. This unique combination of a carboxylic acid group and a tertiary amine imparts a valuable set of physicochemical properties, making it an attractive scaffold for library synthesis and lead optimization.
The carboxylic acid moiety serves as a key interaction point, capable of forming strong hydrogen bonds or salt bridges with biological targets, while also providing a handle for further chemical modification (e.g., esterification, amidation). The morpholine ring, a common pharmacophore, is known to enhance aqueous solubility, improve metabolic stability, and introduce a basic center, which can be critical for modulating pharmacokinetics and target engagement.[1][2]
Table 1: Physicochemical and Computed Properties of this compound
| Property | Value | Source |
| CAS Number | 62642-62-0 | --INVALID-LINK--[3] |
| Molecular Formula | C₁₂H₁₅NO₃ | --INVALID-LINK--[3] |
| Molecular Weight | 221.25 g/mol | --INVALID-LINK--[3] |
| Appearance | Off-white solid | Generic SDS Data |
| Melting Point | 181 °C | Stenutz |
| Solubility | Soluble in water | Generic SDS Data |
| XLogP3 (Computed) | -0.5 | --INVALID-LINK--[3] |
| Hydrogen Bond Donors | 1 (from COOH) | --INVALID-LINK--[3] |
| Hydrogen Bond Acceptors | 3 (from C=O, -O-, -N-) | --INVALID-LINK--[3] |
| Rotatable Bond Count | 2 | --INVALID-LINK--[3] |
Synthesis and Purification Workflow
The most direct and reliable synthesis of this compound is achieved through a two-step process starting from commercially available 4-methylbenzoic acid. The workflow involves a radical bromination of the benzylic methyl group followed by a nucleophilic substitution with morpholine.
Experimental Protocol: Step 1 - Synthesis of 4-(Bromomethyl)benzoic Acid
Causality: This protocol utilizes a standard free-radical bromination at the benzylic position, which is activated by the benzene ring. N-Bromosuccinimide (NBS) is the bromine source, and benzoyl peroxide acts as a radical initiator.[3][4]
Materials:
-
4-Methylbenzoic acid (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Benzoyl peroxide (0.05 eq)
-
Chlorobenzene (solvent)
-
Hexane (for washing)
-
Deionized water (for washing)
Procedure:
-
To a round-bottomed flask equipped with a reflux condenser and magnetic stir bar, add 4-methylbenzoic acid, N-bromosuccinimide, and benzoyl peroxide.
-
Add chlorobenzene to the flask.
-
Heat the mixture to reflux (approx. 132°C) and maintain for 1 hour. The progress can be monitored by TLC.
-
After the reaction is complete, cool the flask to room temperature, then further cool in an ice bath to precipitate the product and the succinimide byproduct.
-
Filter the solids via suction filtration and wash the collected solid with cold hexane to remove residual chlorobenzene and unreacted initiator.
-
Transfer the solid to a beaker and stir thoroughly with deionized water to dissolve the succinimide byproduct.
-
Filter the solid again via suction filtration, wash with cold deionized water, and then with a small amount of cold hexane.
-
Dry the product under vacuum to yield 4-(Bromomethyl)benzoic acid as a white solid. The product can be further purified by recrystallization from ethyl acetate if necessary.[4]
Experimental Protocol: Step 2 - Synthesis of this compound
Causality: This is a classic SN2 nucleophilic substitution. The nitrogen atom of morpholine acts as the nucleophile, displacing the bromide from the benzylic carbon of 4-(bromomethyl)benzoic acid. Anhydrous potassium carbonate is used as a base to neutralize the HBr formed during the reaction, driving it to completion. This protocol is adapted from a validated procedure for a structurally analogous synthesis.[5]
Materials:
-
4-(Bromomethyl)benzoic acid (1.0 eq)
-
Morpholine (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (ACN) (solvent)
-
Ethyl acetate (for extraction)
-
Deionized water and Brine (for washing)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottomed flask equipped with a magnetic stir bar, add anhydrous potassium carbonate.
-
Add anhydrous acetonitrile, followed by morpholine. Stir the suspension at room temperature for 10 minutes.
-
Add 4-(bromomethyl)benzoic acid to the reaction mixture in portions.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 82°C) for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel. Wash with deionized water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The product can be purified by recrystallization or column chromatography on silica gel if necessary to yield this compound.[5]
Spectroscopic and Analytical Characterization
Authenticating the structure and purity of this compound is critical. Below are the expected spectroscopic characteristics based on the analysis of its functional groups and data from structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale |
| COOH | ~12.9 ppm (s, 1H) | ~167 ppm | Acidic proton, broad singlet. Carboxyl carbon is deshielded.[6] |
| Aromatic C-H (ortho to COOH) | ~7.9 ppm (d, 2H) | ~129 ppm | Deshielded by the electron-withdrawing carboxylic acid group. |
| Aromatic C-H (ortho to CH₂) | ~7.4 ppm (d, 2H) | ~129 ppm | Standard aromatic region. |
| Benzylic CH₂ | ~3.5 ppm (s, 2H) | ~62 ppm | Methylene group adjacent to the aromatic ring and nitrogen. |
| Morpholine CH₂ (-N-CH₂) | ~2.4 ppm (t, 4H) | ~53 ppm | Methylene groups adjacent to the nitrogen atom. |
| Morpholine CH₂ (-O-CH₂) | ~3.6 ppm (t, 4H) | ~66 ppm | Methylene groups adjacent to the oxygen atom, more deshielded. |
| Aromatic C (ipso-COOH) | - | ~130 ppm | Quaternary carbon attached to the carboxylic acid. |
| Aromatic C (ipso-CH₂) | - | ~142 ppm | Quaternary carbon attached to the methylene group. |
Note: Predicted shifts are based on standard functional group values and data from analogous structures. Actual experimental values may vary slightly.[7][8]
Infrared (IR) Spectroscopy
The IR spectrum provides a clear fingerprint of the key functional groups present in the molecule.
Table 3: Key IR Absorption Bands (Predicted)
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Characteristics |
| 2500-3300 | O-H (Carboxylic Acid) | Stretch | Very broad "hairy beard" due to hydrogen bonding, a hallmark of carboxylic acids. |
| ~2950, ~2850 | C-H (Aliphatic) | Stretch | Characteristic stretches for the methylene groups in the morpholine and benzylic positions. |
| ~1700 | C=O (Carboxylic Acid) | Stretch | Strong, sharp absorption, highly diagnostic for the carbonyl group. |
| 1400-1600 | C=C (Aromatic) | Stretch | Multiple medium-intensity peaks characteristic of the benzene ring. |
| ~1115 | C-O-C (Ether) | Stretch | Strong stretch from the morpholine ring's ether linkage. |
Mass Spectrometry (MS)
Under Electron Ionization (EI), the molecule is expected to show a clear molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺˙): A peak at m/z = 221 corresponding to the molecular weight of the compound [C₁₂H₁₅NO₃]⁺˙.
-
Key Fragments:
-
m/z = 176: Loss of the carboxyl group ([M-COOH]⁺).
-
m/z = 100: Benzylic cleavage is highly favorable, leading to the stable morpholinomethyl cation [CH₂=N(CH₂CH₂)₂O]⁺. This is often the base peak.
-
m/z = 91: Formation of the tropylium ion, a common fragment for benzyl derivatives.
-
Reactivity and Applications in Medicinal Chemistry
This compound is a dual-handled synthetic intermediate. Its reactivity is dominated by its two primary functional groups:
-
Carboxylic Acid: This group readily undergoes standard transformations such as esterification, conversion to acid chlorides (e.g., with thionyl chloride), and amide bond formation via coupling reagents (e.g., HATU, EDC). This allows for the covalent attachment of the scaffold to other molecules or pharmacophores.[9]
-
Tertiary Amine (Morpholine): The nitrogen atom is basic and can be protonated to form salts, which is often used to improve the solubility and handling of drug candidates. While it is a tertiary amine, the benzylic C-N bond can be subject to specific chemical transformations under certain catalytic conditions.
The true value of this scaffold lies in its role as a "privileged structure" in drug design. The combination of a benzoic acid derivative and a morpholine ring appears in numerous biologically active compounds.[1][2]
-
Enzyme Inhibition: The benzoic acid moiety can act as a mimic for natural substrates, interacting with active sites of enzymes like phosphatases or proteases.[9][10]
-
GPCR Ligands: The aromatic ring provides a scaffold for substitution patterns that can be optimized for interaction with G-protein coupled receptors, while the morpholine group can enhance solubility and tune basicity for optimal binding.
-
Improving Pharmacokinetics: The morpholine group is frequently incorporated into drug candidates to disrupt planarity, reduce lipophilicity, and block sites of metabolic oxidation, thereby improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a molecule.[1]
While specific studies highlighting this compound as a final active compound are limited, its value is evident as a foundational piece for building more complex molecules with potential therapeutic applications against cancer, infectious diseases, and neurological disorders.[11][12][13][14]
Safety and Handling
This compound is classified as an irritant.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Handle in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry place.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solved Experiment 16 Preparation of 4-bromomethylbenzoic | Chegg.com [chegg.com]
- 4. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. rsc.org [rsc.org]
- 8. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. preprints.org [preprints.org]
- 14. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Foreword: The Imperative of Unambiguous Structural Confirmation
An In-depth Technical Guide to the Structural Elucidation of 4-(Morpholinomethyl)benzoic Acid
In the landscape of drug development and materials science, the precise molecular structure of a compound is its fundamental identity. It dictates function, reactivity, and safety. For a molecule like this compound, which incorporates a pharmacologically relevant morpholine moiety and a versatile benzoic acid group, absolute certainty in its structure is not merely an academic exercise; it is a prerequisite for advancing any research or development program.[1] This guide eschews a simple checklist of analytical methods. Instead, it presents a holistic and logical workflow, grounded in first principles, to achieve irrefutable structural elucidation. We will explore not just what to do, but why each step is taken, creating a self-validating cascade of evidence.
The Target Molecule: An Overview
Before embarking on the analysis, we must define our target. This compound is expected to have the following structure:
-
Molecular Formula : C₁₂H₁₅NO₃[2]
-
Molecular Weight : 221.25 g/mol [2]
-
Key Structural Features :
-
A para-substituted benzene ring.
-
A carboxylic acid group (-COOH) attached to the ring.
-
A morpholine ring.
-
A methylene bridge (-CH₂-) connecting the nitrogen of the morpholine ring to the benzene ring.
-
Our analytical strategy is designed to confirm the presence and, critically, the precise connectivity of these features.
The Elucidation Strategy: An Orthogonal Approach
Caption: A multi-phase workflow for structural elucidation.
Mass Spectrometry: Confirming Molecular Weight and Formula
Expertise & Experience: We begin with Mass Spectrometry (MS) as it provides the most direct confirmation of the compound's molecular weight and, with high-resolution instruments, its elemental composition. This is the first gate in validating the identity of the synthesized material. Electrospray Ionization (ESI) is the preferred technique for this molecule due to the presence of ionizable acidic (carboxylic acid) and basic (morpholine nitrogen) sites, which readily accept or lose a proton.
Experimental Protocol: High-Resolution ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Acquire spectra in positive ion mode to detect the protonated molecule, [M+H]⁺.
-
Data Acquisition: Infuse the sample directly or via LC inlet and acquire the full scan mass spectrum over a range of m/z 100-500.
-
Analysis: Determine the accurate mass of the most abundant ion and use the instrument's software to predict the elemental formula.[3]
Data Presentation: Expected Mass Spectral Data
| Ion Species | Formula | Calculated m/z | Observed m/z (Hypothetical) | Interpretation |
| [M+H]⁺ | C₁₂H₁₆NO₃⁺ | 222.1125 | 222.1128 | Molecular ion; confirms the molecular weight. |
| [M-H₂O+H]⁺ | C₁₂H₁₄NO₂⁺ | 204.1019 | 204.1022 | Loss of water from the carboxylic acid. |
| [M-COOH+H]⁺ | C₁₁H₁₆NO⁺ | 178.1226 | 178.1229 | Loss of the carboxyl group, a common fragmentation for benzoic acids.[4] |
| [C₈H₈O₂]⁺ | C₈H₈O₂⁺ | 136.0524 | 136.0521 | Fragment corresponding to the benzoic acid moiety after benzylic cleavage. |
| [C₅H₁₀NO]⁺ | C₅H₁₀NO⁺ | 100.0757 | 100.0760 | Fragment corresponding to the morpholinomethyl cation after benzylic cleavage. |
Trustworthiness: The observation of the molecular ion at the calculated high-resolution mass provides strong evidence for the elemental formula C₁₂H₁₅NO₃. The fragmentation pattern further supports the proposed structure by showing logical losses of key functional groups.[5]
Infrared Spectroscopy: A Fingerprint of Functionality
Expertise & Experience: While MS confirms the mass, Infrared (IR) Spectroscopy provides direct, non-destructive evidence of the functional groups present.[6] For this compound, we expect to see characteristic vibrations for the carboxylic acid, the aromatic ring, and the morpholine ether and amine functionalities. Attenuated Total Reflectance (ATR) is an efficient method that requires minimal sample preparation.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal and collect the sample spectrum. The instrument software automatically generates the final transmittance or absorbance spectrum.[6]
-
Data Acquisition: Scan the mid-IR range (4000–400 cm⁻¹).
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 2500-3300 | Broad | O-H stretch | Carboxylic Acid |
| ~1700 | Strong | C=O stretch | Carboxylic Acid |
| 3000-3100 | Medium | C-H stretch | Aromatic Ring |
| 1600, 1475 | Medium-Weak | C=C stretch | Aromatic Ring |
| ~1115 | Strong | C-O-C stretch | Morpholine Ether |
| ~2850, ~2950 | Medium | C-H stretch | Aliphatic (Methylene & Morpholine) |
Trustworthiness: The simultaneous presence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ and a very broad hydroxyl (O-H) band confirms the carboxylic acid group.[7] The strong C-O-C ether stretch is characteristic of the morpholine ring. This spectral "fingerprint" validates the presence of the key functional components of the molecule.
NMR Spectroscopy: The Definitive Connectivity Map
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation for organic molecules. It provides detailed information about the chemical environment, quantity, and, most importantly, the connectivity of atoms. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for unambiguous assignment.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice as it will solubilize the molecule and allow for the observation of the acidic proton.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra.
Data Interpretation: ¹H and ¹³C NMR
The following tables summarize the expected chemical shifts. Actual values may vary slightly depending on the solvent and concentration.[8]
Table: Expected ¹H NMR Data (400 MHz, DMSO-d₆)
| Label | Protons | Integration | Chemical Shift (δ ppm) | Multiplicity | Rationale |
| a | -COOH | 1H | ~12.9 | Broad singlet | Acidic proton, exchangeable.[9] |
| b | Ar-H | 2H | ~7.9 | Doublet | Protons ortho to -COOH, deshielded. |
| c | Ar-H | 2H | ~7.4 | Doublet | Protons ortho to -CH₂-, less deshielded. |
| d | -CH₂- | 2H | ~3.6 | Singlet | Benzylic protons. |
| e | -CH₂-N- | 4H | ~2.4 | Triplet (broad) | Morpholine protons adjacent to Nitrogen. |
| f | -CH₂-O- | 4H | ~3.5 | Triplet (broad) | Morpholine protons adjacent to Oxygen. |
Table: Expected ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon | Chemical Shift (δ ppm) | Rationale |
| -COOH | ~167 | Carboxylic acid carbonyl. |
| Ar-C (ipso-COOH) | ~130 | Quaternary carbon attached to -COOH. |
| Ar-C (ipso-CH₂) | ~144 | Quaternary carbon attached to -CH₂-. |
| Ar-CH (ortho to COOH) | ~129 | Aromatic CH. |
| Ar-CH (ortho to CH₂) | ~128 | Aromatic CH. |
| -CH₂- (benzylic) | ~62 | Benzylic carbon. |
| -CH₂-N- (morpholine) | ~53 | Morpholine carbons adjacent to Nitrogen. |
| -CH₂-O- (morpholine) | ~66 | Morpholine carbons adjacent to Oxygen. |
Data Interpretation: 2D NMR for Connectivity
While 1D NMR suggests the presence of the different fragments, 2D NMR proves their connection.
Caption: Key 2D NMR correlations confirming the molecular framework.
-
COSY (Correlation Spectroscopy): Would show a correlation between the aromatic protons H(b) and H(c), and between the morpholine protons H(e) and H(f), confirming the spin systems within the rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Would connect each proton directly to the carbon it is attached to (e.g., H(d) to the benzylic carbon at ~62 ppm).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for linking the fragments. Key correlations would be:
-
From the benzylic protons H(d) to the aromatic carbons C(c) and the ipso-carbon C(ipso-CH₂).
-
From the benzylic protons H(d) to the morpholine carbons C(e).
-
From the aromatic protons H(b) to the carboxyl carbon C(a).
-
Trustworthiness: The combination of these NMR experiments provides an unambiguous, interlocking map of the molecule's covalent framework, leaving no doubt about the connectivity of the benzoic acid, methylene bridge, and morpholine ring.
X-ray Crystallography: The Gold Standard
Expertise & Experience: For the ultimate, definitive proof of structure, single-crystal X-ray crystallography is unparalleled. It provides a three-dimensional model of the molecule, confirming not only connectivity but also bond lengths, bond angles, and stereochemistry (if applicable).[10] Obtaining a suitable crystal is often the rate-limiting step, but the resulting data is conclusive.[10]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the compound suitable for diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data as the crystal is rotated in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine this model against the experimental data to obtain the final structure.[11]
Data Interpretation: The output is a refined crystallographic information file (CIF) containing the precise atomic coordinates of every atom in the molecule. This allows for the visualization of the 3D structure and the measurement of all geometric parameters. This method would definitively confirm the para substitution pattern on the benzene ring and the chair conformation of the morpholine ring.
Conclusion: A Synthesis of Evidence
The structural elucidation of this compound is achieved not by a single measurement, but by the logical synthesis of data from a suite of orthogonal analytical techniques. High-resolution mass spectrometry confirms the elemental formula. Infrared spectroscopy identifies the essential functional groups. A comprehensive set of 1D and 2D NMR experiments meticulously maps the atomic connectivity. Finally, X-ray crystallography provides the ultimate, unambiguous three-dimensional structure. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy data required for progression in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. rsc.org [rsc.org]
- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
CAS 62642-62-0 physicochemical data
An In-Depth Technical Guide to the Physicochemical Properties of 4-(Morpholinomethyl)benzoic acid (CAS 62642-62-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, identified by the CAS Registry Number 62642-62-0, is a heterocyclic building block with potential applications in pharmaceutical and chemical research. Its unique structure, combining a benzoic acid moiety with a morpholine ring, imparts specific physicochemical characteristics that are crucial for its behavior in biological and chemical systems. Understanding these properties is paramount for scientists engaged in drug discovery and development, as they fundamentally influence a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the known physicochemical data for this compound and details the standard methodologies for determining key parameters that are not yet fully characterized.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized below. While some parameters have been experimentally determined, others remain to be fully quantified.
| Property | Value | Source(s) |
| CAS Registry Number | 62642-62-0 | [1][2][3] |
| Molecular Formula | C₁₂H₁₅NO₃ | [1][2][4][5][6][7][8] |
| Molecular Weight | 221.25 g/mol | [2][4][5][7][8] |
| Appearance | Off-white solid | [4] |
| Melting Point | 180.3 - 183 °C | [2][3][4][9] |
| Water Solubility | Soluble (Qualitative); 61.8 mg/mL (Quantitative) | [4][6][9] |
| Boiling Point | Data not available | [4][10][11] |
| Density | Data not available | [4] |
| Vapor Pressure | Data not available | [4][9] |
| pKa | Data not available | |
| LogP | Data not available |
Experimental Protocols for Key Physicochemical Parameters
For a comprehensive understanding of a drug candidate's potential, it is essential to determine a full profile of its physicochemical properties. The following sections detail the standard, self-validating experimental protocols for determining the acid dissociation constant (pKa), the octanol-water partition coefficient (LogP), water solubility, and density of a solid compound like this compound.
Determination of the Acid Dissociation Constant (pKa)
Significance in Drug Development: The pKa value is a critical determinant of a drug's behavior in the physiological pH range.[12] It dictates the degree of ionization of the molecule, which in turn profoundly affects its aqueous solubility, membrane permeability, and binding to its biological target.[9][13] For this compound, which contains both a carboxylic acid and a tertiary amine (morpholine), determining the pKa values for both functional groups is essential for predicting its absorption in the gastrointestinal tract and its distribution in the body.[1][5]
Recommended Protocol: Potentiometric Titration
Potentiometric titration is a robust and widely used method for pKa determination.[14] It involves monitoring the pH of a solution of the compound as a titrant of known concentration is incrementally added.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0). Place the dissolved sample in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette. After each addition, allow the pH to stabilize and record the pH value and the volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa can be determined from the half-equivalence point, which is the point on the curve where half of the acid has been neutralized. For a compound with multiple ionizable groups, multiple inflection points and half-equivalence points will be observed.
Determination of the Octanol-Water Partition Coefficient (LogP)
Significance in Drug Development: The LogP value is a measure of a compound's lipophilicity, which is its ability to partition between an oily (lipid) and an aqueous phase.[7][15] This property is a key predictor of a drug's ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier.[16][17] A balanced LogP is often sought to ensure adequate absorption and distribution without excessive accumulation in fatty tissues.[18]
Recommended Protocol: OECD Guideline 107 - Shake Flask Method
The shake flask method is the classical and most reliable method for determining LogP values in the range of -2 to 4.[19][20]
Step-by-Step Methodology:
-
Solvent Preparation: Use high-purity n-octanol and water. Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours, followed by separation.
-
Sample Preparation: Prepare a stock solution of this compound in one of the pre-saturated solvents. Since this compound is ionizable, the aqueous phase should be buffered to a pH where the molecule is predominantly in its non-ionized form (at least one pH unit away from the pKa).[21]
-
Partitioning: In a suitable vessel, combine known volumes of the pre-saturated n-octanol and the buffered aqueous phase. Add a small amount of the stock solution.
-
Equilibration: Shake the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached (typically for several hours).
-
Phase Separation: Separate the n-octanol and aqueous phases, usually by centrifugation to ensure a clean separation.
-
Concentration Analysis: Accurately determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.
Determination of Aqueous Solubility
Significance in Drug Development: Aqueous solubility is a prerequisite for the absorption of orally administered drugs.[11][22] A drug must dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[23] Poor aqueous solubility is a major challenge in drug development, often leading to low and variable bioavailability.[24][25]
Recommended Protocol: OECD Guideline 105 - Flask Method
The flask method is suitable for compounds with solubilities above 10⁻² g/L and involves determining the saturation mass concentration of the substance in water at a given temperature.[2][3][26]
Step-by-Step Methodology:
-
System Setup: Place a sufficient amount of this compound into a flask containing a known volume of deionized water. The amount should be in excess of its expected solubility to ensure a saturated solution is formed.
-
Equilibration: Stir the mixture at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the mixture to settle, then separate the solid and liquid phases by centrifugation or filtration.
-
Concentration Analysis: Determine the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Result: The measured concentration represents the aqueous solubility of the compound at the specified temperature. The experiment should be repeated to ensure reproducibility.
Determination of Solid Density
Significance in Pharmaceutical Formulation: The density of a solid active pharmaceutical ingredient (API) is a critical parameter in formulation development, particularly for solid dosage forms like tablets and capsules.[8] Bulk density and tapped density influence powder flowability, compressibility, and the final dosage form's uniformity and hardness.[6][27][28]
Recommended Protocol: Gas Pycnometry
Gas pycnometry is a highly accurate method for determining the true density of a solid powder by measuring the volume of the solid via gas displacement.[10]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a sample of the dry this compound powder.
-
Measurement: Place the weighed sample into the sample chamber of the gas pycnometer.
-
Gas Expansion: The instrument fills a reference chamber with an inert gas (typically helium) to a known pressure. The gas is then expanded into the sample chamber.
-
Pressure Measurement: The pressure is measured after the gas has expanded into the sample chamber.
-
Volume Calculation: Based on the pressure change and the known volumes of the chambers, the instrument calculates the volume of the solid sample, excluding any pore volume.
-
Density Calculation: The density is calculated by dividing the mass of the sample by the measured volume.
Conclusion: A Pathway to Comprehensive Characterization
The provided data and methodologies offer a robust framework for the comprehensive physicochemical characterization of this compound (CAS 62642-62-0). While foundational data such as molecular weight and melting point are established, the true potential of this compound in a drug development pipeline can only be unlocked through the rigorous experimental determination of its pKa, LogP, aqueous solubility, and density. These parameters are not mere data points; they are critical indicators that govern the biopharmaceutical properties of a molecule. By employing the standardized, self-validating protocols outlined in this guide, researchers can generate the high-quality, reliable data necessary to make informed decisions, optimize formulations, and ultimately, accelerate the journey from a promising molecule to a potential therapeutic agent.
References
- 1. drughunter.com [drughunter.com]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. rroij.com [rroij.com]
- 5. ijirss.com [ijirss.com]
- 6. pharmatopics.com [pharmatopics.com]
- 7. Log P: Significance and symbolism [wisdomlib.org]
- 8. rroij.com [rroij.com]
- 9. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is pKa and how is it used in drug development? [pion-inc.com]
- 13. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. web.williams.edu [web.williams.edu]
- 15. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 16. acdlabs.com [acdlabs.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 19. oecd.org [oecd.org]
- 20. oecd.org [oecd.org]
- 21. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 22. Aqueous solubility of drug: Significance and symbolism [wisdomlib.org]
- 23. mdpi.com [mdpi.com]
- 24. ascendiacdmo.com [ascendiacdmo.com]
- 25. How does drug solubility affect drug delivery? [synapse.patsnap.com]
- 26. filab.fr [filab.fr]
- 27. researchgate.net [researchgate.net]
- 28. ask.pharmaguideline.com [ask.pharmaguideline.com]
4-(Morpholinomethyl)benzoic Acid: A Versatile Scaffold for Innovations in Drug Discovery and Materials Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Morpholine Moiety in Molecular Design
In the landscape of modern medicinal chemistry and materials science, the morpholine ring stands out as a "privileged scaffold." This six-membered heterocycle, containing both an amine and an ether functional group, is frequently incorporated into a diverse array of bioactive compounds, imparting favorable physicochemical properties such as enhanced aqueous solubility, metabolic stability, and improved pharmacokinetic profiles. When appended to a benzoic acid framework, as in 4-(Morpholinomethyl)benzoic acid, it creates a bifunctional building block of significant strategic value. This guide provides a comprehensive technical overview of this compound, detailing its synthesis, chemical properties, and its utility as a versatile synthetic intermediate in the development of novel therapeutics and functional materials. For researchers and drug development professionals, understanding the nuances of this building block can unlock new avenues for molecular design and innovation.
Physicochemical Properties
This compound is a solid at room temperature with a molecular formula of C12H15NO3 and a molecular weight of 221.25 g/mol .[1] Its structure features a carboxylic acid group, which can be readily functionalized, and a tertiary amine within the morpholine ring, which can act as a basic center and influence the compound's solubility and biological interactions.
| Property | Value | Reference |
| Molecular Formula | C12H15NO3 | [1] |
| Molecular Weight | 221.25 g/mol | [1] |
| IUPAC Name | 4-(morpholin-4-ylmethyl)benzoic acid | |
| CAS Number | 62642-62-0 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in many organic solvents and aqueous acid |
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is typically achieved through a robust two-step process commencing from the readily available starting material, p-toluic acid. This synthetic route is advantageous due to its straightforward reaction conditions and generally high yields.
Step 1: Radical Bromination of p-Toluic Acid to 4-(Bromomethyl)benzoic Acid
The initial step involves the benzylic bromination of p-toluic acid. This reaction proceeds via a free radical mechanism, where a bromine radical selectively abstracts a hydrogen atom from the methyl group, which is activated by the adjacent benzene ring. N-Bromosuccinimide (NBS) is the preferred brominating agent for this transformation, as it allows for a controlled, low concentration of bromine to be maintained throughout the reaction, minimizing side reactions. A radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), is required to initiate the reaction.
Reaction Scheme:
Caption: Radical bromination of p-toluic acid.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-toluic acid (1 equivalent), N-bromosuccinimide (NBS) (1.1 equivalents), and a catalytic amount of benzoyl peroxide (0.05 equivalents) in a suitable solvent such as chlorobenzene or carbon tetrachloride.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product and the succinimide byproduct.
-
Purification: Filter the solid mixture and wash with a non-polar solvent like hexane to remove any remaining starting material and initiator byproducts. The succinimide can be removed by washing the solid with water. The crude 4-(bromomethyl)benzoic acid can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield a white crystalline solid.
Step 2: Nucleophilic Substitution with Morpholine
The second step involves a nucleophilic substitution reaction where the bromine atom of 4-(bromomethyl)benzoic acid is displaced by the secondary amine of morpholine. This SN2 reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the hydrobromic acid that is formed as a byproduct.
Reaction Scheme:
Caption: Synthesis of the target compound via SN2 reaction.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(bromomethyl)benzoic acid (1 equivalent) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF). Add a base such as potassium carbonate (2 equivalents) or triethylamine (1.5 equivalents).
-
Addition of Nucleophile: To this stirring suspension, add morpholine (1.2 equivalents) dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to 50-80 °C and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by recrystallization. Dissolve the crude material in a minimal amount of a hot solvent mixture (e.g., ethanol/water) and allow it to cool slowly to form crystals. The pure this compound is then collected by filtration, washed with a cold solvent, and dried under vacuum.
Spectroscopic Characterization (Predicted)
¹H NMR (400 MHz, DMSO-d₆):
-
δ 12.5-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).
-
δ 7.9-8.0 ppm (d, 2H): Aromatic protons ortho to the carboxylic acid group.
-
δ 7.4-7.5 ppm (d, 2H): Aromatic protons ortho to the morpholinomethyl group.
-
δ 3.6-3.7 ppm (s, 2H): Methylene protons of the benzylic group (-CH₂-N).
-
δ 3.5-3.6 ppm (t, 4H): Methylene protons of the morpholine ring adjacent to the oxygen atom (-O-CH₂-).
-
δ 2.4-2.5 ppm (t, 4H): Methylene protons of the morpholine ring adjacent to the nitrogen atom (-N-CH₂-).
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~167 ppm: Carboxylic acid carbonyl carbon (-COOH).
-
δ ~145 ppm: Quaternary aromatic carbon attached to the morpholinomethyl group.
-
δ ~130 ppm: Aromatic carbons ortho to the carboxylic acid group.
-
δ ~129 ppm: Quaternary aromatic carbon attached to the carboxylic acid group.
-
δ ~128 ppm: Aromatic carbons ortho to the morpholinomethyl group.
-
δ ~66 ppm: Methylene carbons of the morpholine ring adjacent to the oxygen atom (-O-CH₂-).
-
δ ~62 ppm: Methylene carbon of the benzylic group (-CH₂-N).
-
δ ~53 ppm: Methylene carbons of the morpholine ring adjacent to the nitrogen atom (-N-CH₂-).
IR (KBr, cm⁻¹):
-
~2500-3300 (broad): O-H stretch of the carboxylic acid.
-
~1680-1700: C=O stretch of the carboxylic acid.
-
~1600, 1450: C=C stretching of the aromatic ring.
-
~1115: C-O-C stretch of the morpholine ether linkage.
Mass Spectrometry (ESI+):
-
m/z 222.1 [M+H]⁺: The protonated molecular ion.
-
m/z 135.1: A potential fragment corresponding to the loss of the morpholine ring.
Applications as a Synthetic Building Block
The dual functionality of this compound makes it a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The carboxylic acid can be readily converted into amides, esters, and other derivatives, while the morpholine moiety can be used to tune the physicochemical properties of the final compound.
Case Study: Synthesis of Imatinib (Gleevec®)
A prominent example of the application of a closely related building block is in the synthesis of Imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers. While the exact commercial synthesis may vary, published routes demonstrate the use of a 4-(piperazin-1-ylmethyl)benzoyl derivative, which is structurally analogous to this compound. In these syntheses, the benzoyl chloride derivative is coupled with an aniline derivative to form the final amide bond of the Imatinib molecule. This highlights the utility of such building blocks in constructing the core structure of complex active pharmaceutical ingredients (APIs).
Illustrative Synthetic Workflow for Amide Coupling:
Caption: General workflow for amide synthesis.
The morpholine group in such building blocks can play a crucial role in the final drug's properties. For instance, it can enhance solubility, which is often a challenge for kinase inhibitors, and can also participate in hydrogen bonding interactions with the target protein, potentially increasing binding affinity and selectivity.
Conclusion and Future Perspectives
This compound represents a powerful and versatile building block for chemical synthesis. Its straightforward preparation and dual functionality provide a reliable platform for the construction of a wide range of complex molecules. The strategic incorporation of the morpholine moiety can impart desirable drug-like properties, making this scaffold particularly attractive for medicinal chemistry and drug discovery programs. As the demand for novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles continues to grow, the utility of well-designed building blocks like this compound is set to expand, paving the way for the next generation of innovative medicines and functional materials.
References
An In-depth Technical Guide on the Core Mechanism of Action of 4-(Morpholinomethyl)benzoic acid in Biological Systems
Abstract
While 4-(Morpholinomethyl)benzoic acid is a distinct chemical entity, a comprehensive body of research delineating its specific mechanism of action is not robustly established in publicly accessible scientific literature. However, by deconstructing the molecule into its core pharmacophores—the morpholine ring and the benzoic acid moiety—we can infer a series of well-founded hypotheses regarding its potential biological activities. This guide synthesizes information from extensive studies on structurally analogous compounds to propose potential mechanisms of action, outline detailed experimental frameworks for their validation, and provide researchers with a robust intellectual toolkit for investigating this and similar small molecules. The central hypothesis is that this compound likely functions as a modulator of key enzymatic and signaling pathways, leveraging the physicochemical properties of its constituent parts to interact with biological targets.
Part 1: Deconstructing the Pharmacophore - Structural Clues to Biological Function
The structure of this compound presents two key functional domains that are prevalent in a vast number of biologically active compounds: the morpholine ring and the benzoic acid group.
1.1 The Morpholine Moiety: A Privileged Structure in Medicinal Chemistry
The morpholine ring is a heterocyclic motif frequently incorporated into drug candidates for its favorable properties.[1][2][3] It is often considered a "privileged structure" because it can interact with a wide range of biological targets.[1][3]
-
Physicochemical Advantages: The morpholine ring typically enhances aqueous solubility and can improve the pharmacokinetic profile of a compound, aiding in properties like membrane permeability.[1][4]
-
Target Interactions: The nitrogen and oxygen heteroatoms can participate in hydrogen bonding, while the ring itself can engage in van der Waals interactions within protein binding pockets. This versatility allows morpholine-containing compounds to target diverse protein families.[1][5]
-
Known Biological Roles: Derivatives of morpholine have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][6] Notably, the morpholine ring is a key component in inhibitors of enzymes like phosphatidylinositol 3-kinase (PI3K) and other kinases.[5][7]
1.2 The Benzoic Acid Moiety: A Versatile Modulator
Benzoic acid and its derivatives are naturally occurring compounds with a long history of use in food preservation and medicine.[8][9][10]
-
Antimicrobial and Antifungal Properties: The acidic nature of the carboxyl group can disrupt the intracellular pH of microorganisms, inhibiting their growth.[10][11] This is a well-established mechanism for its use as a preservative.[8][11]
-
Enzyme Inhibition: Benzoic acid derivatives have been shown to inhibit various enzymes, including lipases and lipoxygenases.[8] They can also serve as scaffolds for designing more potent and specific inhibitors, for example, against fungal-specific cytochrome P450 enzymes like CYP53.[12]
-
Broad Pharmacological Profile: The literature describes a vast range of activities for benzoic acid derivatives, including anti-inflammatory, antioxidant, anticancer, and even antidiabetic properties.[9][13]
Part 2: Postulated Mechanisms of Action for this compound
Based on the analysis of its constituent pharmacophores, we can postulate several plausible mechanisms of action for this compound. These hypotheses provide a foundation for targeted experimental investigation.
Hypothesis 1: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
-
Rationale: The PI3K-mTOR pathway is a critical regulator of cell growth, proliferation, and survival. The morpholine ring is a well-documented pharmacophore in numerous PI3K inhibitors (e.g., LY294002).[7] The aryl-morpholine structure, in particular, has been identified as a key pharmacophore for interacting with the PI3K kinase family.[7] The benzoic acid portion of the molecule could potentially anchor the compound within the ATP-binding pocket of the kinase domain.
-
Causality: Dysregulation of the PI3K pathway is a hallmark of many cancers and inflammatory diseases. An inhibitory action by this compound could interrupt this pathological signaling, leading to anti-proliferative or anti-inflammatory effects.
Hypothesis 2: Modulation of Monoamine Oxidase (MAO) Activity
-
Rationale: Monoamine oxidases (MAO-A and MAO-B) are enzymes crucial for the metabolism of neurotransmitters. Certain morpholine-containing compounds have been shown to act as reversible inhibitors of MAO-A, leading to antidepressant effects.[14] The structure of this compound bears some resemblance to known MAO inhibitors.
-
Causality: Inhibition of MAO enzymes increases the synaptic availability of neurotransmitters like serotonin and dopamine. If this compound acts on these targets, it could have applications in mood disorders or neurodegenerative diseases.[6]
Hypothesis 3: Antimicrobial Action via Cell Membrane and pH Disruption
-
Rationale: This hypothesis draws directly from the established properties of both moieties. Benzoic acid is a known antimicrobial agent that functions by acidifying the cytoplasm of microbes.[11] The morpholine group can enhance cell permeability, potentially facilitating the entry of the benzoic acid component into the microbial cell, creating a synergistic effect.
-
Causality: The compound could disrupt the proton motive force and inhibit essential metabolic functions within bacteria or fungi, leading to bacteriostatic/fungistatic or bactericidal/fungicidal effects.
Part 3: A Proposed Research Framework for Mechanism of Action Validation
To systematically investigate the true biological activity of this compound, a multi-tiered experimental approach is required. The following protocols are designed as a self-validating system, with each stage providing the necessary data to justify proceeding to the next.
3.1 Tier 1: Initial Target Class Screening
The first step is to perform broad-based screening to determine which, if any, of the primary hypotheses are viable.
Protocol 3.1.1: Kinase Inhibition Profiling
-
Objective: To assess the inhibitory activity of this compound against a panel of kinases, with a focus on the PI3K family.
-
Methodology:
-
Assay Platform: Utilize a well-established in vitro kinase assay platform, such as the ADP-Glo™ Kinase Assay (Promega) or a similar luminescence-based method that measures ADP production as an indicator of kinase activity.
-
Kinase Panel: Screen the compound against a panel of at least 50-100 kinases, ensuring inclusion of PI3K isoforms (α, β, γ, δ), Akt, and mTOR.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM final concentration).
-
Assay Execution: Perform the kinase reactions according to the manufacturer's protocol. Incubate the respective kinase, substrate, ATP, and the test compound for a predetermined time (e.g., 60 minutes) at 30°C.
-
Data Acquisition: After incubation, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Measure luminescence using a plate reader.
-
Controls: Include "no enzyme" wells (negative control) and "DMSO vehicle" wells (positive control) for data normalization. A known inhibitor for each kinase should also be run as a positive control for inhibition.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control. Plot the data to determine the IC50 value for any kinases that show significant inhibition (>50% at 10 µM).
-
Data Presentation: Kinase Inhibition Profile
| Kinase Target | IC50 (µM) | Max Inhibition (%) @ 10 µM |
| PI3Kα | Result | Result |
| PI3Kβ | Result | Result |
| PI3Kγ | Result | Result |
| PI3Kδ | Result | Result |
| mTOR | Result | Result |
| Akt1 | Result | Result |
| Other Kinase | Result | Result |
Workflow Visualization: Tier 1 Screening
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Application and Pharmacology of Benzoic acid_Chemicalbook [chemicalbook.com]
- 9. ymerdigital.com [ymerdigital.com]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. ijcrt.org [ijcrt.org]
- 12. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. preprints.org [preprints.org]
- 14. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 4-(Morpholinomethyl)benzoic Acid and its Analogs for Drug Discovery Professionals
Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the morpholine ring stands as a "privileged scaffold," a recurring structural motif in a multitude of biologically active compounds.[1] Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, make it a valuable component in drug design. When coupled with a benzoic acid moiety, another cornerstone of pharmaceutical development, a versatile chemical framework emerges with significant therapeutic promise. This guide provides an in-depth exploration of 4-(Morpholinomethyl)benzoic acid and its analogs, offering a technical resource for researchers and drug development professionals engaged in the pursuit of novel therapeutics. We will delve into the synthesis, structure-activity relationships, and potential pharmacological applications of this intriguing class of molecules, with a particular focus on their anticancer and neuroprotective activities.
I. The Core Moiety: Synthesis and Chemical Profile of this compound
The synthesis of this compound is a multi-step process that begins with a readily available starting material, p-toluic acid. The overall strategy involves the functionalization of the benzylic methyl group to introduce a leaving group, followed by nucleophilic substitution with morpholine.
A. Synthetic Pathway
The most common synthetic route involves a two-step process:
-
Halogenation of p-Toluic Acid: The benzylic methyl group of p-toluic acid is first converted to a halomethyl group, typically a chloromethyl or bromomethyl group. This is achieved through a free-radical halogenation reaction. For instance, chlorination can be accomplished using chlorine gas under UV irradiation.[2][3] Alternatively, bromination can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
-
Nucleophilic Substitution with Morpholine: The resulting 4-(halomethyl)benzoic acid is then reacted with morpholine. The nitrogen atom of the morpholine ring acts as a nucleophile, displacing the halide to form the desired this compound. This reaction is typically carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrohalic acid byproduct.[2]
References
Predicted ADMET properties of 4-(Morpholinomethyl)benzoic acid
An In-Depth Technical Guide to the Predicted ADMET Profile of 4-(Morpholinomethyl)benzoic acid
Abstract
The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a cornerstone of modern drug discovery, minimizing late-stage attrition and optimizing development resources. This guide provides a comprehensive, in-silico-driven analysis of the predicted ADMET profile for this compound, a molecule incorporating two key chemical moieties: benzoic acid and morpholine. By leveraging established computational models and empirical knowledge of its structural components, we will construct a predictive pharmacokinetic and toxicological profile. This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into the molecule's potential "drug-likeness" and outlining a standard computational workflow for such an assessment.
Introduction: Rationale for In-Silico Profiling
This compound (Molecular Formula: C₁₂H₁₅NO₃) is a compound that marries the structural features of benzoic acid, a common scaffold in pharmaceuticals, with a morpholine ring. The morpholine moiety is often considered a "privileged structure" in medicinal chemistry, frequently incorporated to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic properties. The benzoic acid component, conversely, has well-documented metabolic and excretion pathways.
Before committing to costly and time-consuming in vitro and in vivo studies, a robust in silico prediction of ADMET properties is an essential first step. This computational approach utilizes Quantitative Structure-Activity Relationship (QSAR) models, machine learning algorithms, and molecular modeling to forecast a compound's behavior in a biological system based solely on its chemical structure. This guide will deconstruct this compound to predict its ADMET profile, providing a foundational assessment of its drug development potential.
Foundational Physicochemical Properties and "Drug-Likeness"
A molecule's journey through the body is fundamentally governed by its physicochemical properties. These parameters are the inputs for most ADMET prediction models and provide a preliminary screen for "drug-likeness," most famously encapsulated by Lipinski's Rule of Five.
Lipinski's Rule of Five Analysis
Lipinski's Rule of Five is a guideline to evaluate if a compound possesses properties that would likely make it an orally active drug. An orally active drug generally has no more than one violation of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons
-
LogP (a measure of lipophilicity) ≤ 5
-
Hydrogen Bond Donors (HBD) ≤ 5
-
Hydrogen Bond Acceptors (HBA) ≤ 10
As detailed in Table 1, this compound comfortably adheres to all criteria, suggesting a high probability of good membrane permeability and oral absorption.
Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five Analysis for this compound
| Property | Predicted Value | Lipinski's Rule (Threshold) | Violation | Source |
| Molecular Formula | C₁₂H₁₅NO₃ | N/A | N/A | |
| Molecular Weight | 221.25 g/mol | ≤ 500 | No | |
| XLogP3 | -0.5 | ≤ 5 | No | |
| Hydrogen Bond Donors | 1 | ≤ 5 | No | |
| Hydrogen Bond Acceptors | 3 | ≤ 4 | No | |
| Rotatable Bond Count | 2 | ≤ 10 (common extension) | No | |
| Topological Polar Surface Area (TPSA) | 53.8 Ų | < 140 Ų (BBB penetration) | No |
Data sourced from PubChem CID 3651916.
The low XLogP3 value indicates high hydrophilicity, which is favorable for solubility but may hinder passive diffusion across highly lipophilic barriers like the blood-brain barrier. The TPSA is well within the range associated with good oral bioavailability.
Predicted ADMET Profile
This section synthesizes the predicted ADMET properties based on the molecule's structure and the known behavior of its constituent moieties.
Absorption
-
Oral Bioavailability: The compound's full compliance with Lipinski's Rule of Five strongly predicts good oral absorption. Computational models for Human Intestinal Absorption (HIA) are expected to classify this molecule as having high permeability. The morpholine ring is known to improve aqueous solubility, which is a critical factor for absorption.
-
Caco-2 Permeability: Caco-2 cell permeability assays are the in vitro gold standard for predicting intestinal absorption. In silico models would likely predict moderate to high permeability for this compound, driven by its small size and favorable physicochemical profile.
-
Skin Permeability: Benzoic acid and its derivatives can be absorbed through the skin. Given the compound's relatively small size and moderate polarity, some degree of dermal absorption is possible, though this is not its intended route.
Distribution
-
Plasma Protein Binding (PPB): The degree to which a drug binds to plasma proteins like albumin affects its availability to act on targets or be metabolized. Given its hydrophilic nature (XLogP3 -0.5), this compound is predicted to exhibit low to moderate plasma protein binding.
-
Blood-Brain Barrier (BBB) Permeability: Penetration into the central nervous system is tightly regulated. The low lipophilicity and TPSA of 53.8 Ų suggest that the compound is unlikely to cross the BBB via passive diffusion in significant amounts. It is therefore predicted to be a CNS-sparing compound.
Metabolism
The metabolism of this compound is predicted to follow pathways characteristic of its two primary structural components.
-
Phase I Metabolism: The morpholine ring, while generally stable, can undergo oxidation or C-N bond cleavage initiated by Cytochrome P450 (CYP) enzymes. The benzoic acid ring may undergo minor hydroxylation, also mediated by CYPs.
-
Phase II Metabolism: This is predicted to be the dominant metabolic pathway. The carboxylic acid group of the benzoic acid moiety is expected to be the primary site of conjugation.
-
Glycine Conjugation: The most common metabolic fate for benzoic acid is conjugation with glycine in the liver to form hippuric acid. This compound would analogously form 4-(Morpholinomethyl)hippuric acid.
-
Glucuronidation: A secondary pathway involves conjugation with glucuronic acid to form a benzoyl glucuronide metabolite.
-
-
CYP Inhibition/Induction: In silico models are used to predict whether a compound will inhibit or induce major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4). Without specific modeling, it is difficult to predict, but this would be a critical assessment to avoid drug-drug interactions.
Caption: Predicted metabolic fate of this compound.
Excretion
Consistent with the metabolism of benzoic acid, the primary route of excretion is predicted to be renal. The hydrophilic metabolites, particularly the major glycine conjugate, are expected to be efficiently cleared from the bloodstream by the kidneys and eliminated in the urine.
Toxicity
-
Acute Toxicity: Safety Data Sheets for the compound indicate it may cause skin, eye, and respiratory irritation. No data on acute oral toxicity is available, but it is not predicted to be highly toxic based on its structure.
-
hERG Inhibition: Inhibition of the hERG potassium channel is a key indicator of potential cardiotoxicity. This is a standard parameter predicted by QSAR models. Given the lack of known structural alerts for hERG binding, the risk is predicted to be low, but requires formal computational assessment.
-
Mutagenicity (Ames Test): In silico models predict the likelihood of a compound causing DNA mutations. The structure of this compound does not contain obvious structural alerts for mutagenicity, suggesting a low probability of a positive Ames test.
-
Hepatotoxicity: Drug-induced liver injury is a major concern. Predictive models would assess this risk based on structural features and predicted metabolic pathways.
Table 2: Summary of Predicted ADMET Properties
| ADMET Parameter | Prediction | Rationale / Confidence |
| Absorption | ||
| Oral Bioavailability | High | Compliant with Lipinski's rules; contains solubilizing morpholine group. High confidence. |
| Distribution | ||
| Blood-Brain Barrier | Low / CNS Sparing | Hydrophilic (XLogP3 -0.5), TPSA < 140 Ų. High confidence. |
| Plasma Protein Binding | Low to Moderate | Hydrophilic nature suggests weaker binding to albumin. Moderate confidence. |
| Metabolism | ||
| Primary Pathway | Phase II Glycine Conjugation | Based on well-established benzoic acid metabolism. High confidence. |
| CYP450 Interaction | Possible Substrate/Inhibitor | Requires specific modeling; morpholine and benzene rings can interact with CYPs. Low confidence without data. |
| Excretion | ||
| Primary Route | Renal (Urine) | Excretion of hydrophilic metabolites is typical for benzoic acid derivatives. High confidence. |
| Toxicity | ||
| hERG Inhibition | Low | No obvious structural alerts for cardiotoxicity. Moderate confidence. |
| Mutagenicity (Ames) | Negative | No common structural alerts for mutagenicity. Moderate confidence. |
| Irritation | Skin, Eye, Respiratory Irritant | Based on available Safety Data Sheets. |
Protocol: Standard In-Silico ADMET Prediction Workflow
This section outlines a generalized, step-by-step protocol for obtaining a preliminary ADMET profile using widely available computational tools.
Objective: To generate a comprehensive predicted ADMET profile for a novel small molecule.
Required Input: The chemical structure of the compound in a machine-readable format, such as SMILES (Simplified Molecular-Input Line-Entry System).
-
SMILES for this compound: O=C(O)c1ccc(CN2CCOCC2)cc1
Workflow Steps:
-
Structure Input: 1.1. Navigate to a free ADMET prediction web server (e.g., SwissADME, pkCSM, admetSAR). 1.2. Input the canonical SMILES string of the molecule into the query field.
-
Physicochemical Property Calculation: 2.1. Execute the prediction. 2.2. The server will first calculate fundamental properties: Molecular Weight, LogP, TPSA, H-bond donors/acceptors, and rotatable bonds. 2.3. Analyze these outputs against Lipinski's Rule of Five to assess "drug-likeness."
-
Pharmacokinetic Prediction: 3.1. Navigate to the "ADME" or "Pharmacokinetics" section of the output. 3.2. Absorption: Examine predicted values for Human Intestinal Absorption (HIA) and/or Caco-2 permeability. 3.3. Distribution: Examine predicted values for Blood-Brain Barrier (BBB) permeability and Plasma Protein Binding (PPB). 3.4. Metabolism: Check for predictions of Cytochrome P450 (CYP) substrate or inhibitor status for key isoforms (CYP2D6, CYP3A4, etc.). 3.5. Excretion: Examine the predicted Total Clearance value.
-
Toxicity Prediction: 4.1. Navigate to the "Toxicity" or "ADMET" section. 4.2. Examine predictions for key toxicological endpoints: AMES Mutagenicity, hERG Inhibition, Hepatotoxicity, and others.
-
Data Aggregation and Analysis: 5.1. Consolidate all predicted quantitative and qualitative data into summary tables (as shown in Tables 1 and 2). 5.2. Synthesize the results to form a holistic view of the compound's strengths and weaknesses. Identify potential liabilities (e.g., predicted hERG toxicity, poor absorption) that may require chemical modification or de-prioritize the compound.
Caption: A typical workflow for computational ADMET profiling.
Conclusion and Forward Look
The in silico analysis of this compound predicts a favorable ADMET profile for an orally administered drug candidate. It demonstrates excellent "drug-likeness" properties according to Lipinski's Rule of Five, with a high probability of good oral absorption and a low likelihood of crossing the blood-brain barrier. Its metabolism is predicted to be straightforward, primarily involving Phase II conjugation of the benzoic acid moiety, leading to hydrophilic metabolites that are readily excreted by the kidneys. Key toxicological risks such as mutagenicity and cardiotoxicity are predicted to be low.
While these computational predictions are highly encouraging, they represent a foundational hypothesis. The next logical steps in the drug discovery process would be to validate these predictions through targeted in vitro experiments, including solubility assays, Caco-2 permeability studies, metabolic stability assays using liver microsomes, and screens for CYP inhibition and hERG channel binding. This guide serves as a robust starting point, effectively de-risking the initial stages of development and providing a clear, data-driven rationale for advancing this compound to the next phase of preclinical evaluation.
A Technical Guide to the Safe Handling of 4-(Morpholinomethyl)benzoic Acid for Research and Development Professionals
This guide provides a comprehensive overview of the safety, handling, and material safety data sheet (MSDS) information for 4-(Morpholinomethyl)benzoic acid (CAS No: 62642-62-0). As a valuable building block in medicinal chemistry and drug development, its morpholine and benzoic acid moieties are utilized in the synthesis of novel therapeutic agents.[1][2][3] Understanding its hazard profile and implementing rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This document is intended for researchers, scientists, and drug development professionals who handle this compound.
Core Hazard Identification and Risk Assessment
This compound is a stable, off-white solid compound under recommended storage conditions.[4] However, it is classified as hazardous, necessitating a thorough understanding of its potential risks before handling. The primary routes of occupational exposure are inhalation of dust particles, skin contact, and eye contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following framework for its hazards.[4][5]
| Hazard Class | Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[4][5] |
| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation[4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[4][5] |
| Caption: GHS Hazard Summary for this compound. |
The causality behind the safety protocols detailed in this guide is rooted in a fundamental industrial hygiene principle: the hierarchy of controls. This strategy prioritizes the most effective and protective measures to mitigate risk. Personal Protective Equipment (PPE), while essential, is considered the last line of defense.
Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.
Exposure Controls and Personal Protection
Based on the hazard profile, a multi-layered approach to exposure control is mandatory. This involves a combination of engineering controls and appropriate PPE to prevent the compound from coming into contact with personnel.
Engineering Controls: The Primary Barrier
The primary method for controlling exposure to this compound dust is through robust engineering controls. Their function is to contain the material at the source, preventing inhalation and dermal exposure.
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the required standard for all weighing and transfer operations to minimize airborne concentrations and prevent respiratory irritation.[6][7]
-
Safety Stations: Ensure that safety showers and eyewash stations are readily accessible and located close to the workstation where the material is handled.[8] Regular testing of this equipment is a critical component of laboratory readiness.
Personal Protective Equipment (PPE): The Essential Last Defense
PPE does not eliminate the hazard, but it provides a critical barrier between the user and the chemical. The selection of PPE must be based on a risk assessment of the procedures being performed.
-
Eye and Face Protection: Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[9] A face shield may be required for procedures with a high risk of splashing.
-
Skin Protection:
-
Gloves: Wear chemically resistant, impervious gloves (e.g., nitrile). Inspect gloves for tears or punctures before each use. Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as chemical waste.
-
Protective Clothing: A long-sleeved lab coat is mandatory. For larger quantities or tasks with a higher risk of contamination, additional protective clothing may be necessary.[5][9]
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below occupational limits or during emergency situations, a NIOSH-approved respirator with an appropriate particulate filter should be used.[9] Respirator use requires a formal respiratory protection program, including training and fit-testing.
Caption: A standard workflow for donning and doffing PPE when handling solid chemical compounds.
Protocols for Safe Handling and Storage
Adherence to standardized protocols is crucial for minimizing risk. The following step-by-step procedures should be incorporated into all laboratory Standard Operating Procedures (SOPs) involving this compound.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items.
-
PPE: Don all required PPE as described in Section 2.2.
-
Weighing and Transfer: To minimize the generation of dust, which can cause respiratory irritation (H335), use a spatula to carefully transfer the solid.[5] Avoid dropping the powder, which can create airborne particulates. Perform all transfers over a disposable weigh paper or within a contained vessel.
-
Post-Handling: After use, securely close the container.[4]
-
Decontamination: Wipe down the work surface and any equipment used with a suitable cleaning agent. Dispose of contaminated wipes as chemical waste.
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contamination of skin or clothing.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.[6] Do not eat, drink, or smoke in the laboratory work area.[4]
Storage Requirements
Proper storage is essential for maintaining the chemical's integrity and preventing accidental release.
-
Conditions: Store in a dry, cool, and well-ventilated place.[4]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[4][6]
-
Security: The storage area should be locked or otherwise secured to restrict access to authorized personnel only.[6]
Emergency Procedures and First Aid
Pre-planning for emergencies is a critical aspect of laboratory safety.[10] All personnel must be familiar with the location of safety equipment and the procedures to follow in the event of an accident.
Accidental Release (Spill) Protocol
In the event of a spill, the primary objectives are to protect personnel, confine the spill, and clean it up safely.[11]
-
Immediate Actions: Alert personnel in the immediate area and evacuate if necessary.[12]
-
Assess the Spill: Determine the size and nature of the spill. For a small, manageable spill of this solid, trained laboratory personnel can proceed with cleanup. For large spills, evacuate the area and contact emergency services.
-
Containment: Wear appropriate PPE, including respiratory protection if dust is present. Prevent the spread of the solid.
-
Cleanup: Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[4] Avoid actions that generate dust. Once the solid is collected, decontaminate the area with soap and water.[13]
-
Disposal: All cleanup materials must be placed in a sealed, labeled container for disposal as hazardous waste.[12]
Caption: A decision tree for responding to a chemical spill in the laboratory.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.[5] If symptoms persist after any of the following measures, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[5][6]
| Exposure Route | Required Action |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Get medical attention if symptoms occur.[4][5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs and persists, seek medical advice.[4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[4][5][6] |
| Ingestion | Clean the mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Get medical attention if symptoms occur.[4][5] |
| Caption: First Aid Response protocols for this compound exposure. |
Toxicological and Ecotoxicological Profile
-
Toxicology: No acute toxicity information is available for this specific product.[4] The GHS classification is based on irritation to the skin, eyes, and respiratory system. It is not known to contain any endocrine disruptors.[4][5]
-
Ecotoxicity: Based on available data, the criteria for environmental hazard classification are not met.[4] However, as a standard practice, this chemical should not be released into the environment or drains.[4]
Disposal Considerations
All waste containing this compound, including spill cleanup materials and empty containers, must be disposed of as hazardous chemical waste. Disposal must be conducted in accordance with all applicable federal, state, and local regulations.[6][9] Engage a licensed professional waste disposal service to ensure compliance.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding Complex Morpholines Using Systematic Chemical Diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.es [fishersci.es]
- 5. fishersci.no [fishersci.no]
- 6. aksci.com [aksci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. acs.org [acs.org]
- 11. ehs.fiu.edu [ehs.fiu.edu]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
An In-depth Technical Guide to the Thermodynamic and Solubility Properties of 4-(Morpholinomethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Practical Guide to Characterizing 4-(Morpholinomethyl)benzoic acid
In the landscape of pharmaceutical development, a comprehensive understanding of a compound's physicochemical properties is paramount. This guide focuses on this compound, a molecule of interest for its potential applications. While specific experimental data for this compound is not extensively available in public literature, this document serves as a robust framework for its characterization. By detailing established methodologies and theoretical underpinnings, this guide empowers researchers to systematically determine the thermodynamic and solubility profiles of this compound. The principles and protocols outlined herein are grounded in extensive research on benzoic acid and its derivatives, providing a reliable roadmap for investigation.
Physicochemical Profile of this compound
This compound is a derivative of benzoic acid featuring a morpholinomethyl substituent at the para position. This substitution is expected to significantly influence its physicochemical properties compared to the parent benzoic acid molecule.
| Property | Value/Information | Source |
| Chemical Formula | C12H15NO3 | [1] |
| Molecular Weight | 221.25 g/mol | [1] |
| Melting Point | 179-183 °C | [1] |
| Predicted pKa | 4.00 ± 0.10 | [1] |
| Appearance | Off-White to Beige Solid | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
The presence of the carboxylic acid group suggests that the solubility of this compound will be highly dependent on pH.[2][3] The morpholino group, a tertiary amine, can also be protonated at low pH, further influencing its solubility profile.
Foundational Principles: Thermodynamics of Solubility
The dissolution of a solid in a solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG°sol), which is related to the enthalpy (ΔH°sol) and entropy (ΔS°sol) of solution by the following equation:
ΔG°sol = ΔH°sol - TΔS°sol
-
ΔH°sol represents the heat absorbed or released during dissolution at constant pressure. A positive value indicates an endothermic process (heat is absorbed), while a negative value signifies an exothermic process (heat is released).
-
ΔS°sol reflects the change in randomness or disorder of the system upon dissolution. Generally, the dissolution of a crystalline solid into a liquid solvent leads to an increase in entropy.
-
ΔG°sol determines the spontaneity of the dissolution process. A negative value indicates a spontaneous process.
These thermodynamic parameters can be experimentally determined and provide crucial insights into the dissolution behavior of a drug candidate.[4]
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[5][6]
Protocol for Shake-Flask Solubility Determination
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials containing the solvent of interest (e.g., water, phosphate-buffered saline at different pH values, ethanol).
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the vials at a constant temperature for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[5]
-
-
Phase Separation:
-
Allow the vials to stand undisturbed to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by filtration or centrifugation.[7]
-
-
Quantification:
-
Determine the concentration of this compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[4]
-
Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.
-
Figure 1: Workflow for the shake-flask solubility determination method.
Influence of pH on Solubility and pKa Determination
For an ionizable compound like this compound, solubility is significantly influenced by the pH of the medium.[2][8] The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of the compound.
Potentiometric Titration for pKa and Solubility Determination
Potentiometric titration is a precise method for determining the pKa and intrinsic solubility of ionizable compounds.[9][10][11]
Protocol for Potentiometric Titration
-
Sample Preparation:
-
Prepare a suspension of this compound in water or a suitable co-solvent system.
-
-
Titration:
-
Titrate the suspension with a standardized solution of a strong base (e.g., NaOH), while continuously monitoring the pH with a calibrated pH electrode.
-
-
Data Analysis:
-
Plot the pH as a function of the volume of titrant added.
-
The pKa can be determined from the pH at the half-equivalence point.
-
The intrinsic solubility (the solubility of the un-ionized form) can be calculated from the titration data in the region where the solid phase is in equilibrium with the solution.[12]
-
Figure 2: Workflow for pKa and solubility determination by potentiometric titration.
Determination of Thermodynamic Properties
Van't Hoff Analysis
The thermodynamic parameters of dissolution can be determined by measuring the solubility of this compound at different temperatures and applying the Van't Hoff equation.[4][13]
ln(S) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)
Where:
-
S is the molar solubility
-
R is the ideal gas constant
-
T is the absolute temperature in Kelvin
By plotting ln(S) versus 1/T, a linear relationship is expected. The slope of the line is equal to -ΔH°sol/R, and the y-intercept is equal to ΔS°sol/R.
Calorimetry
Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC) are powerful techniques for directly measuring the thermodynamic parameters of binding and dissolution.[14][15][16]
Protocol for Determining Enthalpy of Solution using Calorimetry:
-
Instrument Setup:
-
Calibrate the calorimeter according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Accurately weigh a small amount of this compound.
-
Fill the calorimeter cell with a known volume of the desired solvent.
-
-
Measurement:
The Role of Computational Modeling
In the absence of experimental data, computational methods can provide valuable predictions of solubility and thermodynamic properties.[1][18][19] Quantitative Structure-Property Relationship (QSPR) models and thermodynamic cycle calculations can be employed to estimate these parameters and guide experimental design.[18][20]
Conclusion: A Path Forward
This technical guide provides a comprehensive framework for the experimental determination of the thermodynamic and solubility properties of this compound. While direct experimental data for this compound is sparse, the well-established methodologies detailed herein, derived from extensive studies on analogous benzoic acid derivatives, offer a clear and scientifically rigorous path for its complete physicochemical characterization. The successful application of these protocols will yield crucial data for advancing the research and development of this compound.
References
- 1. Molecular simulation as a computational pharmaceutics tool to predict drug solubility, solubilization processes and partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. enamine.net [enamine.net]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enthalpy Changes and Calorimetry | MME [mmerevise.co.uk]
- 18. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Predicting Drug Properties: Computational Strategies for Solubility and Permeability Rates [ouci.dntb.gov.ua]
The Morpholine Scaffold: A Historical Journey from Industrial Workhorse to Privileged Pharmacophore
Abstract: The morpholine ring, a simple six-membered heterocycle, represents a remarkable story of chemical evolution. Initially relegated to the world of industrial solvents and corrosion inhibitors, it has ascended to become a "privileged scaffold" in modern medicinal chemistry.[1][2] Its incorporation into a multitude of approved drugs is a testament to its favorable physicochemical, metabolic, and pharmacokinetic properties.[3] This technical guide traces the historical trajectory of morpholine, from its initial discovery and early applications to its strategic deployment in the design of landmark therapeutics. We will explore the causal logic behind its adoption by medicinal chemists and examine the discovery and impact of key drugs, including the antibiotic Linezolid, the anticancer agent Gefitinib, and the antidepressant Reboxetine, illustrating the enduring and versatile role of this unique structural motif.
The Genesis of a Heterocycle: Discovery and Early Industrial Context
A Question of Nomenclature: Ludwig Knorr and the Naming of Morpholine
The history of morpholine begins not with its synthesis, but with its naming. The name is attributed to the influential German chemist Ludwig Knorr in the late 19th century.[4] Knorr, a student of Emil Fischer, was a pioneer in heterocyclic chemistry and drug discovery, notable for synthesizing the analgesic antipyrine in 1883, which became the world's first major synthetic drug.[5][6] During his extensive work on morphine alkaloids, Knorr incorrectly postulated that this heterocyclic ether-amine was a core part of morphine's structure, leading him to christen it "morpholine".[4] While this hypothesis was later disproven, the name has persisted, forever linking the simple solvent to the complex opioid.
Industrially, morpholine is most commonly produced via the dehydration of diethanolamine with sulfuric acid or from diethylene glycol and ammonia at high temperature and pressure.[4] This straightforward and scalable synthesis was crucial for its widespread adoption.
From Laboratory Curiosity to Industrial Workhorse
Before its value in drug discovery was recognized, morpholine established itself as a versatile and reliable industrial chemical. Its utility stems from a combination of properties: it is a base, its volatility is similar to water, and it is an excellent solvent.[4][7] These characteristics led to its widespread use in several key applications:
-
Corrosion Inhibition: One of its largest applications is as a pH-adjusting additive in fossil fuel and nuclear power plant steam systems.[4][8] Because it distributes evenly in both water and steam phases, it neutralizes acidic components like carbon dioxide throughout the entire system, forming a protective film on metal surfaces.[8][9]
-
Chemical Intermediate: Morpholine is a crucial building block for manufacturing rubber vulcanization accelerators, optical brighteners, and certain agricultural fungicides.[8]
-
Emulsifiers and Solvents: It is used as an emulsifier in waxes and polishes, including protective coatings for fruits and vegetables (a practice now forbidden in the European Union).[4][9] Its polarity and low cost also make it a common solvent for resins, dyes, and various organic reactions.[4][7]
The Pharmacological Awakening: Morpholine in Medicinal Chemistry
The same physicochemical properties that made morpholine an effective industrial agent also made it highly attractive to medicinal chemists. The transition from a bulk chemical to a key pharmacophore was driven by the recognition that its inclusion in a molecule could dramatically improve drug-like properties.[3]
The Rationale for a "Privileged Scaffold"
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. Morpholine is a classic example due to several key features:[1][2][10]
-
Physicochemical Properties: The presence of the ether oxygen atom withdraws electron density from the nitrogen, making it less basic (pKa ≈ 8.4) than comparable cyclic amines like piperidine.[1] This modest basicity ensures that the morpholine ring is protonated at physiological pH, enhancing aqueous solubility without the extreme basicity that can lead to off-target effects.
-
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which increases a drug's half-life and bioavailability.
-
Synthetic Versatility: As a secondary amine, it can be easily incorporated into target molecules using a wide range of well-established synthetic reactions.[2][11]
-
Pharmacokinetic Advantages: The ring's polarity and ability to act as a hydrogen bond acceptor often improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3]
Landmarks in Drug Discovery: Key Morpholine-Containing Therapeutics
The true value of the morpholine scaffold is best illustrated through its role in the development of groundbreaking medicines. It is a key building block in the preparation of the antibiotic linezolid and the anticancer agent gefitinib.[4]
Case Study: Linezolid – A New Class of Antibiotic
-
Historical Context: By the 1990s, the emergence of multidrug-resistant Gram-positive bacteria, particularly vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA), had created a critical medical need for new classes of antibiotics.[12]
-
Discovery & Development: Scientists at Pharmacia & Upjohn (now part of Pfizer) initiated a research program focused on the oxazolidinone class of synthetic antibacterial agents.[12][13] Through extensive structure-activity relationship (SAR) studies, two candidates emerged: eperezolid and linezolid. Linezolid, the morpholine-containing analogue, was ultimately selected for clinical development due to its superior pharmacokinetic profile.[12][14] It was approved for commercial use in 2000.[15]
-
Causality of the Morpholine Ring: The morpholine moiety in Linezolid is crucial for its activity and drug-like properties. It occupies a key region of the ribosomal binding pocket and contributes to the overall solubility and metabolic stability of the drug, enabling excellent oral bioavailability of 100%.[12]
-
Mechanism of Action: Linezolid possesses a unique mechanism. It inhibits the initiation of bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of a functional 70S initiation complex.[12][13] This novel mechanism means it does not exhibit cross-resistance with other protein synthesis inhibitors.[14]
Case Study: Gefitinib – Targeting Cancer with Precision
-
Historical Context: The development of Gefitinib (Iressa) represents a paradigm shift in cancer treatment, moving away from cytotoxic chemotherapy towards targeted therapies. The Epidermal Growth Factor Receptor (EGFR) was identified as a key driver in the proliferation and survival of various cancer cells, particularly in non-small-cell lung cancer (NSCLC).[16][17]
-
Discovery & Development: Developed by AstraZeneca, Gefitinib was designed as a selective inhibitor of the EGFR tyrosine kinase.[18]
-
Causality of the Morpholine Ring: The morpholine group on the quinazoline core of Gefitinib is a critical solubilizing group. This structural feature enhances the compound's aqueous solubility and overall pharmacokinetic profile, which is essential for an orally administered drug.
-
Mechanism of Action: Gefitinib functions by competitively binding to the adenosine triphosphate (ATP) binding site within the tyrosine kinase domain of EGFR.[19][20] This action blocks the receptor's autophosphorylation and subsequent downstream signaling cascades that promote cell proliferation, migration, and survival.[16][18] It is particularly effective in patients whose tumors harbor specific activating mutations in the EGFR gene.[18][20]
Case Study: Reboxetine – A Selective Approach to CNS Disorders
-
Historical Context: The development of antidepressants evolved from broad-acting agents like tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs) towards more selective agents.[21][22] This push was driven by the need to reduce the significant side effects associated with older drugs, which often interacted with muscarinic, histaminergic, and adrenergic receptors.[21]
-
Discovery & Development: Reboxetine was discovered at Farmitalia-Carlo Erba and first published in 1984.[23] It was developed as a selective norepinephrine reuptake inhibitor (NRI), offering a different therapeutic mechanism from the more common selective serotonin reuptake inhibitors (SSRIs).[21] It was first approved in Europe in 1997.[23]
-
Causality of the Morpholine Ring: The morpholine ring is integral to the core structure of Reboxetine. The stereochemistry of the substituents on the morpholine ring is crucial for its selective binding to the norepinephrine transporter (NET).[24] The presence of the ether oxygen and the nitrogen atom within the ring system dictates the three-dimensional conformation necessary for high-affinity interaction.
-
Mechanism of Action: Reboxetine acts by binding to the norepinephrine transporter (NET) and blocking the reuptake of norepinephrine from the synaptic cleft back into the neuron.[21] This increases the concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission. It has a low affinity for other neurotransmitter transporters and receptors, contributing to a more favorable side-effect profile compared to older antidepressants.[21]
Summary of Key Therapeutics
| Drug Name | Brand Name | Year of First Approval | Originator Company | Therapeutic Area | Core Mechanism of Action |
| Linezolid | Zyvox | 2000[15] | Pharmacia & Upjohn | Infectious Disease | Inhibition of bacterial protein synthesis initiation[13] |
| Gefitinib | Iressa | 2002 (Japan) | AstraZeneca | Oncology | Selective EGFR Tyrosine Kinase Inhibitor[18][19] |
| Reboxetine | Edronax | 1997[23] | Farmitalia-Carlo Erba | CNS / Depression | Selective Norepinephrine Reuptake Inhibitor (NRI)[21] |
Visualizing Core Concepts
The Morpholine Pharmacophore
Caption: The Morpholine Scaffold and its advantageous drug-like properties.
Mechanism of Action: Linezolid
Caption: Linezolid blocks bacterial protein synthesis at the initiation stage.
A Representative Synthetic Workflow
Caption: Generalized workflow for the synthesis of morpholine derivatives.
Conclusion: An Enduring Legacy
The journey of the morpholine scaffold from an industrial commodity to a cornerstone of pharmaceutical design is a powerful illustration of how fundamental chemical properties can be translated into profound biological impact. Its unique balance of stability, solubility, and synthetic accessibility has allowed it to be incorporated into a diverse range of therapeutics, addressing critical needs in infectious disease, oncology, and neurology. The continued appearance of morpholine in novel drug candidates demonstrates that its legacy is not merely historical, but is actively being written in the ongoing quest for safer and more effective medicines. The simple heterocycle named by Ludwig Knorr over a century ago remains one of the most valuable and trusted tools in the modern drug hunter's arsenal.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine - Wikipedia [en.wikipedia.org]
- 5. Ludwig Knorr - Wikipedia [en.wikipedia.org]
- 6. 100th Anniversary: Death of Ludwig Knorr - ChemistryViews [chemistryviews.org]
- 7. nbinno.com [nbinno.com]
- 8. en.buali-chem.com [en.buali-chem.com]
- 9. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. jchemrev.com [jchemrev.com]
- 11. researchgate.net [researchgate.net]
- 12. The Discovery of Linezolid, the First Oxazolidinone Antibacterial...: Ingenta Connect [ingentaconnect.com]
- 13. The discovery of linezolid, the first oxazolidinone antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The discovery of linezolid, the first oxazolidinone antibacterial agent. | Semantic Scholar [semanticscholar.org]
- 15. Linezolid - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Discovery of gefitinib-1,2,3-triazole derivatives against lung cancer via inducing apoptosis and inhibiting the colony formation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 20. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 21. The promises and pitfalls of reboxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 23. Reboxetine - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Synthesis Protocol for 4-(Morpholinomethyl)benzoic acid: A Detailed Technical Guide
An Application Note for Drug Development Professionals
Abstract
4-(Morpholinomethyl)benzoic acid is a key bifunctional molecule widely utilized as a building block in medicinal chemistry and materials science. Its structure, featuring a rigid benzoic acid moiety and a flexible, pharmacologically relevant morpholine group, makes it an invaluable intermediate for the synthesis of complex therapeutic agents and functional materials. This guide provides a comprehensive, field-tested protocol for the synthesis of this compound via a nucleophilic substitution pathway. We delve into the underlying reaction mechanism, offer a detailed step-by-step experimental procedure, and provide guidance on characterization, troubleshooting, and safety.
Introduction and Significance
The morpholine ring is a privileged pharmacophore in drug discovery, known for improving the pharmacokinetic and pharmacodynamic profiles of compounds by enhancing aqueous solubility and metabolic stability[1]. When coupled with a benzoic acid scaffold, which provides a site for further chemical modification or interaction with biological targets, the resulting this compound becomes a versatile synthon. It serves as a crucial intermediate in the development of novel therapeutics, including anticancer agents and compounds targeting neurological disorders[2][3].
The synthesis route detailed herein involves a classic nucleophilic aromatic substitution (SNAr) type reaction, a robust and widely employed transformation in organic synthesis[4][5]. The protocol is designed for high efficiency and scalability, making it suitable for both academic research and industrial drug development settings.
Reaction Scheme and Mechanism
The synthesis proceeds via the nucleophilic attack of morpholine on an electrophilic benzylic halide, typically 4-(bromomethyl)benzoic acid or 4-(chloromethyl)benzoic acid.
Reaction Scheme:
Figure 1: Synthesis of this compound via nucleophilic substitution of 4-(bromomethyl)benzoic acid with morpholine.
Mechanism: The reaction follows a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the morpholine ring, acting as a nucleophile, attacks the electrophilic methylene carbon of 4-(bromomethyl)benzoic acid. This concerted step involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-bromine bond, with bromide acting as the leaving group. An excess of morpholine or the addition of another base is used to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product.
Materials and Equipment
Reagent and Solvent Data
A summary of the required reagents and their relevant physicochemical properties is provided below.
| Reagent/Solvent | Role | CAS No. | Molecular Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 4-(Bromomethyl)benzoic acid | Starting Material | 6232-88-8 | C₈H₇BrO₂ | 215.05 | 5.00 g | 23.25 |
| Morpholine | Nucleophile/Base | 110-91-8 | C₄H₉NO | 87.12 | 6.05 mL | 69.75 |
| Tetrahydrofuran (THF) | Solvent | 109-99-9 | C₄H₈O | 72.11 | 100 mL | - |
| Diethyl Ether | Wash Solvent | 60-29-7 | C₄H₁₀O | 74.12 | 50 mL | - |
| Deionized Water | Wash Solvent | 7732-18-5 | H₂O | 18.02 | 100 mL | - |
Note: Properties for 4-(bromomethyl)benzoic acid were obtained from available chemical supplier data[6].
Equipment
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Buchner funnel and filtration flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Analytical balance
-
pH paper
-
NMR tubes and Mass Spectrometry vials for analysis
Detailed Experimental Protocol
This protocol details the synthesis starting from 4-(bromomethyl)benzoic acid, a common and commercially available starting material often synthesized via radical bromination of p-toluic acid[7][8].
Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(bromomethyl)benzoic acid (5.00 g, 23.25 mmol).
-
Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir the mixture at room temperature until the solid is fully dissolved.
Reagent Addition and Reaction
-
In a single portion, add morpholine (6.05 mL, 69.75 mmol, 3.0 equivalents) to the stirred solution.
-
Causality Note: An excess of morpholine (3 equivalents) is used to act as both the nucleophile and the base. This neutralizes the HBr byproduct, forming morpholine hydrobromide, and drives the reaction to completion without the need for an additional inorganic base.
-
-
A white precipitate (morpholine hydrobromide) will begin to form almost immediately.
-
Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (~66 °C) using a heating mantle.
-
Allow the reaction to proceed at reflux for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.
Work-up and Product Isolation
-
After 4 hours, cool the reaction mixture to room temperature.
-
Filter the mixture through a Buchner funnel to remove the precipitated morpholine hydrobromide. Wash the solid cake with a small amount of cold THF (~20 mL) to recover any trapped product.
-
Transfer the filtrate to a round-bottom flask and concentrate it under reduced pressure using a rotary evaporator to remove the THF.
-
The resulting crude solid will be a mixture of the desired product and excess morpholine. To remove the excess morpholine, add 100 mL of deionized water and stir vigorously for 15 minutes.
-
Filter the white solid product using a Buchner funnel. Wash the solid with additional deionized water (2 x 25 mL) followed by cold diethyl ether (2 x 25 mL) to remove any remaining impurities and to aid in drying.
-
Dry the purified white solid under vacuum to a constant weight. The expected yield is approximately 4.5-4.8 g (87-93%).
Characterization
The identity and purity of the final product, 4-(4-Morpholinylmethyl)benzoic acid[9][10], should be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic peaks for the aromatic protons, the benzylic methylene protons, and the morpholine protons. The morpholine protons often appear as two distinct triplets.
-
¹³C NMR: Confirm the presence of all 12 unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): Verify the molecular weight of the compound (221.25 g/mol ).
-
Melting Point: Compare the observed melting point with literature values.
Experimental Workflow Diagram
The following diagram provides a visual summary of the entire synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Safety and Handling
-
4-(Bromomethyl)benzoic acid: This compound is a lachrymator and is irritating to the eyes, respiratory system, and skin. Handle in a well-ventilated fume hood[11].
-
4-(Chloromethyl)benzoic acid: If using the chloro-analogue, be aware that it can cause severe skin burns and eye damage[12].
-
Morpholine: Corrosive and flammable. Causes skin burns and eye damage. Avoid inhalation of vapors.
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides upon storage.
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when performing this procedure.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive starting material (e.g., 4-(halomethyl)benzoic acid hydrolyzed to 4-(hydroxymethyl)benzoic acid). | Use a fresh, properly stored bottle of the starting material. Ensure anhydrous conditions are maintained during setup[13]. |
| Incomplete reaction. | Extend the reflux time and monitor by TLC until the starting material is consumed. | |
| Product is Oily or Gummy | Presence of excess morpholine or solvent. | Ensure thorough washing with water and diethyl ether. Dry the product completely under high vacuum, possibly with gentle heating. |
| Impure Product (by NMR) | Incomplete removal of morpholine hydrobromide or starting material. | Wash the crude product thoroughly during the work-up. If necessary, purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water). |
Conclusion
This application note provides a reliable and efficient protocol for the synthesis of this compound. By explaining the rationale behind key steps and offering practical troubleshooting advice, this guide serves as a valuable resource for researchers and scientists engaged in drug discovery and chemical synthesis. The procedure is robust, high-yielding, and utilizes standard laboratory techniques, making it readily adaptable for various research and development applications.
References
- 1. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence [beilstein-journals.org]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 8. chegg.com [chegg.com]
- 9. 4-(4-Morpholinylmethyl)benzoic acid | C12H15NO3 | CID 3651916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 62642-62-0 | 4-(4-Morpholinylmethyl)benzoic acid - Moldb [moldb.com]
- 11. chembk.com [chembk.com]
- 12. 4-(Chloromethyl)benzoic acid | C8H7ClO2 | CID 74234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 4-(Morpholinomethyl)benzoic Acid in Polymer Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: A Versatile Building Block for Functional Polymers
4-(Morpholinomethyl)benzoic acid is a unique bifunctional monomer poised to impart desirable characteristics onto a variety of polymer backbones. Its structure, featuring a carboxylic acid and a tertiary amine in the form of a morpholino group, offers a compelling combination of reactivity and functionality. The carboxylic acid moiety allows for its incorporation into polyesters and polyamides through well-established condensation polymerization techniques. Simultaneously, the pendant morpholinomethyl group introduces a pH-responsive element, enhanced hydrophilicity, and potential for post-polymerization modification.
These attributes make this compound a monomer of significant interest for the development of "smart" polymers with applications in controlled drug delivery, coatings, and specialty adhesives. The morpholino group, with a pKa in the neutral to slightly acidic range, can be protonated at lower pH, leading to a cascade of changes in the polymer's physical and chemical properties, such as solubility and conformation. This guide provides an in-depth exploration of the application of this compound in polymer synthesis, complete with detailed protocols and an analysis of the structure-property relationships that govern the behavior of the resulting functionalized polymers.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is critical for successful polymerization and for predicting the characteristics of the resulting polymer.
| Property | Value |
| CAS Number | 62642-62-0[1] |
| Molecular Formula | C12H15NO3[1] |
| Molecular Weight | 221.26 g/mol [1] |
| Appearance | Off-white to white crystalline powder |
| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc, DMSO) and aqueous acidic solutions. |
The Role of the Morpholinomethyl Group: Imparting Functionality
The strategic incorporation of the morpholinomethyl group into a polymer backbone can be expected to confer several advantageous properties:
-
pH-Responsiveness: The tertiary amine of the morpholino group is subject to protonation at acidic pH.[2] This reversible protonation can induce a conformational change in the polymer, leading to alterations in its solubility, swelling behavior, and interaction with other molecules. This is a highly sought-after characteristic for applications such as targeted drug delivery to acidic microenvironments (e.g., tumors or endosomes).
-
Enhanced Solubility: The polar nature of the morpholino group can improve the solubility of otherwise rigid and poorly soluble aromatic polymers in a wider range of solvents.[3]
-
Biocompatibility: The morpholino moiety is a component of morpholino-based antisense oligonucleotides, which have a well-established safety profile in biological systems.[4] This suggests that polymers incorporating this group may exhibit good biocompatibility.
-
Adhesion and Coating Properties: The polarity and hydrogen bonding capability of the morpholino group can enhance the adhesive properties of the polymer to various substrates, making it a valuable component in coatings and adhesives.[5]
Application in Polyamide Synthesis: A Hypothetical Approach
Protocol 1: Synthesis of a pH-Responsive Polyamide via Direct Polycondensation
This protocol describes a representative procedure for the synthesis of a novel polyamide by the direct polycondensation of this compound with a suitable aromatic diamine, such as 4,4'-oxydianiline (ODA).
Reaction Scheme:
A representative reaction workflow for polyamide synthesis.
Materials:
-
This compound
-
4,4'-Oxydianiline (ODA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Triphenyl phosphite (TPP)
-
Lithium chloride (LiCl), anhydrous
-
Methanol
-
Deionized water
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser
-
Heating mantle with temperature controller
-
Vacuum oven
Procedure:
-
Drying of Reagents: Ensure all glassware is thoroughly dried. Dry the LiCl in a vacuum oven at 150°C for at least 4 hours prior to use.
-
Reaction Setup: In a flame-dried three-neck flask under a nitrogen atmosphere, dissolve this compound (1.0 mmol) and 4,4'-oxydianiline (1.0 mmol) in 10 mL of anhydrous NMP.
-
Addition of Catalysts and Promoters: To the stirred solution, add LiCl (0.3 mmol), anhydrous pyridine (0.5 mL), and triphenyl phosphite (2.0 mmol).
-
Polymerization: Heat the reaction mixture to 110°C and maintain this temperature with stirring for 12-24 hours under a continuous nitrogen purge. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a beaker containing 200 mL of a 2:3 (v/v) mixture of deionized water and methanol with vigorous stirring. The polyamide will precipitate as a fibrous solid.
-
Washing: Collect the polymer by filtration and wash it thoroughly with hot water and then with methanol to remove any unreacted monomers, catalysts, and salts.
-
Drying: Dry the purified polyamide in a vacuum oven at 80°C to a constant weight.
Expected Outcome and Characterization:
The resulting polyamide is expected to be an amorphous solid with good solubility in polar aprotic solvents like NMP, DMAc, and DMSO. The incorporation of the morpholinomethyl side groups should enhance its solubility compared to analogous polyamides without such functionalization.
Characterization Techniques:
-
FT-IR Spectroscopy: To confirm the formation of the amide bond (C=O stretch around 1650 cm⁻¹ and N-H stretch around 3300 cm⁻¹).
-
¹H NMR Spectroscopy: To verify the polymer structure and the presence of the morpholinomethyl and aromatic protons.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polyamide.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
Investigating pH-Responsiveness
The pH-responsive nature of the synthesized polyamide can be investigated through titration and turbidity measurements.
Protocol 2: Determination of pKa and pH-Induced Phase Transition
Materials:
-
Synthesized polyamide
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Deionized water
-
pH meter
-
UV-Vis spectrophotometer
Procedure:
-
Polymer Solution Preparation: Prepare a 1 mg/mL solution of the polyamide in deionized water. If the polymer is not directly soluble in water, it may be dissolved in a small amount of a water-miscible co-solvent (e.g., ethanol) before dilution with water.
-
Titration:
-
Place a known volume of the polymer solution in a beaker with a magnetic stirrer.
-
Monitor the initial pH of the solution.
-
Slowly titrate the solution with 0.1 M HCl, recording the pH after each addition.
-
Plot the pH as a function of the volume of HCl added. The pKa can be determined from the midpoint of the buffering region.
-
-
Turbidity Measurement:
-
Prepare a series of buffer solutions with a range of pH values (e.g., from pH 3 to pH 9).
-
Add a small aliquot of a concentrated polymer stock solution to each buffer to achieve a final concentration of 0.5 mg/mL.
-
Measure the optical density (OD) of each solution at a wavelength of 500 nm using a UV-Vis spectrophotometer.
-
Plot the OD as a function of pH. A sharp increase in OD will indicate the pH at which the polymer undergoes a phase transition from soluble to insoluble.
-
Expected Results and Interpretation:
pH-responsive behavior of the synthesized polyamide.
At low pH, the morpholino groups will be protonated, rendering the polymer chain positively charged and more hydrophilic, thus leading to its dissolution. As the pH increases, the morpholino groups will be deprotonated, reducing the charge and increasing the hydrophobicity of the polymer, which may cause it to precipitate out of solution. The titration curve will provide the pKa of the morpholino group in the polymer context, and the turbidity measurements will visually demonstrate the pH-induced phase transition.
Conclusion and Future Directions
This compound represents a promising monomer for the synthesis of advanced functional polymers. The protocols outlined in this application note provide a foundational framework for the preparation and characterization of pH-responsive polyamides. The unique combination of a polymerizable carboxylic acid and a pH-sensitive morpholino group opens up a wide array of possibilities for creating novel materials for drug delivery, smart coatings, and other advanced applications.
Future research should focus on the synthesis of a variety of copolymers to fine-tune the physicochemical properties, a detailed investigation into the biocompatibility and cytotoxicity of these polymers, and an exploration of their efficacy in specific biomedical applications, such as the encapsulation and controlled release of therapeutic agents.
References
Application Note: 1H and 13C NMR Characterization of 4-(Morpholinomethyl)benzoic acid
Abstract
This technical guide provides a detailed protocol and in-depth analysis for the structural characterization of 4-(Morpholinomethyl)benzoic acid using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and drug development professionals, this document explains the causality behind experimental choices, from sample preparation to spectral interpretation. It includes comprehensive methodologies, expected spectral data, and a discussion of the key structural features revealed by NMR, ensuring scientific integrity and reproducibility.
Introduction
This compound is a bifunctional organic molecule incorporating a rigid para-substituted benzene ring, a flexible morpholine heterocycle, and a carboxylic acid group. This unique combination of moieties makes it a valuable building block in medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are critical for its application, and NMR spectroscopy is the most powerful technique for this purpose. This guide presents a definitive workflow for acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound, ensuring unambiguous assignment of all proton and carbon signals.
Molecular Structure and Atom Numbering
To facilitate clear and unambiguous spectral assignment, the atoms of this compound are numbered as shown below. This numbering scheme will be used throughout the analysis.
Application Notes and Protocols for the Experimental Use of 4-(Morpholinomethyl)benzoic Acid in Antimicrobial Assays
Introduction: The Therapeutic Potential of Morpholine-Containing Compounds
In the ever-present battle against microbial resistance, the exploration of novel chemical scaffolds is paramount to the discovery of new and effective antimicrobial agents. The morpholine ring is a privileged pharmacophore in medicinal chemistry, recognized for its ability to enhance the potency and modulate the pharmacokinetic properties of bioactive molecules.[1][2] Its integration into various molecular frameworks has led to the development of compounds with a wide spectrum of pharmacological activities, including antimicrobial effects.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of 4-(Morpholinomethyl)benzoic acid, a compound that marries the structural features of morpholine with a benzoic acid moiety, in antimicrobial assays.
While extensive research has been conducted on various morpholine and benzoic acid derivatives, this guide will focus on establishing robust and reproducible protocols to assess the specific antimicrobial potential of this compound. The methodologies detailed herein are based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure the generation of high-quality, comparable data.
Scientific Rationale: The Antimicrobial Hypothesis for this compound
The antimicrobial potential of this compound can be hypothesized based on the known activities of its constituent parts. Benzoic acid and its derivatives are known to possess antimicrobial properties, primarily by disrupting the integrity of microbial cell membranes and interfering with essential metabolic processes.[4][5] The mechanism is often attributed to the diffusion of the undissociated acid across the cell membrane. Once inside the more neutral cytoplasm, the acid dissociates, releasing a proton and acidifying the cell's interior, which can disrupt enzymatic functions and nutrient transport.[4][5]
The addition of the morpholine group introduces a unique set of physicochemical properties. The nitrogen atom in the morpholine ring can be protonated, leading to a positive charge that may facilitate electrostatic interactions with negatively charged components of microbial cell walls, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This interaction could enhance the compound's ability to disrupt the cell envelope. Furthermore, the morpholine moiety can influence the compound's solubility and lipophilicity, which are critical factors for its ability to reach and interact with its microbial targets.
Experimental Protocols
The following protocols are designed to be a starting point for the antimicrobial evaluation of this compound. It is recommended to initially screen the compound against a panel of representative Gram-positive and Gram-negative bacteria, as well as fungal strains.
Protocol 1: Broth Microdilution Assay for Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6] This protocol is adapted from CLSI guidelines.[1][7]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). The concentration should be at least 10 times the highest desired test concentration.
-
Preparation of Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done visually or with a spectrophotometer.
-
Dilute the standardized inoculum in the appropriate broth (CAMHB or RPMI-1640) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilutions in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound's stock solution to the first well of a row, creating a 1:2 dilution.
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of decreasing concentrations of the compound.
-
-
Inoculation: Add 100 µL of the diluted microbial inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: A well containing 100 µL of broth and 100 µL of the inoculum (no compound).
-
Sterility Control: A well containing 200 µL of uninoculated broth.
-
Solvent Control: A well containing the highest concentration of the solvent used to dissolve the compound in broth and inoculum.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or as appropriate for the fungal strain.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a plate reader to measure optical density.
Experimental Workflow for Broth Microdilution
References
- 1. Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents | NSF Public Access Repository [par.nsf.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 4-(Morpholinomethyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide for the chemical derivatization of 4-(Morpholinomethyl)benzoic acid. This versatile scaffold is of significant interest in medicinal chemistry, featuring three key regions for chemical modification: the carboxylic acid group, the aromatic ring, and the morpholine moiety. We present field-proven protocols, explain the rationale behind experimental choices, and offer insights into the synthesis of ester and amide derivatives, as well as strategies for aromatic ring functionalization. This guide is designed to empower researchers to efficiently generate libraries of novel compounds for screening and lead optimization in drug discovery programs.
Introduction: The Strategic Value of this compound
This compound is a valuable building block in medicinal chemistry. Its structure combines a rigid phenyl ring, a flexible morpholinomethyl side chain, and an ionizable carboxylic acid. The morpholine ring is a "privileged scaffold" frequently found in bioactive compounds, often improving physicochemical properties such as aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1][2] The carboxylic acid provides a convenient handle for forming amide and ester linkages, allowing for the exploration of a vast chemical space.[3]
This guide focuses on the two most direct and impactful strategies for creating derivatives: modification of the carboxylic acid and substitution on the aromatic ring.
Logical Structure of this compound for Derivatization
Caption: Key sites for synthetic modification on the parent molecule.
Part I: Derivatization of the Carboxylic Acid Group
The carboxylic acid is the most reactive functional group on the molecule and the primary site for derivatization. Standard amide and ester coupling reactions are highly efficient and tolerant of a wide range of functional groups, making them ideal for generating large libraries of analogs.
Amide Bond Formation: The Workhorse of Medicinal Chemistry
The formation of an amide bond via the condensation of a carboxylic acid and an amine is the most frequently used reaction in medicinal chemistry.[3] The reaction requires the "activation" of the carboxylic acid to form a more reactive intermediate that is susceptible to nucleophilic attack by the amine.
Causality Behind Experimental Choices: The choice of coupling reagent is critical and depends on the reactivity of the amine, the potential for side reactions, and the desired scale of the reaction. For instance, carbodiimides like EDC are cost-effective but can lead to racemization in chiral substrates unless an additive like HOBt is included.[4] Urionium/aminium-based reagents like HATU and TBTU are highly efficient and rapid but are more expensive.[4]
General Workflow for Amide Coupling
Caption: A generalized workflow for synthesizing amide derivatives.
Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling
This protocol is a robust starting point for coupling with a wide variety of primary and secondary amines.
Materials:
-
This compound
-
Amine of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.
| Coupling Reagent | Additive | Base | Key Advantages & Considerations |
| EDC | HOBt, Oxyma | DIPEA, Et₃N | Cost-effective, water-soluble byproducts. HOBt/Oxyma suppresses racemization and improves efficiency.[4] |
| HATU/HBTU | None | DIPEA, Et₃N | Highly efficient, fast reaction times, suitable for hindered amines and acids. More expensive. |
| T3P® | Pyridine | Pyridine | Low epimerization, broad substrate scope, byproducts are water-soluble.[5] |
| DMT-MM | None | None | Effective in aqueous media, no additional base required for many substrates.[6] |
Table 1: Comparison of Common Amide Coupling Reagents.
Ester Formation (Esterification)
Esterification provides another avenue for derivatization, modulating properties like lipophilicity and cell permeability.
Causality Behind Experimental Choices: The choice of method depends on the alcohol's nature. For simple, unhindered alcohols, a classic Fischer-Helferich esterification using a strong acid catalyst and excess alcohol is effective.[7][8] For more sensitive or precious alcohols, milder conditions using coupling reagents (similar to amide formation) or reaction of the carboxylate salt with an alkyl halide are preferred.[9]
Protocol 2: Acid-Catalyzed Esterification with a Simple Alcohol
Materials:
-
This compound
-
Alcohol of interest (e.g., Methanol, Ethanol; used as solvent)
-
Sulfuric Acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
Step-by-Step Methodology:
-
Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, used in large excess as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of starting material).
-
Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in EtOAc and carefully neutralize by washing with saturated aqueous NaHCO₃ until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography to yield the pure ester.
Part II: Derivatization of the Aromatic Ring
The benzene ring can undergo electrophilic aromatic substitution (EAS) to introduce new functional groups. The positions of substitution are directed by the existing groups. The morpholinomethyl group is an ortho, para-director, while the carboxylic acid is a meta-director. The reaction outcome can be complex, potentially yielding a mixture of products.
Conceptual Protocol: Nitration of the Aromatic Ring
WARNING: Nitration reactions are highly exothermic and require extreme caution.
Causality Behind Experimental Choices: A mixture of nitric acid and sulfuric acid is the classic reagent for nitration. The reaction must be performed at low temperatures (0 °C or below) to control the reaction rate and minimize side reactions, such as oxidation. The product will likely be a mixture of isomers, with substitution occurring ortho to the morpholinomethyl group and meta to the carboxylic acid.
Step-by-Step Considerations:
-
Dissolve this compound in concentrated sulfuric acid at 0 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature at 0 °C.
-
Stir at low temperature for a defined period (e.g., 1-2 hours).
-
Very carefully quench the reaction by pouring it onto crushed ice.
-
The resulting precipitate can be filtered, washed with cold water, and dried.
-
Extensive purification and characterization (e.g., by NMR) are required to separate and identify the resulting isomers.
Characterization and Validation
Every synthesized derivative must be rigorously characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential to confirm the covalent structure of the new molecule.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected addition. High-resolution MS (HRMS) can confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.
Conclusion
This compound is an adaptable scaffold for creating diverse chemical libraries. The protocols and strategies outlined in this guide, particularly focusing on the highly reliable amide and ester coupling reactions, provide a solid foundation for synthesizing novel derivatives. By understanding the chemical principles behind each protocol, researchers can rationally design and execute synthetic schemes to generate new chemical entities for biological evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. hepatochem.com [hepatochem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amide synthesis by acylation [organic-chemistry.org]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. ijstr.org [ijstr.org]
- 8. iajpr.com [iajpr.com]
- 9. Ester synthesis by esterification [organic-chemistry.org]
The Strategic Utility of 4-(Morpholinomethyl)benzoic Acid in Modern Organic Synthesis
Introduction: A Versatile Building Block in Medicinal Chemistry
In the landscape of contemporary drug discovery and organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. 4-(Morpholinomethyl)benzoic acid has emerged as a particularly valuable bifunctional building block. Its structure, featuring a rigid phenyl ring, a nucleophilic and solubilizing morpholine moiety, and a versatile carboxylic acid handle, offers chemists a powerful tool for introducing key pharmacophoric elements and enabling diverse downstream transformations. The morpholine ring is a well-established "privileged scaffold" in medicinal chemistry, often imparting favorable physicochemical properties such as improved aqueous solubility and metabolic stability to drug candidates[1]. Concurrently, the carboxylic acid group provides a reactive site for a multitude of coupling reactions, most notably amide bond formation, a cornerstone of medicinal chemistry[2]. This guide provides an in-depth exploration of the synthesis and application of this compound, complete with detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.
Physicochemical and Safety Profile
A thorough understanding of the properties of a synthetic intermediate is crucial for its effective and safe utilization.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₃ | [3] |
| Molecular Weight | 221.25 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | >300 °C (decomposes) | [5] |
| Solubility | Soluble in aqueous acid and base, limited solubility in common organic solvents | General Knowledge |
| CAS Number | 62642-62-0 | [3] |
Safety Information: While specific GHS hazard statements for this compound are not universally established, related compounds with similar functional groups suggest that it should be handled with care. For instance, 4-(morpholine-4-carbonyl)benzoic acid is associated with warnings for skin and eye irritation, and potential respiratory irritation[6]. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, should be strictly followed. All manipulations should be performed in a well-ventilated fume hood.
Synthetic Protocols: A Two-Step Approach
The synthesis of this compound is typically achieved through a reliable two-step sequence starting from the readily available 4-methylbenzoic acid (p-toluic acid). The first step involves the radical bromination of the benzylic methyl group, followed by a nucleophilic substitution with morpholine.
Protocol 1: Synthesis of the Key Intermediate: 4-(Bromomethyl)benzoic Acid
This protocol is adapted from established methods for benzylic bromination using N-bromosuccinimide (NBS) as the bromine source and a radical initiator[7][8].
Reaction Scheme:
Caption: Radical bromination of p-toluic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-Methylbenzoic acid | 136.15 | 22.0 | 3.00 g |
| N-Bromosuccinimide (NBS) | 177.98 | 22.5 | 4.0 g |
| Azobisisobutyronitrile (AIBN) | 164.21 | ~0.5 | ~82 mg |
| Carbon Tetrachloride (CCl₄) | 153.82 | - | 40 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylbenzoic acid (3.00 g, 22.0 mmol) and N-bromosuccinimide (4.0 g, 22.5 mmol)[7].
-
Add carbon tetrachloride (40 mL) to the flask, followed by a catalytic amount of AIBN (~82 mg)[7].
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC, observing the consumption of the starting material. The reaction is typically complete within 1-2 hours.
-
After the reaction is complete, cool the flask to room temperature and then in an ice bath to precipitate the succinimide byproduct[7].
-
Filter the mixture by suction filtration to remove the succinimide. Wash the solid with a small amount of cold carbon tetrachloride.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The crude 4-(bromomethyl)benzoic acid can be purified by recrystallization from a suitable solvent system, such as hexane/ethyl acetate, to yield a white crystalline solid[7].
Rationale: This reaction proceeds via a free-radical chain mechanism. The initiator, AIBN, decomposes upon heating to generate radicals, which then abstract a hydrogen atom from NBS to produce a bromine radical. The bromine radical selectively abstracts a benzylic hydrogen from 4-methylbenzoic acid, forming a resonance-stabilized benzyl radical. This radical then reacts with a molecule of NBS to yield the desired product and a succinimidyl radical, which continues the chain reaction.
Protocol 2: Synthesis of this compound
This protocol is based on the well-established SN2 reaction between a benzylic halide and a secondary amine, analogous to the synthesis of similar N-benzylmorpholine derivatives[9].
Reaction Scheme:
References
- 1. Synthesis of β-boswellic acid derivatives as cytotoxic and apoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. digibug.ugr.es [digibug.ugr.es]
- 6. 4-(Morpholine-4-carbonyl)benzoic acid | C12H13NO4 | CID 4714236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 8. Solved Experiment 16 Preparation of 4-bromomethylbenzoic | Chegg.com [chegg.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Derivatization of 4-(Morpholinomethyl)benzoic Acid for GC-MS Analysis
Introduction: The Analytical Challenge
4-(Morpholinomethyl)benzoic acid is a bifunctional molecule of interest in pharmaceutical and chemical research. Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) presents a significant challenge due to its molecular structure. The carboxylic acid group imparts high polarity and a low vapor pressure, while the morpholine moiety, a tertiary amine, adds to the polarity. Direct injection of this compound onto a GC column typically results in poor peak shape, thermal degradation, and a lack of volatility, making quantification and identification unreliable.[1][2][3]
To overcome these limitations, a chemical derivatization step is essential. Derivatization modifies the functional groups of the analyte to increase its volatility and thermal stability, rendering it suitable for GC-MS analysis.[3][4][5][6] This application note provides a detailed guide to two primary derivatization strategies for this compound: Silylation and Alkylation (specifically, Esterification) . We will explore the underlying chemistry, provide step-by-step protocols, and discuss the expected outcomes for each method.
Understanding the Derivatization Strategy
The primary target for derivatization in this compound is the active hydrogen of the carboxylic acid group (-COOH). The tertiary amine of the morpholine ring is generally not reactive under the conditions described for derivatizing carboxylic acids.
Silylation: Formation of a Trimethylsilyl (TMS) Ester
Silylation is a robust and widely used derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group, -Si(CH₃)₃.[4][7][8] This process dramatically reduces the polarity and hydrogen-bonding capacity of the carboxylic acid, leading to a more volatile and thermally stable TMS ester.[4][8]
Mechanism: The lone pair of electrons on the oxygen of the carboxyl group attacks the silicon atom of the silylating agent, while a proton is transferred to the leaving group. The reaction is typically fast and quantitative.
Key Reagents:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful and versatile silylating agent.[4][8]
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Considered one of the strongest silylating agents, with the advantage of producing highly volatile byproducts that are less likely to interfere with the chromatogram.[2][9][10]
-
TMCS (Trimethylchlorosilane): Often added as a catalyst (e.g., in a 1% concentration with BSTFA or MSTFA) to enhance the reactivity of the silylating reagent, particularly for hindered functional groups.[1][6]
Alkylation: Esterification to Enhance Volatility
Alkylation involves replacing the acidic hydrogen of the carboxylic acid with an alkyl group, forming an ester.[5][11][12] Esters are significantly more volatile than their corresponding carboxylic acids.[5][13]
Key Reagents & Methods:
-
Methyl Chloroformate (MCF): A versatile reagent that reacts with carboxylic acids to form methyl esters.[14][15][16] The reaction is rapid and can be performed under mild conditions.[14][17]
-
Pentafluorobenzyl Bromide (PFBBr): This reagent is particularly useful for creating derivatives that are highly sensitive to Electron Capture Detection (ECD), although it is also perfectly suited for MS detection.[18][19][20] The resulting pentafluorobenzyl (PFB) esters are stable and exhibit excellent chromatographic properties.[18][19][21]
Experimental Protocols
General Precaution: All derivatization reactions are sensitive to moisture. Ensure that all glassware is thoroughly dried and that solvents are anhydrous. It is advisable to work in a fume hood and wear appropriate personal protective equipment.[6][9][19]
Protocol 1: Silylation with MSTFA + 1% TMCS
This protocol is recommended for its high reactivity and the volatile nature of its byproducts, minimizing chromatographic interference.[2][9]
Materials:
-
This compound sample
-
MSTFA + 1% TMCS
-
Anhydrous Pyridine or Acetonitrile
-
Heating block or oven
-
GC vials (2 mL) with caps and septa
-
Microsyringes
Procedure:
-
Sample Preparation: Accurately weigh 1-2 mg of this compound into a GC vial. If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen.
-
Solvent Addition: Add 200 µL of anhydrous pyridine or acetonitrile to dissolve the sample.
-
Reagent Addition: Add 100 µL of MSTFA + 1% TMCS to the vial. The reagent should be in at least a two-fold molar excess relative to the active hydrogen.[9]
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block.
-
Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.
Logical Workflow for Silylation
Caption: Workflow for silylation of this compound.
Protocol 2: Alkylation with Methyl Chloroformate (MCF)
This method offers a rapid derivatization at room temperature, forming a methyl ester.[14][15][17]
Materials:
-
This compound sample
-
Methyl Chloroformate (MCF)
-
Methanol
-
Pyridine
-
Chloroform
-
Sodium Bicarbonate (5% solution)
-
Anhydrous Sodium Sulfate
-
GC vials (2 mL) with caps and septa
-
Microsyringes
Procedure:
-
Sample Preparation: Place approximately 1 mg of the sample in a vial. Add 500 µL of a methanol/pyridine mixture (4:1 v/v).
-
Derivatization: Add 50 µL of MCF and vortex for 1 minute.
-
Extraction: Add 500 µL of chloroform and 500 µL of 5% sodium bicarbonate solution. Vortex vigorously for 1 minute to extract the derivatized product into the organic layer.
-
Phase Separation: Centrifuge briefly to separate the layers.
-
Drying: Carefully transfer the lower chloroform layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Analysis: The chloroform extract is ready for GC-MS analysis.
Chemical Reaction for Methyl Esterification
Caption: Derivatization of the target analyte via methyl esterification.
Data Presentation: Comparison of Derivatization Methods
| Parameter | Silylation (MSTFA) | Alkylation (MCF) | Alkylation (PFBBr) |
| Reagent | MSTFA + 1% TMCS | Methyl Chloroformate | Pentafluorobenzyl Bromide |
| Derivative | Trimethylsilyl Ester | Methyl Ester | Pentafluorobenzyl Ester |
| Reaction Time | 30 minutes | ~1 minute | 20-30 minutes |
| Reaction Temp. | 70°C | Room Temperature | 25°C |
| Byproducts | Volatile, low interference | Salts, removed by extraction | Salts, removed by extraction |
| Key Advantage | High reactivity, single step | Very fast, room temp reaction | High sensitivity for ECD |
| Considerations | Moisture sensitive | Requires liquid-liquid extraction | Reagent is a lachrymator |
GC-MS Method Parameters (Starting Point)
The following parameters serve as a robust starting point and should be optimized for your specific instrumentation.
-
Gas Chromatograph: Agilent 7890A GC or equivalent.[22]
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.[22]
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1 (can be adjusted based on concentration)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Parameters:
Trustworthiness and Self-Validation
To ensure the validity of the derivatization and analysis, the following steps are crucial:
-
Analyze an Underivatized Standard: Inject a solution of this compound without derivatization. This will confirm its unsuitability for GC analysis and serve as a baseline.
-
Run a Reagent Blank: Process a sample containing only the solvent and derivatizing agent through the entire procedure. This helps identify any potential interferences from the reagents or byproducts.[8]
-
Confirm Derivative Formation: The mass spectrum of the derivatized peak should show a clear molecular ion (or a characteristic fragment like M-15 for TMS derivatives) corresponding to the expected mass of the silyl or alkyl ester.
Conclusion
Both silylation and alkylation are highly effective methods for the derivatization of this compound, enabling its robust analysis by GC-MS. The choice between the methods depends on laboratory preference, available reagents, and analytical requirements. Silylation with MSTFA is a straightforward, single-step reaction with minimal by-product interference. Alkylation with MCF is extremely rapid, while PFBBr offers the potential for ultra-trace analysis, especially if an ECD is available. By following the detailed protocols and validation steps outlined in this note, researchers can achieve reliable and reproducible quantification of this important compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. weber.hu [weber.hu]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 7. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. gcms.cz [gcms.cz]
- 12. chromtech.com [chromtech.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by 2,3,4,5,6-pentafluorobenzyl bromide derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Safe Handling and Disposal of 4-(Morpholinomethyl)benzoic Acid
Introduction: Understanding 4-(Morpholinomethyl)benzoic Acid
This compound is a bifunctional organic molecule incorporating both a carboxylic acid group and a tertiary amine (within the morpholine ring). This unique structure makes it a valuable building block in medicinal chemistry and materials science. However, its amphoteric nature—possessing both acidic and basic functionalities—requires a nuanced and informed approach to its handling and disposal in a laboratory setting. These guidelines provide a comprehensive framework for researchers, scientists, and drug development professionals to manage this compound safely and in compliance with environmental regulations. The protocols outlined herein are grounded in established principles of chemical safety and waste management, emphasizing the rationale behind each procedural step to ensure a self-validating system of laboratory practice.
I. Hazard Identification and Chemical Profile
Before handling any chemical, a thorough understanding of its properties and associated hazards is paramount. This section consolidates the key chemical and safety data for this compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 62642-62-0 | [1] |
| Molecular Formula | C₁₂H₁₅NO₃ | [1][2] |
| Molecular Weight | 221.25 g/mol | [1][3] |
| Appearance | White to off-white powder/solid | [4] |
| Melting Point | 181 °C | [2] |
GHS Hazard Classification
Based on available Safety Data Sheets (SDS) for this compound and structurally related compounds, it is classified as follows:
-
Skin Irritation (Category 2) : H315 - Causes skin irritation.[4]
-
Eye Irritation (Category 2) : H319 - Causes serious eye irritation.[4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3) , Respiratory System: H335 - May cause respiratory irritation.[4]
While not classified as acutely toxic, the irritant nature of the compound necessitates careful handling to prevent exposure.
II. Safe Handling and Storage Protocols
Adherence to rigorous safe handling practices is the primary defense against chemical exposure. The following protocols are designed to minimize risk during the routine use of this compound in a laboratory environment.
Engineering Controls
The primary engineering control for handling this compound, particularly in its powdered form, is a certified chemical fume hood. A fume hood provides adequate ventilation to prevent the inhalation of airborne particles and protects the user from potential splashes.[5] All weighing and transferring of the solid material should be conducted within the fume hood.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for preventing direct contact with the chemical. The minimum required PPE when handling this compound includes:
-
Hand Protection : Chemically resistant gloves, such as nitrile rubber, are mandatory to prevent skin contact.[4] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.
-
Eye Protection : Safety glasses with side shields or, preferably, chemical splash goggles must be worn to protect against dust particles and splashes.[4][6]
-
Skin and Body Protection : A standard laboratory coat must be worn and fully buttoned to protect skin and clothing from contamination.[4]
-
Respiratory Protection : If working outside of a fume hood or if significant dust generation is unavoidable, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended.[7]
Storage Requirements
Proper storage is essential for maintaining the chemical's integrity and preventing accidental spills or reactions.[8]
-
Container : Store in a tightly sealed, clearly labeled container.[6]
-
Location : Keep in a cool, dry, and well-ventilated area.[6]
-
Incompatibilities : Store separately from strong oxidizing agents.[9] While the compound has both acidic and basic moieties, it should not be stored in immediate proximity to strong acids or strong bases to avoid potential reactions.
III. Experimental Workflow: A Self-Validating System
The following diagram illustrates the logical workflow for handling this compound from receipt to disposal, incorporating safety checks at each stage.
Caption: Experimental workflow for this compound.
IV. Detailed Disposal Guidelines
The disposal of this compound and its associated waste must be performed in strict accordance with institutional and regulatory standards.[5][10] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[10]
Waste Segregation
Proper waste segregation is the cornerstone of safe laboratory disposal. It prevents inadvertent and potentially hazardous reactions in waste containers.[11]
-
Solid Waste : Unused or expired this compound powder should be collected in a designated "Hazardous Solid Waste" container.
-
Liquid Waste : Solutions containing this compound should be categorized as "Non-halogenated Organic Waste." Do not mix with halogenated solvents.[11]
-
Contaminated Materials : Any materials that have come into direct contact with the chemical, such as gloves, weigh boats, and paper towels, must be disposed of as hazardous solid waste.[10]
The following decision tree provides a visual guide for proper waste segregation.
Caption: Decision tree for waste segregation.
Protocol for Neutralization of Small Aqueous Waste Quantities
For small quantities (<5g) of aqueous waste containing this compound, a neutralization protocol can be employed to render the waste less hazardous before collection by environmental health and safety (EHS) personnel. This procedure leverages the amphoteric nature of the molecule. The carboxylic acid group can be neutralized with a mild base, and the morpholine group can be neutralized with a mild acid. A two-step neutralization to a final neutral pH is recommended.
Causality : The purpose of this protocol is not for drain disposal, but to create a more stable and less reactive waste stream for EHS pickup. Neutralization reduces the corrosive potential of the waste.
Materials :
-
Aqueous waste containing this compound
-
1M Sodium Bicarbonate (NaHCO₃) solution
-
1M Hydrochloric Acid (HCl) solution
-
pH paper or calibrated pH meter
-
Appropriate hazardous waste container
-
Stir bar and stir plate
Procedure (perform in a fume hood) :
-
Initial Assessment : Place the beaker containing the aqueous waste on a stir plate and add a stir bar. Measure the initial pH of the solution.
-
Base Neutralization : Slowly add 1M sodium bicarbonate solution dropwise while stirring. The benzoic acid moiety (pKa ≈ 4.2) will be deprotonated.[10] Continue adding base until the pH of the solution is approximately 8-9. This ensures the complete neutralization of the acidic component.
-
Acid Neutralization : After the basic neutralization, slowly add 1M HCl solution dropwise. The morpholine moiety (pKa of protonated morpholine ≈ 8.5) will be neutralized. Carefully bring the pH of the solution to a neutral range (pH 6-8).[3]
-
Final Check : Once the pH is stable in the neutral range, turn off the stir plate.
-
Containerization and Labeling : Carefully transfer the neutralized solution into a designated "Neutralized Aqueous Hazardous Waste" container. The container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "Neutralized this compound solution"
-
The approximate concentration and volume.
-
The date the container was filled.
-
-
Disposal Request : Store the labeled container in your lab's designated Satellite Accumulation Area and arrange for pickup by your institution's EHS department.
V. Spill and Emergency Procedures
Preparedness is key to handling unforeseen incidents.
-
Minor Spill (Solid) : If a small amount of solid is spilled within the fume hood, carefully sweep it up with a brush and dustpan, avoiding dust generation.[9] Place the collected material and cleaning tools into a sealed bag and dispose of it as hazardous solid waste.
-
Minor Spill (Liquid) : For a small liquid spill, absorb the material with an inert absorbent such as vermiculite or sand.[2] Collect the contaminated absorbent material and place it in a sealed container for disposal as hazardous waste.
-
Skin Contact : Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.[4]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air.[4] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4]
VI. Conclusion
The responsible management of this compound is an integral part of the research process. By understanding its chemical properties, adhering to rigorous handling protocols, and implementing systematic disposal procedures, researchers can mitigate risks to themselves and the environment. This guide provides the necessary framework, but it is incumbent upon every laboratory professional to consult their institution's specific EHS guidelines and the most current Safety Data Sheet to ensure full compliance and safety.
References
- 1. Morpholine (HSG 92, 1995) [inchem.org]
- 2. nexchem.co.uk [nexchem.co.uk]
- 3. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - 4-hydroxy-3-(morpholinomethyl)benzoic acid hydrate (C12H15NO4) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PubChemLite - 4-(morpholin-4-yl)benzoic acid (C11H13NO3) [pubchemlite.lcsb.uni.lu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 4-(Morpholinomethyl)benzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-(Morpholinomethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable morpholine-containing compound. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you optimize your reaction yields and obtain a high-purity product.
Introduction to the Synthetic Challenges
The synthesis of this compound is a critical step in the development of various pharmacologically active molecules. The morpholine moiety is a privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties. However, the synthesis of this compound can be prone to low yields due to a variety of factors, including side reactions, incomplete conversions, and purification difficulties. This guide will address the two most common synthetic routes and their associated challenges.
Part 1: Troubleshooting N-Alkylation of Morpholine with 4-(Bromomethyl)benzoic Acid
This synthetic approach involves the nucleophilic substitution of 4-(bromomethyl)benzoic acid with morpholine. While seemingly straightforward, several issues can arise, leading to diminished yields.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low, and I observe a significant amount of unreacted 4-(bromomethyl)benzoic acid. What is the likely cause?
A1: This is a common issue and often points to three primary factors:
-
Insufficient Basicity: The reaction requires a base to neutralize the hydrobromic acid (HBr) byproduct. If the HBr is not neutralized, it will protonate the morpholine, rendering it non-nucleophilic and halting the reaction.
-
Reaction Temperature and Time: The reaction may require heating to proceed at a reasonable rate. Insufficient temperature or reaction time will lead to incomplete conversion.
-
Solvent Choice: The solvent must be appropriate for an SN2 reaction and capable of dissolving the reactants.
Q2: I am observing a water-soluble impurity in my crude product that is difficult to remove. What could it be?
A2: A likely culprit is the formation of a quaternary ammonium salt. This can occur if the product, this compound, reacts with another molecule of 4-(bromomethyl)benzoic acid, especially under forcing conditions or with an incorrect stoichiometry of reactants.
Q3: My final product is discolored. What could be the reason?
A3: Discoloration can arise from the degradation of the starting material, 4-(bromomethyl)benzoic acid, which can be unstable, particularly when heated for extended periods. It is also possible that impurities in the starting materials or solvent are contributing to the color.
Troubleshooting Guide: Low Yield in N-Alkylation
This guide provides a systematic approach to diagnosing and resolving low-yield issues.
| Problem | Potential Cause | Recommended Solution |
| Low Conversion of Starting Material | Insufficient base | Use at least 2 equivalents of a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA). |
| Low reaction temperature | Heat the reaction mixture to reflux in a suitable solvent like acetonitrile or acetone. Monitor the reaction progress by TLC. | |
| Inappropriate solvent | Use a polar aprotic solvent such as acetonitrile, acetone, or DMF to facilitate the SN2 reaction. | |
| Formation of Side Products | Quaternary ammonium salt formation | Use a slight excess of morpholine (1.2-1.5 equivalents) relative to 4-(bromomethyl)benzoic acid. Avoid excessively high temperatures and prolonged reaction times. |
| Esterification of the carboxylic acid | This is less common under these conditions but can be minimized by using a non-nucleophilic base and avoiding alcoholic solvents if heating. | |
| Difficult Purification | Product is soluble in the aqueous phase during workup | Ensure the pH of the aqueous phase is adjusted to the isoelectric point of the product (around pH 4-5) to minimize its solubility before extraction. |
| Emulsion formation during extraction | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
Experimental Protocol: Optimized N-Alkylation
This protocol is designed to maximize yield and minimize side product formation.
Materials:
-
4-(Bromomethyl)benzoic acid
-
Morpholine
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
To a dry round-bottom flask, add 4-(bromomethyl)benzoic acid (1.0 eq.).
-
Dissolve the starting material in anhydrous acetonitrile (10 mL per mmol of 4-(bromomethyl)benzoic acid).
-
Add anhydrous potassium carbonate (2.0 eq.).
-
To the stirred suspension, add morpholine (1.2 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by TLC.
-
Upon completion (typically 4-8 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and adjust the pH to ~10 with 1 M NaOH.
-
Wash the aqueous solution with ethyl acetate to remove non-acidic impurities.
-
Adjust the pH of the aqueous layer to ~4 with 1 M HCl to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Part 2: Troubleshooting Reductive Amination of 4-Formylbenzoic Acid with Morpholine
This method, a type of Eschweiler-Clarke reaction, involves the condensation of 4-formylbenzoic acid with morpholine to form an iminium ion, which is then reduced in situ.
Frequently Asked Questions (FAQs)
Q1: My reductive amination is not proceeding to completion, and I'm left with a lot of unreacted 4-formylbenzoic acid. Why is this happening?
A1: The key to a successful reductive amination is the initial formation of the iminium ion. Several factors can hinder this step:
-
Unfavorable pH: The reaction is typically favored under mildly acidic conditions (pH 4-6). A pH that is too low will protonate the morpholine, making it non-nucleophilic, while a pH that is too high will not sufficiently activate the aldehyde.
-
Presence of Water: The formation of the iminium ion from the aldehyde and amine is an equilibrium reaction that produces water. The presence of excess water can push the equilibrium back towards the starting materials.
-
Ineffective Reducing Agent: The choice of reducing agent is critical. Some reducing agents may not be potent enough or may react with the starting materials.
Q2: I am seeing byproducts in my reaction mixture. What are the likely side reactions?
A2: Common side reactions in reductive amination include:
-
Reduction of the Aldehyde: The reducing agent can directly reduce the starting aldehyde to the corresponding alcohol (4-(hydroxymethyl)benzoic acid).
-
Cannizzaro-type reactions: Under basic conditions, the aldehyde can undergo disproportionation.
Q3: How can I monitor the progress of the reaction effectively?
A3: Thin-layer chromatography (TLC) is a straightforward method. You can also use LC-MS to monitor the disappearance of starting materials and the appearance of the product. ¹H NMR can also be used to check for the presence of the aldehyde proton of the starting material.
Troubleshooting Guide: Low Yield in Reductive Amination
Use this decision tree to navigate common issues in reductive amination.
Purification of crude 4-(Morpholinomethyl)benzoic acid by recrystallization
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude 4-(Morpholinomethyl)benzoic acid via recrystallization. It is structured as a practical, question-and-answer resource to directly address common challenges and fundamental questions encountered during the experimental process.
Introduction
This compound is a bifunctional organic compound featuring both a carboxylic acid group and a tertiary amine (morpholine) moiety. This zwitterionic potential presents unique challenges and opportunities for purification. Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system.[1][2][3] A successful recrystallization yields a product of high purity, which is critical for subsequent applications in medicinal chemistry and materials science. This guide explains the causal relationships behind the procedural steps to empower you to troubleshoot and optimize the process effectively.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems that may arise during the recrystallization of this compound.
Q1: I've added the hot solvent, but my compound won't fully dissolve. What's happening?
Answer: This issue typically points to one of two scenarios:
-
Insufficient Solvent: You may not have added enough solvent to dissolve the compound at that temperature. Continue adding small aliquots of the hot solvent until the solid dissolves. The goal is to use the minimum amount of hot solvent necessary to form a saturated solution.[4]
-
Insoluble Impurities: Your crude sample may contain impurities that are insoluble in the chosen solvent. If the bulk of your compound has dissolved but a small amount of solid matter remains, you are likely dealing with insoluble impurities. Do not add a large excess of solvent to try and dissolve these. Instead, the next step is to perform a hot filtration to remove them.[5]
Q2: My compound "oiled out" instead of forming crystals upon cooling. How do I fix this?
Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[6] This is often caused by the solution being too concentrated or cooling too rapidly, or by the presence of impurities that significantly depress the melting point of the compound.
To resolve this:
-
Reheat the solution to redissolve the oil.
-
Add a small amount (1-5% of the total volume) of additional hot solvent to slightly dilute the solution.[7][8]
-
Allow the flask to cool very slowly. Insulating the flask can help ensure a gradual temperature drop, which favors the formation of well-ordered crystals over an oil.[7]
-
If it persists, try scratching the inner surface of the flask with a glass rod just below the solvent line to introduce nucleation sites.[6]
Q3: No crystals have formed even after the solution has cooled to room temperature. What should I do?
Answer: This is a common indication that the solution is supersaturated, meaning the solute concentration is higher than its equilibrium solubility, but crystal nucleation has not yet occurred.[7] Another common cause is using too much solvent during the dissolution step.[4][6]
Here are several techniques to induce crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inside of the flask at the solution's surface. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[4][8]
-
Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" acts as a template for further crystallization.[8]
-
Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Then, allow it to cool again.[7]
-
Flash Cooling: Place the flask in an ice-water bath to further decrease the compound's solubility. This should be a last resort, as rapid cooling can sometimes lead to the formation of smaller, less pure crystals.
Q4: My final product is still colored, even after recrystallization. How can I remove colored impurities?
Answer: Colored impurities are often large, conjugated organic molecules that can be effectively removed using activated charcoal.
Procedure:
-
After dissolving your crude compound in the hot solvent, remove the flask from the heat source to prevent bumping.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.
-
Reheat the solution to boiling for a few minutes to allow the charcoal to adsorb the impurities.
-
Perform a hot filtration to remove the charcoal before allowing the solution to cool.[5][9]
Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Always cool the solution slightly before adding it.
Frequently Asked Questions (FAQs)
This section covers broader, more fundamental questions about the purification process.
Q1: What is the best recrystallization solvent for this compound?
Answer: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[3] Given the polar nature of this compound, with its carboxylic acid and morpholine groups, polar protic solvents are excellent candidates.
-
Water: Benzoic acid itself has a significantly higher solubility in hot water than in cold water, making it a classic solvent for its recrystallization.[10][11] The addition of the polar morpholinomethyl group should maintain or enhance this property.
-
Ethanol/Water or Isopropanol/Water: Mixed solvent systems are highly effective. The compound is likely very soluble in ethanol or isopropanol. Water can be added as an "anti-solvent" to the hot alcoholic solution until it becomes slightly cloudy (the saturation point), then a few drops of alcohol are added to redissolve the precipitate. Upon cooling, the solubility decreases dramatically, leading to crystallization. Ethanol is often used for recrystallizing morpholine derivatives.[12]
A small-scale solvent screening is the best way to determine the optimal solvent or solvent mixture empirically.
Q2: How does pH affect the recrystallization of this compound?
Answer: The pH of the solution is critical due to the compound's amphoteric nature.
-
In acidic conditions (low pH): The nitrogen atom of the morpholine ring will be protonated, forming a positively charged ammonium salt. This salt form is typically much more soluble in water than the neutral compound.
-
In basic conditions (high pH): The carboxylic acid group will be deprotonated, forming a negatively charged carboxylate salt. This salt is also generally very soluble in water.
For recrystallization, you want the neutral form of the molecule, which has the lowest water solubility. Therefore, the purification should be conducted in a solution with a pH near the compound's isoelectric point (the pH at which the net charge is zero). Using neutral solvents like water, ethanol, or mixtures thereof without adding acid or base is standard practice.
Q3: How do I perform a solvent selection test?
Answer: Use small test tubes and follow this procedure for each potential solvent:
-
Place a small amount of your crude solid (approx. 20-30 mg) into a test tube.
-
Add the solvent dropwise at room temperature, agitating the tube after each drop. Note if the compound dissolves easily in the cold solvent. (If it does, it is not a good solvent).
-
If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point.
-
If the compound dissolves completely when hot, it is a promising candidate.
-
Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the quantity and quality of the crystals that form. A good solvent will yield a large amount of crystalline solid.[4]
| Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Recommendation |
| Water | Low | High | Good | Excellent Candidate |
| Ethanol | Moderate-High | Very High | Poor-Fair | Good for a mixed system |
| Isopropanol | Low-Moderate | High | Fair-Good | Good for a mixed system |
| Ethanol/Water | Low | High | Excellent | Excellent Candidate |
| Ethyl Acetate | Low | Moderate | Fair | Possible, but protic solvents are likely better |
| Hexane | Insoluble | Insoluble | None | Unsuitable |
This table presents expected results based on the compound's structure. Experimental verification is required.
Q4: How can I confirm the purity of my recrystallized product?
Answer: The most common and accessible method is melting point determination. A pure crystalline solid will have a sharp, well-defined melting point range (typically < 1-2 °C).[13] Impurities tend to depress the melting point and broaden the range over which the compound melts.[13] Compare your experimental melting point to the literature value. Other analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide more detailed information about purity.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a standard procedure using a water/ethanol mixed solvent system.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Activated Charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Stemless funnel and fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
Workflow Diagram:
Caption: Workflow for mixed-solvent recrystallization.
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to dissolve the solid completely with heating and stirring.
-
Addition of Anti-Solvent: While keeping the solution hot, add hot deionized water dropwise until you observe a persistent cloudiness (turbidity). This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again. You now have a saturated solution at high temperature.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and boil for 2-3 minutes.
-
Hot Filtration: If you used charcoal or if insoluble impurities are present, perform a hot filtration. Place a stemless funnel with fluted filter paper into the neck of a pre-heated receiving Erlenmeyer flask. Pour the hot solution through the filter paper quickly to prevent premature crystallization.[5]
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you may place the flask in an ice bath for 20-30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold solvent (the same ethanol/water ratio used for crystallization) to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Allow the crystals to dry on the filter for several minutes under vacuum. Then, transfer the solid to a watch glass and allow it to air dry or dry in a vacuum oven. Weigh the final product and calculate the percent recovery. Determine the melting point to assess purity.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. Benzoic acid - Wikipedia [en.wikipedia.org]
- 12. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Technical Support Center: Optimizing N-Alkylation of Benzoic Acid Derivatives
Welcome to the technical support center for the N-alkylation of benzoic acid derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of forming C–N bonds on these critical scaffolds. N-alkylated benzoic acid derivatives are foundational in medicinal chemistry and materials science, yet their synthesis can be fraught with challenges ranging from low yields to intractable side reactions.[1][2]
This document provides in-depth, field-tested insights in a direct question-and-answer format. We will explore the causality behind common experimental issues and provide robust, actionable solutions grounded in established chemical principles.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent and challenging problems encountered during the N-alkylation of aminobenzoic acids and their derivatives.
Question 1: Why is my reaction showing low or no conversion to the desired N-alkylated product?
Answer: Low or no conversion is a common issue that can typically be traced back to one of several key factors related to the catalyst, reagents, or reaction environment. Let's break down the potential culprits.
A. Inactive Catalyst System (Palladium- and Copper-Catalyzed Reactions):
-
The Problem: The active catalytic species, often a Pd(0) complex in Buchwald-Hartwig aminations, is not forming efficiently or is being deactivated.[3] This is especially common when using air-sensitive phosphine ligands or unreliable pre-catalysts.
-
Causality: Palladium(II) precursors like Pd(OAc)₂ require reduction to Pd(0) to enter the catalytic cycle. This process can be inefficient and lead to the formation of inactive palladium black. Similarly, bulky electron-rich phosphine ligands, which are crucial for promoting reductive elimination, are prone to oxidation.
-
Solutions:
-
Use a Pre-catalyst: Switch to a well-defined, air-stable pre-catalyst (e.g., G3 or G4 Buchwald pre-catalysts). These form the active Pd(0) species more cleanly and reliably.
-
Ensure Inert Atmosphere: These reactions are notoriously sensitive to oxygen.[4] Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and that the reaction is run under a positive pressure of an inert gas like argon or nitrogen.
-
Check Ligand Integrity: If using a separate ligand, ensure it is fresh and has been stored under inert conditions.
-
B. Inappropriate Base Selection:
-
The Problem: The chosen base is not strong enough to deprotonate the amine (or amide) nucleophile, or it is sterically hindered and kinetically slow.
-
Causality: The catalytic cycle for most cross-coupling reactions requires a base to deprotonate the N-H bond, forming the active nucleophile that coordinates to the metal center.[3] The pKa of this N-H bond must be lower than the pKa of the conjugate acid of the base used (in the given solvent) for efficient deprotonation to occur.
-
Solutions:
-
Match Base to Nucleophile: For relatively acidic anilines (pKa ~30 in DMSO), a strong but non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often effective. For less acidic amines, a stronger base like lithium bis(trimethylsilyl)amide (LHMDS) might be necessary.
-
Consider Solubility: Highly insoluble inorganic bases like K₂CO₃ or K₃PO₄ can lead to slow reactions due to poor mixing.[5] While effective in some systems, especially for SNAr reactions, they may require higher temperatures or vigorous stirring.[6][7] The use of a soluble organic base like DBU may be an alternative.[5]
-
C. Poor Substrate Reactivity:
-
The Problem: The aryl halide is not reactive enough for the chosen conditions.
-
Causality: The first step in many cross-coupling cycles is the oxidative addition of the aryl halide to the metal center.[3] The rate of this step generally follows the trend: Ar-I > Ar-Br > Ar-Cl.[5] Aryl chlorides are particularly challenging and often require specialized, highly active catalyst systems.[4]
-
Solutions:
-
Switch Halide: If possible, synthesize the corresponding aryl bromide or iodide, as they are significantly more reactive.
-
Use a Specialized Ligand: For aryl chlorides, use ligands specifically designed for their activation, such as bulky biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).
-
Increase Temperature: Higher temperatures can often overcome the activation barrier for less reactive halides, though this may also increase side product formation.
-
Question 2: My reaction is messy, and I'm observing significant side product formation. What's happening?
Answer: The formation of multiple products points to competing reaction pathways. Identifying the side products is the first step toward mitigating their formation.
A. Hydrodehalogenation:
-
The Problem: The starting aryl halide is being converted back to the corresponding arene (Ar-H instead of Ar-X).
-
Causality: This side reaction can occur when the palladium amide intermediate undergoes β-hydride elimination instead of the desired reductive elimination. This is more common with primary amines.[3]
-
Solutions:
-
Optimize Ligand: Use a bulky ligand that favors reductive elimination over β-hydride elimination.
-
Modify Base/Solvent: The choice of base and solvent can influence the relative rates of these competing pathways. Screening different combinations is often necessary.
-
B. Homocoupling of the Aryl Halide (Ullmann-type side reaction):
-
The Problem: You observe the formation of a biaryl product (Ar-Ar).
-
Causality: This is more prevalent in copper-catalyzed Ullmann reactions but can also occur in palladium catalysis, especially at high temperatures or with high catalyst loading.[8] It arises from the coupling of two aryl halide molecules.
-
Solutions:
-
Lower Temperature: Run the reaction at the lowest temperature that still allows for reasonable conversion.
-
Reduce Catalyst Loading: Use the minimum effective amount of catalyst.
-
Use a Ligand: In Ullmann reactions, the addition of ligands like phenanthroline or diamines can suppress homocoupling and facilitate the desired C-N bond formation.[9]
-
C. Dialkylation:
-
The Problem: The primary amine product reacts further to form a tertiary amine.
-
Causality: If the newly formed secondary amine is more nucleophilic or has a more accessible N-H bond than the starting primary amine, it can compete for the alkylating agent. This is a common issue in direct alkylations with alkyl halides.[10]
-
Solutions:
-
Control Stoichiometry: Use a slight excess of the amine relative to the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain its low concentration, favoring reaction with the more abundant primary amine.
-
Choose a Bulky Alkylating Agent: A sterically hindered alkyl halide will react more slowly with the bulkier secondary amine product.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal base for my N-alkylation reaction?
The choice of base is critical and depends on the pKa of the amine and the reaction mechanism. A good rule of thumb is that the conjugate acid of the base should have a pKa at least 2-3 units higher than the pKa of the amine N-H bond in the chosen solvent.
| Base | Common Abbreviation | pKa of Conjugate Acid (in DMSO) | Typical Use Case |
| Sodium tert-butoxide | NaOtBu | ~32 | Standard for Buchwald-Hartwig with anilines. Strong, sterically hindered. |
| Lithium bis(trimethylsilyl)amide | LHMDS | ~30 | Very strong, non-nucleophilic. Useful for less acidic amines/amides. |
| Cesium Carbonate | Cs₂CO₃ | ~14 (first dissociation in water) | Milder base, often used in Ullmann and SNAr reactions. Its solubility and "cesium effect" can promote selectivity.[11] |
| Potassium Phosphate | K₃PO₄ | ~12 (first dissociation in water) | A moderately basic salt that can be effective in specific protocols, particularly for alkylating amides under mild conditions.[6] |
| 1,8-Diazabicycloundec-7-ene | DBU | ~13.5 (in MeCN) | Strong, non-nucleophilic organic base. Useful when inorganic bases cause solubility issues.[5] |
Note: pKa values are highly solvent-dependent. The values in DMSO are generally higher than in water. Sources for pKa data are available.[12][13][14][15]
Q2: What is the role of the solvent, and how do I choose one?
The solvent not only dissolves the reactants but actively participates in the catalytic cycle by stabilizing intermediates and influencing reaction rates and selectivity.[16][17]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Dioxane, THF): These are the most common choices.[16] They are good at dissolving a range of organic compounds and inorganic salts.[16] Their polarity can stabilize charged intermediates in the catalytic cycle, potentially accelerating the reaction.[18] However, some coordinating solvents like acetonitrile or pyridine can bind to the palladium center and inhibit the reaction.[5]
-
Nonpolar Aromatic Solvents (e.g., Toluene, Xylene): These are also widely used, especially in Buchwald-Hartwig aminations.[19] They are less coordinating than polar aprotic solvents, which can sometimes be advantageous. In some cases, solvent choice can even switch the chemoselectivity of a reaction.[18][20]
Q3: How do the electronic properties of my benzoic acid derivative affect the reaction?
Substituents on the aromatic ring significantly influence reactivity through inductive and resonance effects.
-
Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, or -CF₃:
-
On the Aryl Halide: Increase the rate of oxidative addition (in Pd-catalysis) and nucleophilic attack (in SNAr), making the substrate more reactive.[21]
-
On the Amine Nucleophile: Decrease the nucleophilicity of the amine and increase the acidity of the N-H bond, making it easier to deprotonate but a poorer nucleophile.
-
-
Electron-Donating Groups (EDGs) like -OCH₃, -CH₃, or -NMe₂:
-
On the Aryl Halide: Decrease the rate of oxidative addition, making the substrate less reactive.
-
On the Amine Nucleophile: Increase the nucleophilicity of the amine and decrease the acidity of the N-H bond, making it a better nucleophile but harder to deprotonate.
-
Visualizations & Protocols
Troubleshooting Workflow for a Failed N-Alkylation Reaction
The following diagram outlines a logical decision-making process for troubleshooting a common palladium-catalyzed N-alkylation reaction that has failed to produce the desired product.
Caption: A decision tree for troubleshooting failed N-alkylation reactions.
General Protocol for Palladium-Catalyzed N-Alkylation (Buchwald-Hartwig Amination)
This protocol serves as a starting point and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos-Pd-G3, 0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)
-
Oven-dried glassware, magnetic stir bar, inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide, palladium pre-catalyst, and sodium tert-butoxide.
-
Inerting: Seal the vessel with a septum and purge with inert gas for 5-10 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe, followed by the amine.
-
Reaction: Place the sealed vial in a pre-heated heating block or oil bath set to the desired temperature (typically 80-110 °C).
-
Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. nbinno.com [nbinno.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 13. uwindsor.ca [uwindsor.ca]
- 14. Minireview on pKa values of bases in non-aqueous solvents - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Interrupted SNAr-Alkylation Dearomatization - PMC [pmc.ncbi.nlm.nih.gov]
4-(Morpholinomethyl)benzoic acid solubility issues in aqueous buffers
Welcome to the technical support guide for 4-(Morpholinomethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in aqueous buffers. This guide provides in-depth troubleshooting protocols, frequently asked questions (FAQs), and the scientific rationale behind these recommendations.
Understanding the Challenge: The Zwitterionic Nature of this compound
This compound is a zwitterionic compound, meaning it contains both an acidic functional group (a carboxylic acid) and a basic functional group (a tertiary amine in the morpholine ring).[1] This dual nature is the primary determinant of its solubility behavior in aqueous solutions.
The solubility of zwitterionic molecules is highly dependent on pH.[2] At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero.[3] This occurs because the positive charge on the protonated amine is balanced by the negative charge on the deprotonated carboxylic acid. At the isoelectric point, intermolecular electrostatic repulsion is minimized, which often leads to the lowest aqueous solubility for the compound.[4]
To effectively troubleshoot solubility issues, it is crucial to understand the pKa values of the ionizable groups:
-
Carboxylic Acid Group: This group is acidic and will be deprotonated (negatively charged) at a pH above its pKa. The pKa of a similar compound, benzoic acid, is approximately 4.2.[5]
-
Morpholino Group: The nitrogen in the morpholine ring is basic and will be protonated (positively charged) at a pH below its pKa.
By adjusting the pH of the buffer away from the isoelectric point, the molecule can be made to carry a net positive or net negative charge, which enhances its interaction with water and increases solubility.[6]
Troubleshooting Guide
Issue: Precipitate Formation When Dissolving in a Neutral Buffer (e.g., PBS pH 7.4)
This is a common issue and is likely due to the buffer's pH being close to the isoelectric point of this compound, leading to minimal solubility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solubility issues.
Detailed Protocol: pH Adjustment for Solubilization
This protocol describes how to systematically find a suitable pH for dissolving this compound by preparing small-volume stock solutions.
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter
-
Small volume glass vials (e.g., 2-5 mL)
-
Magnetic stirrer and stir bars
Procedure:
Part A: Acidic Solubilization (Protonating the Morpholino Group)
-
Preparation: Weigh out a small amount of this compound into a vial to make a concentrated stock solution (e.g., 10 mg/mL). Add a stir bar.
-
Initial Slurry: Add a volume of high-purity water to create a slurry. For 10 mg of compound, start with 0.8 mL of water.
-
Acid Titration: While stirring, add 0.1 M HCl dropwise (e.g., 5-10 µL at a time).
-
Observation: Continue adding acid and stirring until the solid completely dissolves. The solution should become clear.
-
pH Measurement: Once dissolved, measure the final pH of the solution. This pH indicates the point at which the compound is sufficiently protonated to be soluble.
-
Stock Dilution: This acidic stock solution can now be diluted into your final buffer system. Note: Ensure that the final buffer has sufficient capacity to maintain the acidic pH after dilution.
Part B: Basic Solubilization (Deprotonating the Carboxylic Acid Group)
-
Preparation: Prepare a slurry as described in Part A, step 1 and 2.
-
Base Titration: While stirring, add 0.1 M NaOH dropwise.
-
Observation: Continue adding base until all the solid dissolves.
-
pH Measurement: Measure the final pH of the clear solution. This pH indicates where the compound is sufficiently deprotonated to be soluble.
-
Stock Dilution: This basic stock can be diluted into a final buffer system that can maintain this alkaline pH.
Rationale: By moving the pH away from the isoelectric point, you are increasing the population of either the cationic (positively charged) or anionic (negatively charged) species. These charged species have much higher aqueous solubility than the neutral zwitterion.
Frequently Asked Questions (FAQs)
Q1: What is the predicted isoelectric point (pI) of this compound?
Q2: I need to work at a physiological pH (~7.4). How can I increase the solubility without drastic pH changes?
If your experiment requires a near-neutral pH, and pH adjustment alone is not sufficient or desirable, consider the following strategies:
-
Use of Co-solvents: Small amounts of a water-miscible organic solvent can be added to the buffer to increase the solubility of poorly soluble compounds.[7]
-
Examples: Dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG).
-
Protocol: First, dissolve the this compound in a minimal amount of the co-solvent (e.g., DMSO). Then, slowly add this solution to your aqueous buffer with vigorous stirring.
-
Caution: Always check the tolerance of your experimental system (e.g., cells, enzymes) to the chosen co-solvent and its final concentration.
-
-
Salt Formation: The use of counter-ions to form a more soluble salt is a common strategy in drug development.[8][9] While this typically occurs during synthesis, you can influence the ionic interactions in your solution.
-
Consider Buffer Ions: The choice of buffer can matter. Different ions in the buffer can interact with the compound, subtly affecting its solubility.[10] If you are having trouble in phosphate-buffered saline, you might try a different buffer system like HEPES or Tris, provided they are compatible with your experiment.[11]
-
Q3: Can I just heat the solution to get the compound to dissolve?
Heating can temporarily increase the solubility of many compounds, including benzoic acid.[12] However, this can lead to a supersaturated solution that may precipitate upon cooling to room or experimental temperature. This method is not recommended for preparing stable stock solutions unless the stability of the supersaturated state is confirmed.
Q4: How does the Henderson-Hasselbalch equation relate to the solubility of this compound?
The Henderson-Hasselbalch equation allows you to calculate the ratio of the protonated and deprotonated forms of the acidic and basic groups at a given pH.[13][14][15][16][17]
-
For the carboxylic acid group (pKa ~4.2): pH = 4.2 + log([COO⁻]/[COOH])
-
For the morpholino group (pKa ~8.5, estimated): pH = 8.5 + log([Morpholine]/[Morpholine-H⁺])
By using these equations, you can predict the charge state of the molecule at a specific pH and make an informed decision on how to adjust the pH to achieve full solubilization. For example, at pH 3.2, the carboxylic acid will be mostly protonated (neutral), but the morpholino group will be almost fully protonated (positive charge), resulting in a net positive charge and enhanced solubility. Conversely, at pH 9.5, the morpholino group will be mostly deprotonated (neutral), but the carboxylic acid will be fully deprotonated (negative charge), leading to a net negative charge and high solubility.
Quantitative Solubility Profile (Predicted)
| pH | Predominant Species | Net Charge | Expected Aqueous Solubility |
| < 3 | Cationic | Positive (+) | High |
| 4-5 | Cationic/Zwitterionic | Near Zero | Low |
| 6-7 | Zwitterionic | Zero | Very Low (near pI) |
| 8-9 | Anionic/Zwitterionic | Near Zero | Low |
| > 10 | Anionic | Negative (-) | High |
Summary of Ionization States vs. pH
Caption: pH-dependent forms of the molecule and their solubility.
This guide provides a framework for understanding and overcoming the solubility challenges associated with this compound. By systematically applying the principles of pH adjustment and considering alternative strategies, researchers can successfully prepare solutions for their experimental needs.
References
- 1. Novel zwitterionic vectors: Multi-functional delivery systems for therapeutic genes and drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physicochemical Properties of Zwitterionic Drugs in Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to Determinate Isoelectric Point - Creative Proteomics [creative-proteomics.com]
- 4. US20110319598A1 - Methods and materials for determining isoelectric point - Google Patents [patents.google.com]
- 5. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. research.aston.ac.uk [research.aston.ac.uk]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Page loading... [guidechem.com]
- 13. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 14. microbenotes.com [microbenotes.com]
- 15. Khan Academy [khanacademy.org]
- 16. Henderson-Hasselbalch Equation | ChemTalk [chemistrytalk.org]
- 17. Henderson Hasselbalch Equation- Estimating the pH of Buffers [turito.com]
Technical Support Center: Optimizing Crystal Quality of 4-(Morpholinomethyl)benzoic Acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 4-(Morpholinomethyl)benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and aim to achieve high-purity, single-crystal material suitable for analytical characterization or downstream applications. We will move beyond generic recrystallization advice to address the specific chemical nature of this molecule, providing a framework of logical troubleshooting and actionable protocols.
Section 1: Understanding the Molecule - The Key to Crystallization
This compound is an amphoteric molecule, containing both a basic tertiary amine (the morpholine nitrogen) and a carboxylic acid. This structure means its solubility is highly dependent on pH. In solution, it can exist in equilibrium between its neutral form and a zwitterionic form, where the carboxylic proton has transferred to the morpholine nitrogen.[1] This dual nature is the single most critical factor to control during crystallization.
-
At Low pH (Acidic): The morpholine nitrogen is protonated (R-NH+), making the molecule a cation and generally more soluble in polar, aqueous media.
-
At High pH (Basic): The carboxylic acid is deprotonated (R-COO-), making the molecule an anion and also increasing its aqueous solubility.
-
At the Isoelectric Point (pI): The molecule exists predominantly as a neutral zwitterion. At this pH, it typically has its minimum solubility, which is the ideal state to induce high-quality crystal growth.
Manipulating the pH of your crystallization medium is therefore the most powerful tool at your disposal.
Section 2: Troubleshooting Guide (FAQ Format)
This section addresses the most common issues encountered during the crystallization of this compound.
Q1: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?
A1: The Cause: "Oiling out" occurs when the compound precipitates from a supersaturated solution at a temperature above its melting point.[2][3] The highly concentrated solute separates as a liquid phase instead of forming an ordered crystal lattice. This is common when the solution is too concentrated or cooled too quickly, or if the chosen solvent is a very poor solvent for the compound at lower temperatures. Given that this compound has a reported melting point of 181°C, this is less likely to be a melting point issue and more likely a supersaturation or impurity problem.[4]
The Solution:
-
Reduce Supersaturation: Re-heat the flask containing the oil and solution until everything redissolves. Add a small amount of additional solvent (10-15% more volume) to decrease the concentration.[2][5] This lowers the saturation point, requiring a lower temperature to be reached before precipitation begins, giving the molecules more time to arrange into a crystal lattice.
-
Slow Down Cooling: After redissolving with the extra solvent, allow the solution to cool much more slowly. Insulate the flask with glass wool or paper towels to slow heat loss. Slow cooling is critical for growing larger, more ordered crystals.[2]
-
Consider a Different Solvent System: If oiling out persists, the solvent may be unsuitable. The compound may be too insoluble in it, causing it to crash out abruptly. Try a solvent in which the compound has slightly higher solubility when hot.
Q2: I'm only getting very fine, needle-like crystals or a powder. How can I grow larger, single crystals?
A2: The Cause: The formation of very small crystals or amorphous powder is typically a result of rapid nucleation, where countless small crystals form simultaneously instead of allowing a few initial crystals (nuclei) to grow larger.[6] This is caused by:
-
Rapid Cooling: Cooling the solution too quickly in an ice bath without allowing it to first cool to room temperature.[5]
-
High Supersaturation: The solution is too concentrated.
-
Excessive Agitation/Scratching: Introducing too many nucleation sites by vigorously scratching the glass.[7]
The Solution:
-
Control the Cooling Rate: This is the most crucial parameter. Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated from the cold surface. Only after it has reached ambient temperature and crystal growth has started should you consider moving it to a refrigerator or ice bath to maximize yield.[2]
-
Reduce the Number of Nuclei: Instead of scratching the flask, try "seeding." Introduce a single, tiny, pre-existing crystal of the pure compound into the cooled, saturated solution.[8][9] This provides one ideal template for crystal growth to occur, promoting the formation of larger, more uniform crystals.
-
Use a Solvent/Anti-Solvent System: Dissolve the compound in a "good" solvent where it is highly soluble. Then, slowly add a miscible "anti-solvent" in which the compound is poorly soluble until the solution becomes faintly cloudy (turbid).[7] This brings the solution to a precise point of saturation. Gentle warming to clarify, followed by slow cooling or vapor diffusion, can yield excellent crystals.
Q3: My compound won't crystallize at all, even after cooling. What are my next steps?
A3: The Cause: A failure to crystallize usually means the solution is not supersaturated.[7] This can happen for several reasons:
-
Too Much Solvent: You have simply used too much solvent, and the compound remains soluble even at low temperatures.[5]
-
Incorrect pH: For this specific molecule, if the pH is too acidic or too basic, it will exist as a highly soluble salt and will not crystallize.
-
Presence of Solubilizing Impurities: Certain impurities can inhibit the formation of a crystal lattice.
The Solution:
-
Induce Crystallization:
-
Increase Concentration: Gently heat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again.[5] Alternatively, you can add an anti-solvent as described in A2.
-
Adjust the pH: This is critical for this compound. If you are in an aqueous or alcohol-based system, check the pH. Your goal is the isoelectric point (pI). Add a dilute acid (e.g., 0.1M HCl) or base (e.g., 0.1M NaOH) dropwise until you observe precipitation. Then, re-heat to dissolve and cool slowly.
-
Final Resort - Recover Material: If all else fails, remove the solvent by rotary evaporation to recover the solid. You can then attempt recrystallization with a different solvent system.[5]
Q4: The final crystal yield is very low. How can I improve it?
A4: The Cause: A low yield indicates that a significant amount of your compound remained dissolved in the mother liquor after filtration.[5] This is often a trade-off for achieving high purity; slower cooling and using slightly more solvent to get good crystals can reduce the overall yield.
The Solution:
-
Maximize Precipitation: Ensure the solution is thoroughly cooled before filtration. After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the amount of compound that crystallizes out of solution.[2]
-
Minimize Transfer Loss: When filtering, wash the crystals with a minimal amount of ice-cold solvent. Using too much washing solvent, or solvent that is not cold, will redissolve some of your product.[3]
-
Second Crop of Crystals: Do not discard the filtrate (mother liquor) immediately. You can often obtain a second, less pure crop of crystals by boiling off some of the solvent from the filtrate and cooling it again.
Section 3: Recommended Protocols
Protocol 1: pH-Controlled Recrystallization from an Aqueous System
This method leverages the zwitterionic nature of the molecule to achieve high purity.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of warm deionized water containing a small amount of dilute base (e.g., 0.1M NaOH) to ensure the carboxylic acid is deprotonated and the compound is fully soluble.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[3]
-
Acidification & Saturation: While the solution is still warm, add a dilute acid (e.g., 0.1M HCl) dropwise with stirring. You are aiming for the isoelectric point. The solution will become cloudy or a precipitate will form as the compound's solubility plummets.
-
Re-dissolution: Gently heat the solution while stirring until it becomes clear again. If it does not become clear, add a very small amount of a co-solvent like ethanol or isopropanol until clarity is achieved at the boiling point.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature undisturbed. Once crystals have formed, the flask can be moved to an ice bath for 30-60 minutes to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small volume of ice-cold water, followed by a quick wash with a volatile solvent like cold diethyl ether to aid in drying. Dry the crystals under vacuum.
Protocol 2: Solvent/Anti-Solvent Crystallization
This is an excellent method for obtaining high-quality crystals when you have a good solvent/anti-solvent pair.
-
Select Solvents: Choose a "good" solvent in which the compound is very soluble (e.g., methanol, ethanol, DMF). Choose a miscible "anti-solvent" where it is poorly soluble (e.g., water, diethyl ether, hexane).[10]
-
Dissolution: Dissolve the compound in the minimum amount of the good solvent at room temperature.
-
Induce Precipitation: Slowly add the anti-solvent dropwise while stirring until the solution just begins to turn cloudy (persistent turbidity).
-
Clarification: Gently warm the flask until the solution becomes clear again.
-
Crystallization: Seal the flask and leave it undisturbed at room temperature. Crystals should form over several hours to days. Alternatively, place the small vial containing your solution inside a larger, sealed jar containing a reservoir of the anti-solvent (vapor diffusion method).[8]
-
Isolation: Collect and dry the crystals as described in Protocol 1.
Section 4: Data & Visualization Hub
Table 1: Common Solvents for Crystallization
This table provides a reference for selecting appropriate solvent systems. Polarity decreases down the table.
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Water | 100 | 10.2 | Excellent for zwitterionic compounds; use pH control. |
| Methanol | 65 | 5.1 | Good "good" solvent, miscible with many anti-solvents. |
| Ethanol | 78 | 4.3 | Similar to methanol, less volatile.[10] |
| Isopropanol (IPA) | 82 | 3.9 | Good general-purpose solvent. |
| Acetone | 56 | 4.3 | Volatile, good solvent but can be too strong.[10] |
| Ethyl Acetate | 77 | 4.4 | Medium polarity, often used with hexane. |
| Dichloromethane | 40 | 3.1 | Volatile, avoid for final product due to residue risk.[8] |
| Toluene | 111 | 2.4 | Good for less polar compounds. |
| Hexane | 69 | 0.1 | Common anti-solvent for polar compounds.[10] |
Diagrams
Caption: Impact of cooling rate on crystal morphology.
Caption: Workflow for the solvent/anti-solvent crystallization method.
Section 5: References
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. --INVALID-LINK--
-
Naumov, P. et al. (2023). Mechanical properties and peculiarities of molecular crystals. Chemical Society Reviews. --INVALID-LINK--
-
WikiHow. (2024). 9 Ways to Crystallize Organic Compounds. --INVALID-LINK--
-
Quora. (2017). What should I do if crystallisation does not occur?. --INVALID-LINK--
-
Lecomte, C. et al. (n.d.). Guide for crystallization. University of Lorraine. --INVALID-LINK--
-
PubChem. (n.d.). 4-(Morpholine-4-carbonyl)benzoic acid. National Center for Biotechnology Information. --INVALID-LINK--
-
Quora. (2019). What factors cause the difference in the size of crystals formed?. --INVALID-LINK--
-
Ganduri, R. et al. (2018). Crystal engineering of zwitterionic drug to neutral cocrystal: a general solution for floxacins. The Royal Society of Chemistry. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. --INVALID-LINK--
-
Reddit. (2022). Any tips for purification of two zwitterionic compounds?. r/Chempros. --INVALID-LINK--
-
Price, S. L. (2013). Predicting crystal structures of organic compounds. Chemical Society Reviews. --INVALID-LINK--
-
Quora. (2018). What causes crystals to form improperly?. --INVALID-LINK--
-
University of California, Los Angeles. (n.d.). RECRYSTALLISATION. --INVALID-LINK--
-
ResearchGate. (2018). Crystal engineering of zwitterionic drug to neutral co-crystals. --INVALID-LINK--
-
Lucia, C. et al. (2023). Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. National Institutes of Health. --INVALID-LINK--
-
Stenutz, R. (n.d.). 4-(4-morpholinylmethyl)benzoic acid. --INVALID-LINK--
-
Lee, S. et al. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Journal of the American Chemical Society. --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Recrystallization. --INVALID-LINK--
-
ChemTalk. (n.d.). Lab Procedure: Recrystallization. --INVALID-LINK--
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. --INVALID-LINK--
References
- 1. Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. 4-(4-morpholinylmethyl)benzoic acid [stenutz.eu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. unifr.ch [unifr.ch]
- 9. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 10. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Scaling Up 4-(Morpholinomethyl)benzoic Acid Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 4-(Morpholinomethyl)benzoic acid (MMBA). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this versatile pharmaceutical intermediate.[1] This document provides in-depth, field-tested insights in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure robust and scalable synthetic routes.
Overview of Synthetic Strategies
The successful production of this compound hinges on the careful selection and optimization of the synthetic route. The most prevalent and scalable method is the reductive amination of 4-formylbenzoic acid with morpholine. This approach involves the formation of an intermediate iminium ion, which is then reduced to the final tertiary amine.
A classical variation of this method is the Eschweiler-Clarke reaction , which utilizes formic acid and formaldehyde for the methylation of amines.[2][3] While traditionally for methylation, its principles of reductive amination are relevant. However, for synthesizing MMBA, direct reductive amination with a suitable reducing agent is more common and avoids the introduction of additional C1 sources.
The primary starting materials are 4-formylbenzoic acid, which possesses both an aldehyde and a carboxylic acid group, and morpholine, a secondary amine.[4][5] The key challenge lies in selectively reducing the C=N bond of the intermediate imine/iminium ion without affecting the carboxylic acid or the aromatic ring.
dot graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes Start1 [label="4-Formylbenzoic Acid"]; Start2 [label="Morpholine"]; Intermediate [label="Iminium Ion Intermediate", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; Product [label="this compound", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReducingAgent [label="Reducing Agent\n(e.g., NaBH(OAc)₃, NaBH₃CN)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges {Start1, Start2} -> Intermediate [label="Condensation\n(Slightly acidic pH)"]; {Intermediate, ReducingAgent} -> Product [label="Reduction"]; } ondot
Caption: General workflow for the reductive amination synthesis of MMBA.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, work-up, purification, and scale-up of this compound.
Part A: Reaction Optimization & Execution
Q1: My reaction yield is consistently low. What are the primary causes?
A1: Low yield is a common issue that can stem from several factors. The root cause is often incomplete conversion or the formation of side products.
-
Incomplete Iminium Ion Formation: The initial condensation between 4-formylbenzoic acid and morpholine to form the iminium ion is a critical equilibrium-driven step.[6] This reaction is often catalyzed by mild acid, but the benzoic acid moiety on the starting material can serve this purpose. However, the reaction can stall if water, a byproduct of this step, is not effectively managed or if the pH is not optimal. On a large scale, consider removing water using a Dean-Stark trap if the solvent system allows (e.g., toluene), though this is less common for the reducing agents used.
-
Suboptimal Reducing Agent: The choice of reducing agent is crucial.
-
Sodium Borohydride (NaBH₄): While inexpensive, it can be too reactive, potentially reducing the starting aldehyde before it forms the imine. It is generally not the preferred choice unless a two-step (imine formation first, then reduction) process is used.[7][8]
-
Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice for reductive aminations because it is selective for the protonated iminium ion over the aldehyde.[7] However, its toxicity and the need to handle cyanide waste can be problematic, especially at scale.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the best choice. It is less toxic than NaBH₃CN, non-hygroscopic, and mild enough not to reduce the aldehyde starting material, reacting preferentially with the formed imine/iminium ion.[7]
-
-
Incorrect Stoichiometry: Ensure morpholine is used in a slight excess (e.g., 1.1-1.2 equivalents) to drive the equilibrium towards imine formation. The reducing agent should typically be used in 1.2-1.5 equivalents relative to the limiting reagent (4-formylbenzoic acid).
Q2: I'm observing a significant amount of unreacted 4-formylbenzoic acid in my crude product. How can I drive the reaction to completion?
A2: This points directly to a problem with the initial condensation step.
-
Reaction Time & Temperature: These reactions are often run at room temperature but may require gentle heating (e.g., 40-50 °C) to improve the rate of imine formation. Monitor the reaction by TLC or LC-MS to track the disappearance of the starting aldehyde. Extend the reaction time if necessary.
-
pH Control: The reaction medium's pH is a delicate balance. It needs to be acidic enough to catalyze imine formation and protonate the imine to the more reactive iminium ion, but not so acidic that it fully protonates the morpholine, rendering it non-nucleophilic.[6] If using a co-solvent, adding a small amount of acetic acid can be beneficial, especially if a less acidic starting material were used.
Q3: What are the most common impurities I should expect, and how can I minimize their formation?
A3: Impurity profiling is critical for any pharmaceutical intermediate.[9] For this synthesis, the most likely impurities are:
-
Unreacted Starting Materials: 4-formylbenzoic acid and morpholine. Minimized by optimizing stoichiometry and reaction conditions as described above.
-
Hydrolysis Product: If the iminium ion intermediate reacts with water during work-up before being reduced, it can revert to the starting materials. A clean, efficient work-up is essential.
-
Dimerization/Polymerization Products: While less common for this specific reaction, side reactions of the aldehyde can occur under harsh conditions.
| Impurity Type | Common Cause | Minimization Strategy |
| Unreacted Aldehyde | Incomplete imine formation; slow reduction. | Use slight excess of morpholine; allow sufficient reaction time before/during reductant addition. |
| Unreacted Morpholine | Use of large excess. | Use a modest excess (1.1-1.2 eq.); remove during acid-base work-up.[10] |
| Over-reduction Products | Harsh reducing agent (e.g., LiAlH₄). | Use a selective reducing agent like NaBH(OAc)₃ that won't reduce the carboxylic acid.[7] |
Part B: Product Isolation & Purification
Q4: My product seems to have high water solubility, leading to poor recovery during aqueous work-up. Why is this happening?
A4: this compound is an amphoteric molecule, containing both a basic tertiary amine (the morpholine nitrogen) and a carboxylic acid. Its solubility is therefore highly dependent on pH.
-
At Low pH (e.g., < 4): The morpholine nitrogen is protonated (R₃NH⁺), and the carboxylic acid is protonated (COOH). The molecule carries a net positive charge and forms salts (e.g., hydrochloride), which are often highly water-soluble.
-
At High pH (e.g., > 9): The carboxylic acid is deprotonated (COO⁻), and the morpholine nitrogen is neutral. The molecule carries a net negative charge and forms salts (e.g., sodium salt), which are also very water-soluble.
-
At Isoelectric Point (pI): At a specific intermediate pH, the molecule will exist predominantly as a zwitterion (R₃NH⁺ and COO⁻) or in its neutral form with minimum net charge. This is the point of minimum water solubility and is ideal for precipitation or extraction into an organic solvent. The pI for this molecule is typically in the neutral pH range (approx. 6-7.5).
To maximize recovery, carefully adjust the pH of the aqueous solution to the isoelectric point to precipitate the product. Use a pH meter and add acid/base dropwise around the expected pI to induce crystallization.
Q5: What is the most effective protocol for removing both acidic (unreacted aldehyde) and basic (unreacted morpholine) impurities?
A5: A carefully planned acid-base extraction is the most effective method.[10] However, due to the amphoteric nature of the product, this requires a specific sequence.
dot graph "Purification_Workflow" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes Crude [label="Crude Product in\nOrganic Solvent (e.g., DCM/EtOAc)"]; BaseWash [label="Wash with dilute base\n(e.g., 5% NaHCO₃)"]; AcidImpurity [label="Aqueous Layer 1:\nContains deprotonated\n4-formylbenzoic acid", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Organic1 [label="Organic Layer"]; AcidWash [label="Wash with dilute acid\n(e.g., 1M HCl)"]; BasicImpurity [label="Aqueous Layer 2:\nContains protonated\n(unreacted) morpholine", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Organic2 [label="Organic Layer\n(Contains Product)"]; FinalSteps [label="Dry (Na₂SO₄),\nFilter & Concentrate"]; PureProduct [label="Purified Product", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Crude -> BaseWash; BaseWash -> AcidImpurity [label="Removes acidic impurities"]; BaseWash -> Organic1; Organic1 -> AcidWash; AcidWash -> BasicImpurity [label="Removes basic impurities"]; AcidWash -> Organic2; Organic2 -> FinalSteps; FinalSteps -> PureProduct; } ondot
Caption: Decision tree for purification via acid-base extraction.
Protocol 2: Step-by-Step Acid-Base Purification
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Base Wash: Transfer the organic solution to a separatory funnel and wash it with a 5% aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the unreacted 4-formylbenzoic acid, pulling its carboxylate salt into the aqueous layer.[10] Separate the layers.
-
Acid Wash: Now, wash the organic layer with a 1 M aqueous solution of hydrochloric acid (HCl). This will protonate the basic unreacted morpholine, pulling its ammonium salt into the aqueous layer. Caution: Your product may also be protonated and show some solubility in the aqueous acid layer. Perform this wash quickly and avoid letting the layers sit for extended periods. Check the aqueous layer by TLC to monitor for product loss.
-
Neutralization & Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and break any emulsions.[10]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate using a rotary evaporator to yield the purified product, which can then be recrystallized.
Q6: My final product is an off-white or yellowish powder. What is a good solvent system for recrystallization to improve purity and color?
A6: Color often indicates the presence of minor, highly conjugated impurities. A well-chosen recrystallization can resolve this.
-
Recommended Solvents: Ethanol, isopropanol, or mixtures of ethanol/water or acetone/water are often effective. The goal is to find a solvent (or solvent pair) in which the product is sparingly soluble at room temperature but highly soluble when hot.
-
Use of Activated Carbon: If the color is persistent, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use it sparingly (1-2% by weight) as it can also adsorb your product.
-
General Protocol: Dissolve the crude product in a minimum amount of boiling solvent. If the solution is colored, add charcoal and keep it at a boil for a few minutes. Filter the hot solution through a pre-warmed funnel to remove the charcoal and any insoluble impurities. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[10]
Part C: Scale-Up Challenges
Q7: I successfully made the compound on a 1g scale, but when I tried a 100g scale, the yield dropped and I had a thick, unmanageable slurry. What happened?
A7: This is a classic scale-up problem related to heat and mass transfer.
-
Exotherm Control: Reductive aminations with borohydride reagents are exothermic. On a small scale, the flask's surface area allows for easy heat dissipation. On a 100g scale, the volume-to-surface area ratio is much higher, and heat can build up rapidly. This can lead to side reactions or decomposition. Solution: Add the reducing agent portion-wise or via an addition funnel, and use an ice bath to maintain a consistent internal temperature (e.g., 20-25 °C).
-
Mixing (Mass Transfer): In a large flask, simple magnetic stirring may be insufficient to keep the reagents (especially a solid reducing agent) properly suspended and mixed. This leads to localized "hot spots" and incomplete reaction. Solution: Use an overhead mechanical stirrer for reactions larger than a few grams. This ensures efficient mixing, uniform temperature, and better contact between reagents.
-
Precipitation: The product or its salt may precipitate during the reaction. On a large scale, this can create a thick slurry that is difficult to stir. Solution: Ensure you are using a sufficient volume of solvent. If the product precipitates, you may need to switch to a solvent in which it is more soluble or increase the solvent volume from the start.
Q8: Are there specific safety hazards I need to be aware of when scaling up this reaction?
A8: Yes. Beyond the standard chemical handling precautions, pay attention to the following:
-
Hydrogen Gas Evolution: The reaction of borohydride reagents with acidic protons (from the carboxylic acid or any added acid/water) generates hydrogen gas. Ensure the reaction is performed in a well-ventilated fume hood and that the reaction vessel is not sealed, but rather vented (e.g., with a needle on the septum) to prevent pressure buildup.
-
Cyanide Handling (if using NaBH₃CN): If you must use sodium cyanoborohydride, be aware that it can release highly toxic hydrogen cyanide (HCN) gas upon acidification. The quenching and work-up steps must be done carefully, typically in a basic medium, to avoid this. All waste must be quenched with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.
-
Exotherm: As mentioned in Q7, the reaction exotherm must be controlled. Always have an adequate cooling bath ready before starting the addition of the reducing agent.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. name-reaction.com [name-reaction.com]
- 4. nbinno.com [nbinno.com]
- 5. Morpholine - Wikipedia [en.wikipedia.org]
- 6. BJOC - Reductive amination with zinc powder in aqueous media [beilstein-journals.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stabilizing 4-(Morpholinomethyl)benzoic acid for Biological Assays
Welcome to the technical support center for 4-(Morpholinomethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stable handling and use of this compound in biological assays. Inconsistent results can often be traced back to issues with compound stability. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: While this compound has limited solubility in water[1], it is more readily soluble in organic solvents. For creating stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice. However, for your specific assay, it's crucial to determine the optimal solvent that ensures complete dissolution without interfering with the biological system. The hydrochloride salt version of the molecule may offer different solubility properties[2].
Q2: How should I store the solid compound and its stock solutions?
A2: The solid powder form should be stored in a cool, dry place, typically at 2-8°C, and protected from light to prevent potential degradation. Stock solutions in an organic solvent like DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Repeated freezing and thawing can lead to precipitation and degradation of the compound.
Q3: My experimental results are inconsistent. Could this be a stability issue with this compound?
A3: Yes, inconsistent results are a strong indicator of compound instability.[3] The stability of small molecules can be affected by several factors in an experimental setup, including the pH of the buffer, temperature, light exposure, and the presence of enzymes in biological matrices.[3] It is essential to systematically evaluate the stability of this compound under your specific assay conditions.
Q4: What are the potential degradation pathways for this molecule?
A4: Based on its chemical structure, which includes a benzoic acid moiety and a morpholine group, potential degradation pathways could include oxidation of the morpholine ring, hydrolysis, or decarboxylation of the benzoic acid group under certain conditions like high temperature.[4] The stability of related benzoic acid derivatives can be influenced by temperature and pH.[4][5]
In-Depth Troubleshooting Guides
Guide 1: Investigating and Resolving Compound Precipitation
Precipitation of your compound either in the stock solution or in the final assay medium is a common cause of variability.
Symptoms:
-
Visible particulate matter in your stock solution or assay wells.
-
Lower than expected biological activity.
-
High variability between replicate wells.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Poor Solubility | The compound may not be fully dissolved in the initial solvent or may precipitate when diluted into an aqueous assay buffer. Benzoic acid itself has low solubility in cold water.[6] | Prepare a higher concentration stock in 100% DMSO. When diluting into your aqueous buffer, do so gradually while vortexing to avoid immediate precipitation. Consider a multi-step dilution. |
| Freeze-Thaw Cycles | Repeated temperature changes can cause the compound to come out of solution, especially for compounds with low solubility.[7][8] | Aliquot your stock solution into single-use volumes to minimize the number of freeze-thaw cycles. |
| pH-Dependent Solubility | The carboxylic acid group's ionization state is pH-dependent, which can significantly affect solubility. | Determine the optimal pH for solubility and for your assay. You may need to adjust the pH of your assay buffer. |
| Adsorption to Plastics | Small molecules can adsorb to the surface of plastic labware, reducing the effective concentration in your assay.[3] | Use low-adhesion microplates and pipette tips. Including a small percentage of a non-ionic surfactant like Tween-20 in your assay buffer can sometimes mitigate this issue, but compatibility with your assay must be verified. |
-
Prepare a Saturated Solution: Add an excess amount of solid this compound to a small volume of your chosen solvent (e.g., DMSO, ethanol, or your final assay buffer).
-
Equilibrate: Vortex the mixture vigorously and then incubate at your experimental temperature for several hours to ensure equilibrium is reached.
-
Separate Solid from Liquid: Centrifuge the sample at high speed to pellet the undissolved solid.
-
Quantify: Carefully take an aliquot of the supernatant and dilute it in a suitable solvent for analysis by a method like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy to determine the concentration.
Guide 2: Addressing Chemical Instability in Biological Media
The chemical stability of this compound can be compromised by components within your biological assay system.
Symptoms:
-
Decreasing biological activity over the time course of the experiment.
-
Appearance of unexpected peaks in analytical readouts (e.g., HPLC, LC-MS).
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Hydrolysis | The molecule may react with water, leading to its breakdown. This can be pH-dependent.[3] | Conduct a stability study in your assay buffer at different pH values to identify the optimal pH range for stability.[9] |
| Oxidation | The morpholine ring can be susceptible to oxidation, especially in the presence of reactive oxygen species that may be generated by cells or present in the media. | Consider adding antioxidants like ascorbic acid to your media, but first, validate that they do not interfere with your assay.[3] |
| Enzymatic Degradation | If using cell lysates, serum, or whole cells, metabolic enzymes like esterases or cytochrome P450s could degrade the compound.[3] | Perform a stability study in the presence and absence of your biological matrix (e.g., with and without cells or with heat-inactivated serum) to determine if degradation is enzymatically mediated. A microsomal stability assay can also provide insights.[10][11] |
| Light Sensitivity | Exposure to light can cause photodegradation of some compounds.[3] | Protect your compound from light by using amber vials and covering your assay plates with foil.[9] |
-
Prepare Solutions: Dissolve this compound in your assay buffer at the final working concentration.
-
Incubate: Incubate the solution under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Time Points: Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: Analyze the aliquots by HPLC or LC-MS to quantify the amount of intact compound remaining at each time point.[3] A decrease in the peak area of the parent compound over time indicates degradation.
Visualizing Workflows and Concepts
Troubleshooting Workflow for Inconsistent Results
Caption: A decision tree for troubleshooting inconsistent experimental results.
Potential Instability of this compound
Caption: Potential pathways leading to the degradation of the compound.
References
- 1. cas 62642-62-0|| where to buy this compound [chemenu.com]
- 2. 65101-82-8|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complete Genome Sequence and Biodegradation Characteristics of Benzoic Acid-Degrading Bacterium Pseudomonas sp. SCB32 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoic acid - Wikipedia [en.wikipedia.org]
- 7. gene-tools.com [gene-tools.com]
- 8. Using Morpholinos to Control Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 10. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 4-(Morpholinomethyl)benzoic acid
Welcome to the technical support center for the chromatographic analysis of 4-(Morpholinomethyl)benzoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who may encounter challenges with peak shape during HPLC method development. This compound is a zwitterionic compound, possessing both a basic morpholine moiety and an acidic carboxylic acid group. This dual nature makes it particularly susceptible to problematic secondary interactions with HPLC stationary phases, frequently resulting in significant peak tailing.
This document provides a structured, in-depth troubleshooting guide in a question-and-answer format. It moves from fundamental mobile phase adjustments to advanced column chemistry considerations, explaining the scientific principles behind each recommendation to empower you to develop robust and reliable analytical methods.
Core Concept: Why Does this compound Tailing Occur?
The primary cause of peak tailing for basic compounds like the morpholine moiety in your analyte is undesirable secondary ionic interactions with the stationary phase.[1][2][3][4] Most reversed-phase HPLC columns are made from silica particles. The surface of this silica is covered with silanol groups (Si-OH). At mobile phase pH values above approximately 3.5-4, these silanol groups can deprotonate to become negatively charged (Si-O⁻).[5]
Simultaneously, the basic morpholine group on your analyte will be protonated (positively charged) at any pH below its pKa (~8.5). This creates a strong electrostatic attraction between the positively charged analyte and the negatively charged silanol groups, as depicted below. This interaction is a different retention mechanism from the intended hydrophobic (reversed-phase) mechanism, causing a portion of the analyte molecules to lag on the column, resulting in a tailed peak.
Caption: Undesirable ionic interaction causing peak tailing.
Our goal is to disrupt this secondary ionic interaction to achieve a single, uniform retention mechanism, which results in a sharp, symmetrical Gaussian peak.
Frequently Asked Questions & Troubleshooting Guide
Q1: My peak for this compound is severely tailing. What is the most critical parameter I should adjust first?
A1: Mobile Phase pH is the most powerful tool for improving the peak shape of ionizable compounds.
Causality: The ionization states of both your analyte and the column's residual silanol groups are entirely dependent on the mobile phase pH. By controlling the pH, you can neutralize one of the interacting species (preferably the silanol groups) and eliminate the strong ionic attraction that causes tailing.[1][2][6][7]
Primary Solution: Operate at Low pH
The most common and effective strategy is to lower the mobile phase pH to a range of 2.5 - 3.0 .[8][9][10]
-
Mechanism: At this low pH, the high concentration of protons in the mobile phase forces the equilibrium of the silanol groups to their neutral, protonated form (Si-OH).[2][9] Although the morpholine group on your analyte remains positively charged (R-NH⁺), the primary cause of the strong ionic interaction—the negatively charged silanol—has been eliminated. This leaves only the desired reversed-phase interactions and weaker secondary interactions, dramatically improving peak symmetry.[10]
Caption: Minimizing ionic interactions at low pH.
Experimental Protocol: Preparing a Low-pH Mobile Phase
-
Reagent Selection: Use high-purity, HPLC-grade reagents. Common choices for achieving a pH of 2.5-3.0 are:
-
0.1% (v/v) Formic Acid: Simple, effective, and MS-friendly.
-
0.1% (v/v) Trifluoroacetic Acid (TFA): A stronger acid that is excellent for peak shape but can cause ion suppression in MS detectors.[11][12][13]
-
Phosphate Buffer (e.g., 10-20 mM potassium phosphate): Provides excellent pH control but is not volatile (not MS-friendly) and can precipitate in high concentrations of acetonitrile.[9]
-
-
Preparation (Aqueous Component - Eluent A):
-
Measure 999 mL of HPLC-grade water into a clean mobile phase reservoir.
-
Carefully add 1 mL of your chosen acid (e.g., formic acid).
-
Sonicate the solution for 10-15 minutes to degas.
-
-
Organic Component (Eluent B): Use HPLC-grade acetonitrile or methanol.
-
System Equilibration: Flush the column with the new mobile phase for at least 10-15 column volumes before injecting your sample to ensure the stationary phase is fully equilibrated.
Q2: I've lowered the pH, and the tailing has improved, but it's still not ideal (Tailing Factor > 1.2). What should I try next?
A2: Your next steps should focus on column chemistry and the use of competitive mobile phase additives. Even at low pH, not all silanol groups are created equal; some highly acidic ones can remain partially active.
Solution 1: Select a High-Performance Column
Modern HPLC columns are designed to minimize silanol interactions. If you are using an older column (Type A silica), switching to a newer one can make a significant difference.[4]
-
High-Purity, End-Capped Columns: These are the industry standard. "End-capping" is a process that chemically converts most of the accessible residual silanols into less polar groups, effectively shielding them from interaction with basic analytes.[2][10][14]
-
Polar-Embedded or Polar-Endcapped Phases: These columns have a polar group embedded near the base of the C18 chain. This feature helps to shield the analyte from the silica surface and allows for better performance in highly aqueous mobile phases.[1]
-
Charged Surface Hybrid (CSH) Columns: These are often the best choice for challenging basic compounds.[8] CSH columns have a low level of positive charge applied to the silica surface.[15][16] This positive charge electrostatically repels the positively charged morpholine group of your analyte, preventing it from getting close enough to interact with any remaining silanol groups.[17] This technology provides excellent peak shapes even with simple formic acid mobile phases.[15][18][19]
Solution 2: Use a Mobile Phase Additive (Silanol Suppressor)
If you are limited to your current column, adding a competitive base can improve peak shape.
-
Mechanism: A "competing base" or "silanol suppressor," such as Triethylamine (TEA), is a small basic molecule that is added to the mobile phase at a low concentration (e.g., 5-10 mM or ~0.1%).[9] Being a strong base, TEA will preferentially interact with the most active residual silanol sites on the column, effectively saturating them. This prevents your analyte from accessing these problematic sites.
-
Caveats: While effective, this approach has drawbacks. TEA can shorten column lifetime by accelerating stationary phase hydrolysis and is not suitable for LC-MS analysis due to its non-volatility and strong ion-suppression effects.[9] It should be considered a tool for optimization when other options are not available.
| Strategy | Mechanism of Action | Ideal For | Considerations |
| Low pH (2.5-3.0) | Protonates and neutralizes surface silanol groups (Si-OH). | First-line approach for all basic compounds. | Ensure column is stable at low pH. Most modern columns are stable down to pH 2.[20] |
| End-Capped Column | Chemically blocks residual silanol groups. | General analysis of basic compounds. | Standard on most modern, high-purity silica columns. |
| CSH Column | Positively charged surface repels protonated basic analytes. | Difficult basic compounds, LC-MS methods. | Provides superior peak shape with simple mobile phases like 0.1% formic acid.[15][19] |
| Competing Base (TEA) | Additive preferentially binds to active silanol sites. | Improving performance on older or less-deactivated columns. | Not MS-compatible; can reduce column lifetime.[9] |
Q3: I've fixed the tailing, but now my peak elutes too early. How do I increase retention?
A3: Adjust the organic solvent strength.
Causality: In reversed-phase chromatography, retention is controlled by the polarity of the mobile phase. A "stronger" mobile phase (higher organic content) causes analytes to elute faster, while a "weaker" mobile phase (lower organic content) increases retention.[8]
-
Actionable Advice: To increase the retention time of this compound, simply decrease the percentage of the organic modifier (acetonitrile or methanol) in your mobile phase. For example, if your current method uses 40% acetonitrile, try reducing it to 35% or 30%. This will increase the interaction of your analyte with the hydrophobic C18 stationary phase, leading to a longer retention time and potentially improving the resolution from other components in your sample.
Q4: I've optimized the mobile phase and am using a good column, but minor tailing persists. What non-chemical factors could be at play?
A4: Evaluate instrumental and sample-related effects. Sometimes, peak shape issues are not caused by chemical interactions but by the physical setup of the HPLC system or the sample itself.
-
Extra-Column Volume: Excessive volume between the injector and the detector can cause band broadening and tailing.[1] Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all connections are made properly with no gaps.[1]
-
Column Overloading: Injecting too high a concentration of your analyte can saturate the stationary phase, leading to peak distortion.[8]
-
Troubleshooting Protocol: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves and the tailing factor decreases at lower concentrations, you are likely overloading the column.
-
-
Column Contamination or Voids: Over time, columns can become contaminated with strongly retained sample matrix components, or a void can form at the column inlet due to pressure shocks.[8][10]
-
Troubleshooting Protocol: Try flushing the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If this fails, disconnect the column, reverse the flow direction, and flush to waste (do not flush into the detector).[10] If the problem persists, the column may need to be replaced. Using a guard column is a cost-effective way to protect your analytical column from contamination.[8]
-
Systematic Troubleshooting Workflow
Caption: A logical workflow for troubleshooting peak tailing.
References
- 1. chromtech.com [chromtech.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. mastelf.com [mastelf.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. moravek.com [moravek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. uhplcs.com [uhplcs.com]
- 9. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. labcompare.com [labcompare.com]
- 15. agilent.com [agilent.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. HPLC Tech Tip: Basic Analytes in Reversed-Phase | Phenomenex [phenomenex.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. waters.com [waters.com]
- 20. HPLC Columns that Last Years | pH Rules for Column Longevity [axionlabs.com]
Validation & Comparative
A Senior Scientist's Guide to Validating the Purity of Synthesized 4-(Morpholinomethyl)benzoic Acid by HPLC
A Comparative Analysis of HPLC and UHPLC Methodologies for Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For intermediates like 4-(Morpholinomethyl)benzoic acid, a key building block in the synthesis of various drug candidates, rigorous purity validation is the first line of defense against downstream complications. This guide provides a detailed, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for the purity assessment of this compound, grounded in the principles of analytical chemistry and regulatory expectations.
The core challenge in analyzing this compound lies in its amphoteric nature—possessing both a basic morpholine moiety and an acidic carboxylic acid group. This duality necessitates careful control over the mobile phase pH to ensure a consistent, reproducible chromatographic peak shape. An improperly buffered mobile phase can lead to peak tailing, broadening, or even shifting retention times, compromising the accuracy of the purity assessment. This guide will address this challenge head-on, presenting validated protocols that ensure robust and reliable results.
The Analytical Workflow: A Logic Diagram
The process of selecting and validating an analytical method is a systematic endeavor. The following diagram outlines the decision-making process, from initial compound assessment to final method selection, emphasizing the iterative nature of development and validation.
Caption: Workflow for analytical method selection and validation.
Method 1: The Workhorse - Reversed-Phase HPLC-UV
The conventional HPLC method remains a robust and widely accessible technique for purity analysis. Our approach utilizes a C18 stationary phase, which is ideal for retaining the moderately polar this compound. The key to this method is the mobile phase: a phosphate buffer at pH 3.0. This low pH serves a dual purpose: it protonates the carboxylic acid group, rendering it neutral, and ensures the morpholine group is fully protonated. This minimizes secondary interactions with residual silanols on the silica backbone, resulting in a sharp, symmetrical peak.
Experimental Protocol: HPLC-UV
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer. Adjust to pH 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 70% B
-
15-17 min: 70% B
-
17.1-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 235 nm. This wavelength is chosen as it provides a good absorbance maximum for the benzoic acid chromophore.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of synthesized this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Method 2: The Sprinter - Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles. This innovation allows for significantly faster analysis times and improved resolution without sacrificing efficiency, as described by the Van Deemter equation. The higher backpressure requires specialized instrumentation, but the benefits in throughput and solvent savings can be substantial.
Experimental Protocol: UHPLC-UV
-
Instrumentation: UHPLC system capable of operating at pressures up to 1200 bar.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer. Adjust to pH 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-0.2 min: 10% B
-
0.2-2.5 min: 10% to 70% B
-
2.5-2.8 min: 70% B
-
2.8-3.5 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40 °C (Higher temperature lowers mobile phase viscosity, reducing backpressure).
-
Detection: 235 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Same as the HPLC method (1 mg/mL).
Data & Performance Comparison
A sample of synthesized this compound, suspected to contain a small amount of the starting material (4-Formylbenzoic acid) and a process-related impurity, was analyzed using both methods. The results are summarized below.
| Parameter | HPLC Method | UHPLC Method | Justification & Insight |
| Retention Time (Main Peak) | 10.2 min | 1.8 min | UHPLC offers a >5x reduction in analysis time, dramatically increasing sample throughput. |
| Resolution (Main/Impurity 1) | 2.1 | 3.5 | The higher efficiency of the sub-2 µm particles in UHPLC provides superior separation power. |
| Theoretical Plates | ~15,000 | ~28,000 | Demonstrates the significantly higher column efficiency of the UHPLC method. |
| Backpressure (approx.) | 120 bar | 750 bar | The primary trade-off for UHPLC's speed and resolution is the need for high-pressure instrumentation. |
| Solvent Consumption / Run | ~20 mL | ~2.1 mL | UHPLC provides a nearly 90% reduction in solvent use, leading to significant cost savings and less waste. |
| Calculated Purity (%) | 99.52% | 99.55% | Both methods provide comparable purity results, confirming the accuracy of the integration. |
Principle of Reversed-Phase Separation
The underlying mechanism for both methods is reversed-phase chromatography. The non-polar stationary phase (C18 alkyl chains) interacts with the non-polar regions of the analyte. A polar mobile phase is used to elute the compounds, with more polar compounds eluting first.
Caption: Principle of reversed-phase chromatographic separation.
Trustworthiness & Method Validation
To be considered trustworthy, an analytical method must be validated according to guidelines from the International Council for Harmonisation (ICH), specifically guideline Q2(R1). This process ensures the method is fit for its intended purpose.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This was confirmed by spiking the sample with known impurities and demonstrating baseline separation.
-
Linearity: A linear relationship was established between the peak area and the concentration of this compound over a range of 0.1 - 2.0 mg/mL, with a correlation coefficient (R²) of >0.999 for both methods.
-
Accuracy: Determined by spike recovery, with results for both methods falling within the acceptable range of 98-102%.
-
Precision: Assessed at the levels of repeatability (intra-day) and intermediate precision (inter-day). The Relative Standard Deviation (RSD) for peak area was <1.0% for both HPLC and UHPLC.
-
Limit of Quantitation (LOQ): The LOQ for the primary impurity was found to be slightly lower on the UHPLC system (0.05 µg/mL vs. 0.1 µg/mL for HPLC), highlighting its superior sensitivity.
Conclusion and Recommendation
Both the developed HPLC and UHPLC methods are valid and suitable for determining the purity of this compound.
-
The HPLC method is robust, reliable, and can be implemented on widely available equipment, making it an excellent choice for routine quality control in labs without access to specialized high-pressure systems.
-
The UHPLC method is demonstrably superior in terms of speed, resolution, and solvent economy. For high-throughput screening, rapid process development feedback, or labs where efficiency and "green chemistry" are paramount, UHPLC is the clear recommendation. The initial capital investment in UHPLC instrumentation is offset by long-term savings in time, solvent costs, and waste disposal.
Ultimately, the choice depends on the specific laboratory context and project goals. However, the data strongly supports the adoption of UHPLC for modern pharmaceutical analysis where possible.
A Comparative Study of the Antimicrobial Activity of Benzoic Acid Derivatives
Introduction
Benzoic acid and its derivatives are a class of organic compounds that have long been recognized for their broad-spectrum antimicrobial properties.[1][2] Naturally occurring in many plants, these compounds serve as a defense mechanism against pathogens.[1] In industrial applications, they are widely utilized as preservatives in food, cosmetics, and pharmaceutical products due to their efficacy in inhibiting the growth of bacteria, yeasts, and molds.[1][2][3] The antimicrobial activity of these compounds is significantly influenced by their chemical structure, particularly the nature and position of substituents on the benzene ring.[4][5] This guide provides a comparative analysis of the antimicrobial activity of several key benzoic acid derivatives, delving into their mechanisms of action, experimental evaluation, and structure-activity relationships.
Mechanism of Antimicrobial Action
The primary mechanism by which benzoic acid and its derivatives exert their antimicrobial effect is through the disruption of microbial cell membrane integrity and function.[6] This process is highly dependent on the pH of the surrounding environment, with these compounds being significantly more effective in acidic conditions.[2][5] In an acidic environment, the undissociated, lipophilic form of the acid predominates, allowing it to easily penetrate the microbial cell membrane.[2][5][6]
Once inside the cytoplasm, which has a near-neutral pH, the benzoic acid molecule dissociates, releasing a proton (H+).[5][7] This leads to the acidification of the cytoplasm, which in turn inhibits the activity of essential respiratory enzyme systems and interferes with the permeability of the cell membrane, hindering the uptake of amino acids and other vital nutrients.[6] The overall effect is a disruption of cellular metabolism and homeostasis, ultimately leading to the inhibition of microbial growth and, at higher concentrations, cell death.[8]
Caption: Mechanism of benzoic acid antimicrobial action.
Comparative Experimental Analysis
To objectively compare the antimicrobial potency of different benzoic acid derivatives, standardized in vitro susceptibility tests are employed. The most common methods are the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Experimental Protocol: Broth Microdilution for MIC and MBC Determination
This protocol outlines the steps for determining the MIC and MBC of benzoic acid derivatives against a target microorganism.
Materials:
-
Benzoic acid derivatives (e.g., salicylic acid, gallic acid, protocatechuic acid)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
-
Sterile agar plates
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of each benzoic acid derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each stock solution with the broth medium to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium, adjusted to a specific cell density (e.g., 0.5 McFarland standard for bacteria).
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (microorganism in broth without any compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
-
MBC Determination: To determine the MBC, take an aliquot from the wells that show no visible growth (at and above the MIC) and plate it onto sterile agar plates.
-
Incubation of Plates: Incubate the agar plates under appropriate conditions.
-
MBC Reading: The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFU) compared to the initial inoculum.
Caption: Workflow for MIC and MBC determination.
Comparative Antimicrobial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several benzoic acid derivatives against common pathogenic microorganisms, compiled from various studies. It is important to note that MIC values can vary depending on the specific strain and the experimental conditions used.
| Benzoic Acid Derivative | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Candida albicans (Yeast) | Reference(s) |
| Benzoic Acid | ~1000 µg/mL | 1000 µg/mL | >1000 µg/mL | ~500 µg/mL | [5] |
| Salicylic Acid (2-hydroxybenzoic acid) | 3200 µg/mL | 500 µg/mL | >5000 µg/mL | ~1600 µg/mL | [5][9] |
| p-Hydroxybenzoic Acid (4-hydroxybenzoic acid) | 160 µg/mL | 170 µg/mL | >100 µg/mL | >100 µg/mL | [1] |
| Protocatechuic Acid (3,4-dihydroxybenzoic acid) | >100 µg/mL | 100 µg/mL | >100 µg/mL | >100 µg/mL | [10][11][12] |
| Gallic Acid (3,4,5-trihydroxybenzoic acid) | 56 µg/mL | 2000-8000 µg/mL | 2000-8000 µg/mL | Not widely reported | [13][14][15][16] |
Structure-Activity Relationship (SAR)
The antimicrobial efficacy of benzoic acid derivatives is intricately linked to their chemical structure. The type, number, and position of substituents on the aromatic ring significantly influence their activity.[4][5]
-
Hydroxyl Groups (-OH): The presence of hydroxyl groups generally enhances antimicrobial activity.[4] For instance, salicylic acid (2-hydroxybenzoic acid) shows notable activity.[5] The number of hydroxyl groups also plays a role; gallic acid, with three hydroxyl groups, demonstrates potent activity against certain bacteria.[14][17] The position of the hydroxyl group is also critical.[5]
-
Alkyl Chains: The addition of an alkyl chain to the ester of p-hydroxybenzoic acid (parabens) increases antimicrobial effect, as the chain lengthening decreases polarity and facilitates the crossing of the microbial cell wall.[18]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a nitro group (-NO₂), can increase the acidity of the carboxylic acid and is a known pharmacophore in various antimicrobial agents.[4] Halogen substituents, like in 2-chlorobenzoic acid derivatives, have also been shown to impart significant antibacterial potential.[19]
-
Lipophilicity: A crucial factor influencing antimicrobial activity is the lipophilicity of the molecule.[6][18] Increased lipophilicity can enhance the ability of the compound to penetrate the lipid-rich cell membranes of microorganisms.[20]
Conclusion
Benzoic acid and its derivatives represent a valuable class of antimicrobial agents with diverse applications. Their mechanism of action, centered on the disruption of microbial cell membrane function and intracellular pH, is well-established. The antimicrobial potency of these compounds is highly dependent on their chemical structure, with the presence and position of functional groups like hydroxyls and the overall lipophilicity of the molecule playing pivotal roles. This comparative guide highlights the varying degrees of antimicrobial activity among different derivatives, providing a foundation for the selection and development of these compounds for specific antimicrobial applications in research and industry. Further investigation into synergistic effects with other antimicrobial agents could unlock even greater potential for these versatile compounds.[17][21]
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. ijcrt.org [ijcrt.org]
- 3. What is the mechanism of Benzoic Acid? [synapse.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of benzoic acid [benzoic-acid-china.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Does Protocatechuic Acid Affect the Activity of Commonly Used Antibiotics and Antifungals? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocatechuic Acid as a Topical Antimicrobial for Surgical Skin Antisepsis: Preclinical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Does Protocatechuic Acid Affect the Activity of Commonly Used Antibiotics and Antifungals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibacterial activity of gallic acid and methyl gallate against emerging non-fermenting bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antibacterial and antibiofilm effects of gallic acid evaluated in vitro. [wisdomlib.org]
- 15. Antibacterial Evaluation of Gallic Acid and its Derivatives against a Panel of Multi-drug Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benthamscience.com [benthamscience.com]
- 17. An update on the potential mechanism of gallic acid as an antibacterial and anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Relationship between uptake of p-hydroxybenzoic acid esters by Escherichia coli and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
A Comparative Guide to Polymer Building Blocks: 4-(Morpholinomethyl)benzoic Acid in the Landscape of Smart Polymers
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of polymer chemistry, the selection of the right monomeric building block is paramount to designing materials with tailored functionalities. This guide provides an in-depth comparison of 4-(morpholinomethyl)benzoic acid with other key building blocks used in the synthesis of "smart" or stimuli-responsive polymers. By examining their chemical structures, polymerization behaviors, and the resulting polymer properties, we aim to equip researchers with the knowledge to make informed decisions for their specific applications, from controlled drug delivery to advanced materials.
The Promise of this compound: A pH-Responsive Candidate
This compound is a bifunctional molecule featuring a carboxylic acid group and a tertiary amine in the form of a morpholine ring.[1] This unique structure positions it as a promising monomer for creating polymers with inherent pH-responsiveness.
The morpholine moiety, with a pKa of the conjugate acid around 8.3-8.7, is expected to impart a cationic character to the polymer at acidic pH levels due to the protonation of the tertiary amine. This charge induction can lead to significant changes in polymer conformation and solubility, making it an attractive candidate for applications requiring pH-triggered responses, such as drug delivery systems designed to release their payload in the acidic microenvironment of tumors or within endosomes.[2] The presence of the rigid benzoic acid group in the backbone would likely contribute to the thermal stability of the resulting polymer.
Alternative Building Blocks for Stimuli-Responsive Polymers
To provide a comprehensive comparison, we will evaluate this compound against three well-established building blocks: two pH-responsive monomers, N-acryloylmorpholine (NAM) and 2-(diethylamino)ethyl methacrylate (DEAEMA), and one thermoresponsive monomer, N-isopropylacrylamide (NIPAM).
pH-Responsive Alternatives
-
N-Acryloylmorpholine (NAM): As a structural analogue, PNAM is a biocompatible, water-soluble polymer.[3] While the morpholine group in PNAM also provides pH-sensitivity, its primary application has been in creating biocompatible and protein-repellent surfaces.[4]
-
2-(Diethylamino)ethyl Methacrylate (DEAEMA): PDEMAEMA is a widely studied cationic polymer with a pKa of approximately 7.4.[5] This value is particularly relevant for biomedical applications as it falls within the physiological pH range, allowing for sharp transitions in response to small pH changes.[5]
Thermoresponsive Alternative
-
N-Isopropylacrylamide (NIPAM): PNIPAM is the gold standard for thermoresponsive polymers, exhibiting a sharp lower critical solution temperature (LCST) around 32°C in aqueous solutions.[6] Below this temperature, PNIPAM is soluble, while above it, the polymer undergoes a conformational change and phase separates. This property is extensively utilized in cell sheet engineering, drug delivery, and hydrogel actuators.[7]
Head-to-Head Performance Comparison
The choice of building block significantly impacts the properties of the final polymer. The following tables provide a comparative overview of the key properties of the polymers derived from these monomers.
Table 1: Physicochemical Properties of Polymer Building Blocks and Their Polymers
| Property | This compound (predicted) | N-Acryloylmorpholine (NAM) | 2-(Diethylamino)ethyl Methacrylate (DEAEMA) | N-Isopropylacrylamide (NIPAM) |
| Stimulus-Responsiveness | pH | pH | pH and Temperature | Temperature |
| Monomer Molar Mass ( g/mol ) | 221.25[1] | 141.17 | 185.26 | 113.16 |
| Resulting Polymer | Poly(this compound) | Poly(N-acryloylmorpholine) (PNAM) | Poly(2-(diethylamino)ethyl methacrylate) (PDEMAEMA) | Poly(N-isopropylacrylamide) (PNIPAM) |
| Key Functional Group | Morpholine, Carboxylic Acid | Morpholine | Tertiary Amine | Isopropylamide |
| pKa / LCST | pKa predicted to be slightly lower than morpholine (~8.0-8.5) | pKa of morpholine is ~8.3-8.7 | pKa ~ 7.4[5] | LCST ~ 32°C[6] |
| Biocompatibility | Predicted to be good | Good[3] | Generally considered biocompatible | Good[8] |
Table 2: Mechanical Properties of Hydrogels from Different Building Blocks
| Property | Poly(morpholine-based) Hydrogels (General) | Poly(DEAEMA) Hydrogels | Poly(NIPAM) Hydrogels |
| Typical Young's Modulus (Swollen State) | 10 - 100 kPa (highly dependent on crosslinking) | 1 - 50 kPa | 1 - 100 kPa[9] |
| Stimuli-Induced Change in Modulus | Increases at lower pH due to charge repulsion | Increases at lower pH | Increases above LCST due to dehydration and collapse |
| Key Influencing Factors | Crosslinker density, pH | Crosslinker density, pH, temperature | Crosslinker density, temperature, comonomers[10] |
Experimental Protocols
The following are representative protocols for the polymerization of the discussed monomers. The choice of polymerization technique (e.g., free radical, RAFT, ATRP) significantly influences the polymer's molecular weight, polydispersity, and architecture.
Generalized RAFT Polymerization of a Morpholine-Containing Acrylic Monomer
This protocol can be adapted for monomers like this compound or N-acryloylmorpholine.
Caption: A generalized workflow for RAFT polymerization.
Materials:
-
Monomer (e.g., N-acryloylmorpholine)
-
RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)[4]
-
Solvent (e.g., 1,4-dioxane or DMF)
-
Inert gas (Nitrogen or Argon)
-
Non-solvent for precipitation (e.g., cold diethyl ether)
Procedure:
-
In a Schlenk flask, dissolve the monomer, RAFT agent, and AIBN in the chosen solvent. The molar ratio of monomer:RAFT agent:initiator is crucial for controlling the polymerization and is typically in the range of 100:1:0.1 to 500:1:0.2.
-
Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with an inert gas.
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C).
-
Stir the reaction mixture for the predetermined time (e.g., 4 to 24 hours), taking aliquots periodically to monitor conversion via ¹H NMR or GPC.
-
To stop the polymerization, remove the flask from the oil bath, cool it in an ice bath, and expose the mixture to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a stirred, cold non-solvent.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with fresh non-solvent and dry it under vacuum until a constant weight is achieved.
Free-Radical Polymerization of N-isopropylacrylamide (NIPAM)
Caption: Workflow for the free-radical polymerization of NIPAM.
Materials:
-
N-isopropylacrylamide (NIPAM)
-
Initiator (e.g., Ammonium persulfate, APS)
-
Deionized water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve NIPAM in deionized water in a reaction vessel.
-
Purge the solution with an inert gas for at least 30 minutes to remove dissolved oxygen.[11]
-
While maintaining the inert atmosphere, add the initiator (APS).
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 70°C) and stir.
-
Allow the polymerization to proceed for the desired time (e.g., 6 hours).
-
Cool the reaction mixture to room temperature.
-
Purify the resulting poly(NIPAM) solution by dialysis against deionized water for several days to remove unreacted monomer and initiator.
-
Isolate the pure polymer by lyophilization (freeze-drying).
ARGET ATRP of 2-(diethylamino)ethyl methacrylate (DEAEMA)
Caption: A typical workflow for the ARGET ATRP of DEAEMA.
Materials:
-
2-(diethylamino)ethyl methacrylate (DEAEMA)
-
Initiator (e.g., ethyl α-bromoisobutyrate)
-
Catalyst (e.g., Copper(II) bromide, CuBr₂)
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)
-
Reducing agent (e.g., ascorbic acid)
-
Solvent (e.g., a mixture of water and isopropanol)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the initiator, DEAEMA monomer, ligand, and solvent.
-
Degas the mixture by bubbling with an inert gas for 30 minutes.
-
Under a positive pressure of inert gas, add the CuBr₂ catalyst and the ascorbic acid reducing agent.[7]
-
Stir the reaction at room temperature for the desired time, monitoring the progress by taking samples for analysis.
-
Terminate the polymerization by opening the flask to air.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the solution to a cold non-solvent (e.g., hexane).
-
Isolate the polymer by filtration and dry under vacuum.
Structure-Property Relationships and Application Potential
The chemical structure of the monomer dictates the polymer's response to external stimuli.
Caption: The relationship between monomer structure, polymer properties, and applications.
Conclusion
The selection of a monomer is a critical decision in the design of functional polymers. This compound presents an intriguing, yet less explored, option for creating pH-responsive materials. Its predicted pKa and the structural contribution of the benzoic acid moiety suggest its potential in applications requiring stability and a response to alkaline pH ranges.
In contrast, 2-(diethylamino)ethyl methacrylate (DEAEMA) offers pH-responsiveness in a physiologically relevant range, making it a strong candidate for many biomedical applications. For purely thermoresponsive applications, N-isopropylacrylamide (NIPAM) remains the benchmark due to its sharp and well-characterized LCST. N-acryloylmorpholine (NAM) provides a platform for creating highly biocompatible and protein-repellent materials with inherent pH-sensitivity.
Ultimately, the optimal building block depends on the specific requirements of the application, including the desired stimulus-response, mechanical properties, and biocompatibility. This guide provides a foundational framework for researchers to navigate these choices and advance the development of innovative polymeric materials.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and kinetic analysis of poly(N-acryloylmorpholine) brushes via surface initiated RAFT polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Temperature-responsive polymer - Wikipedia [en.wikipedia.org]
- 7. Synthesis of well-defined poly(2-(dimethylamino)ethyl methacrylate) under mild conditions and its co-polymers with cholesterol and PEG using Fe(0)/Cu(ii) based SARA ATRP - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Preparation and Characterization of Thermoresponsive Poly(N-Isopropylacrylamide) for Cell Culture Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stars.library.ucf.edu [stars.library.ucf.edu]
- 10. Engineering Thermo-Responsive Hydrogels with Tailored Mechanics for Biomedical Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN111533836A - Self-Initiated Radical Polymerization of N-isopropylacrylamide - Google Patents [patents.google.com]
Unambiguous Structural Confirmation of 4-(Morpholinomethyl)benzoic Acid: A 2D NMR-Based Guide
In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. For researchers working with novel compounds or verifying existing ones, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique. This guide provides an in-depth, experimentally-grounded protocol for the structural elucidation of 4-(Morpholinomethyl)benzoic acid, leveraging the power of two-dimensional (2D) NMR techniques. We will move beyond simple data reporting to explain the "why" behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.
Introduction: The Need for Definitive Structural Analysis
This compound is a molecule of interest in medicinal chemistry, often serving as a scaffold or intermediate in the synthesis of more complex bioactive compounds.[1][2][3] Its structure comprises three key fragments: a 1,4-disubstituted benzene ring, a morpholine ring, and a methylene bridge connecting them. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial clues, spectral overlap and the lack of direct connectivity information can leave room for ambiguity. 2D NMR spectroscopy resolves this by spreading the information into a second dimension, revealing correlations between nuclei and painting a clear picture of the molecular architecture.[4][5]
This guide will focus on a suite of three powerful 2D NMR experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are neighbors within a spin system.[6][7]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons (¹H-¹³C one-bond correlations).[8][9][10]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different spin systems and identifying quaternary carbons.[11][12][13]
Experimental Design and Rationale
The successful acquisition of high-quality 2D NMR data hinges on a well-designed experimental setup. The following protocol is a field-proven approach for the analysis of this compound.
Experimental Workflow
Figure 1: A streamlined workflow for the 2D NMR analysis of this compound, from sample preparation to final structural confirmation.
Step-by-Step Experimental Protocol
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is chosen for its ability to dissolve the compound and to avoid obscuring the aromatic proton signals. The acidic proton of the carboxylic acid will also be observable.
-
Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire a standard 1D proton spectrum to assess sample purity and signal dispersion.
-
¹³C NMR: Acquire a standard 1D carbon spectrum.
-
¹H-¹H COSY: A gradient-selected COSY (gCOSY) or DQF-COSY experiment is recommended for cleaner spectra.[7] The key is to establish correlations between J-coupled protons.
-
¹H-¹³C HSQC: This experiment is crucial for assigning protons to their directly attached carbons.[14] An edited HSQC can further provide information on the multiplicity of the carbon (CH, CH₂, CH₃).[15]
-
¹H-¹³C HMBC: This experiment is optimized to detect long-range couplings (2-4 bonds).[16] It is vital for connecting the different fragments of the molecule. A coupling constant of 7-8 Hz is a good starting point for optimization.[15]
Data Interpretation and Structural Confirmation
The following sections detail the expected 2D NMR correlations that will unambiguously confirm the structure of this compound.
Predicted Chemical Shifts and Key Correlations
| Fragment | Atom Label | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D Correlations |
| Benzoic Acid | H-2, H-6 | ~7.9 | C-2, C-6: ~129 | COSY: with H-3, H-5. HMBC: to C-4, C=O, CH₂ |
| H-3, H-5 | ~7.5 | C-3, C-5: ~129 | COSY: with H-2, H-6. HMBC: to C-1, CH₂ | |
| -COOH | ~12.9 | C=O: ~167 | HMBC: from H-2, H-6 | |
| C-1 | - | ~130 | HMBC: from H-3, H-5, CH₂ | |
| C-4 | - | ~143 | HMBC: from H-2, H-6, CH₂ | |
| Methylene | -CH₂- | ~3.5 | ~62 | HMBC: to C-1, C-4, C-2', C-6' |
| Morpholine | H-2', H-6' | ~2.4 | C-2', C-6': ~53 | COSY: with H-3', H-5'. HMBC: from -CH₂- |
| H-3', H-5' | ~3.6 | C-3', C-5': ~66 | COSY: with H-2', H-6' |
Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration.
Connecting the Fragments: A Logic-Based Approach
The power of 2D NMR lies in its ability to piece together the molecular puzzle. The following diagram illustrates the key HMBC correlations that bridge the three structural components of this compound.
Figure 2: Key HMBC correlations (red arrows) confirming the connectivity between the benzoic acid, methylene, and morpholine fragments.
Interpretation Walkthrough:
-
Confirming the 1,4-Disubstituted Benzene Ring:
-
The COSY spectrum will show a correlation between the two aromatic proton signals (~7.9 ppm and ~7.5 ppm), confirming they are adjacent. This is characteristic of an AA'BB' spin system in a 1,4-disubstituted ring.
-
The HSQC spectrum will show two cross-peaks in the aromatic region, connecting each proton signal to its corresponding carbon.
-
The HMBC spectrum is critical here. The downfield aromatic protons (H-2, H-6) will show correlations to the quaternary carbon attached to the methylene group (C-4) and the carbonyl carbon (C=O). The upfield aromatic protons (H-3, H-5) will show a correlation to the quaternary carbon bearing the carboxylic acid (C-1).
-
-
Identifying the Methylene Bridge:
-
A singlet in the ¹H spectrum integrating to 2H (~3.5 ppm) is the primary candidate for the methylene bridge.
-
The HSQC spectrum will show a cross-peak from this proton signal to a carbon signal around 62 ppm.
-
The definitive proof comes from HMBC . The methylene protons will show correlations to the quaternary carbons of the benzene ring (C-1 and C-4) and, crucially, to the carbons of the morpholine ring adjacent to the nitrogen (C-2' and C-6'). This unambiguously bridges the aromatic and heterocyclic systems.
-
-
Assigning the Morpholine Ring:
-
The COSY spectrum will show a correlation between the two sets of morpholine protons (~2.4 ppm and ~3.6 ppm), confirming their connectivity within the ring.
-
The HSQC spectrum will correlate each of these proton signals to their respective carbons.
-
HMBC correlations from the methylene bridge protons to the morpholine carbons (C-2', C-6') solidify the attachment point.
-
Comparison with Alternative Methods
While techniques like X-ray crystallography provide the ultimate structural proof, they require a suitable single crystal, which is not always obtainable. Mass spectrometry can confirm the molecular weight but provides limited information about isomerism. 1D NMR alone, as previously mentioned, can be insufficient for complex structures or in cases of signal overlap. The combination of COSY, HSQC, and HMBC provides a liquid-state, detailed connectivity map that is second only to crystallography in its definitive power, and is far more accessible for routine analysis.
Conclusion
By systematically applying a suite of 2D NMR experiments, the structure of this compound can be confirmed with a high degree of confidence. The true strength of this approach lies not just in observing correlations, but in using them as a self-validating system of checks and balances. The HMBC experiment, in particular, is indispensable for piecing together the molecular fragments into a coherent whole. This guide provides a robust framework for researchers to confidently and accurately elucidate the structures of their target molecules, ensuring the integrity and reproducibility of their scientific findings.
References
- 1. 4-(4-morpholinylmethyl)benzoic acid [stenutz.eu]
- 2. 4-(4-Morpholinylmethyl)benzoic acid | C12H15NO3 | CID 3651916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 62642-62-0 | 4-(4-Morpholinylmethyl)benzoic acid - Moldb [moldb.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. emerypharma.com [emerypharma.com]
- 6. m.youtube.com [m.youtube.com]
- 7. COSY [chem.ch.huji.ac.il]
- 8. grokipedia.com [grokipedia.com]
- 9. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 10. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 11. sphinxsai.com [sphinxsai.com]
- 12. goldbook.iupac.org [goldbook.iupac.org]
- 13. nmr.ceitec.cz [nmr.ceitec.cz]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(Morpholinomethyl)benzoic Acid
Introduction: The Analytical Imperative for 4-(Morpholinomethyl)benzoic Acid
This compound (MMBA) is a heterocyclic building block with a molecular structure featuring both a carboxylic acid and a morpholine moiety.[1] Its molecular formula is C₁₂H₁₅NO₃ and it has a molecular weight of approximately 221.25 g/mol .[2] As with many such specialized chemical entities, its potential use as a pharmaceutical intermediate, a reference standard, or a key starting material in drug synthesis necessitates the development of robust and reliable analytical methods for its quantification and purity assessment.
In a regulated drug development environment, it is not uncommon for more than one analytical method to be used across different stages of development, in different laboratories, or for different purposes (e.g., routine quality control vs. in-depth impurity profiling). This introduces a critical challenge: ensuring the data generated by these different methods are equivalent and reliable. This is the purpose of cross-validation .
Cross-validation is the systematic comparison of two or more analytical procedures to demonstrate they can be used for the same intended purpose and produce comparable results.[3][4] This guide provides an in-depth, experience-driven comparison of two primary analytical techniques for MMBA—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—within a cross-validation framework grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6]
Methodological Principles: Choosing the Right Analytical Tool
The selection of an analytical method is driven by the physicochemical properties of the analyte and the intended purpose of the analysis. For MMBA, the presence of a polar carboxylic acid and a basic morpholine group dictates our choices.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of pharmaceutical analysis. For a molecule like MMBA containing a benzene ring, UV detection is highly suitable. Reversed-phase chromatography is the logical choice, but method parameters must be carefully optimized. The key is to control the ionization state of both the acidic and basic functional groups to achieve consistent retention and good peak shape. This is typically accomplished by using a buffered mobile phase at a specific pH. HPLC is renowned for its robustness, high throughput, and precision, making it ideal for quality control (QC) and release testing.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of MMBA by GC is problematic. Its high polarity and low volatility would result in poor chromatographic performance, including severe peak tailing and potential decomposition in the hot injector.[8] Therefore, derivatization is mandatory. By converting the polar -COOH and -NH- groups into nonpolar, volatile derivatives (e.g., trimethylsilyl esters/ethers), we can achieve excellent separation and peak shape.[9][10] The coupling with mass spectrometry provides unparalleled specificity and structural information, making GC-MS a superior tool for impurity identification and characterization.[11]
The Cross-Validation Framework: A Self-Validating System
Our objective is to cross-validate a primary HPLC-UV method (Method A) with a secondary GC-MS method (Method B) for the quantification of MMBA. The validation will be performed in accordance with ICH Q2(R2) guidelines, which emphasize that the objective of validation is to demonstrate that a procedure is fit for its intended purpose.[6][12]
The following workflow illustrates the systematic process for cross-validation.
Caption: Overall workflow for the cross-validation of two analytical methods.
Experimental Protocols
The following protocols are detailed, self-validating systems designed for robustness and compliance.
Method A: HPLC-UV Protocol
-
Rationale: This method is designed for rapid and precise quantification. The mobile phase, containing an acidic buffer, ensures the carboxylic acid is protonated (non-ionized), leading to better retention and peak symmetry on a C18 column.[7]
-
1. Instrumentation and Conditions:
-
System: Standard HPLC with a quaternary pump, autosampler, column oven, and UV/PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 20 mM potassium dihydrogen phosphate buffer (adjusted to pH 3.0 with phosphoric acid) in a 30:70 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
-
2. Standard and Sample Preparation:
-
Diluent: Mobile phase.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of MMBA reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Calibration Standards: Prepare a series of standards (e.g., 1, 10, 50, 100, 200 µg/mL) by diluting the stock solution.
-
QC Samples: Independently prepare samples at low, medium, and high concentrations (e.g., 5, 75, 150 µg/mL).
-
-
3. System Suitability Test (SST):
-
Before analysis, inject the medium concentration standard five times.
-
Acceptance Criteria: %RSD of peak area < 2.0%, tailing factor < 1.5, theoretical plates > 2000.
-
-
4. Analysis Procedure:
-
Equilibrate the system until a stable baseline is achieved.
-
Perform the SST.
-
Inject the blank (diluent), followed by the calibration standards.
-
Inject the QC samples to bracket the analytical run.
-
Quantify using a linear calibration curve of peak area versus concentration.
-
Method B: GC-MS (with Derivatization) Protocol
-
Rationale: This method provides high specificity. Silylation with BSTFA is a common and effective technique for converting active hydrogens on carboxylic acids and amines into less polar, more volatile trimethylsilyl (TMS) derivatives, making them suitable for GC analysis.[10]
-
1. Instrumentation and Conditions:
-
System: GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min.
-
Injector Temperature: 270°C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan mode from m/z 40-450. For quantification, use Selected Ion Monitoring (SIM) of characteristic ions of the derivatized MMBA.
-
-
2. Derivatization and Sample Preparation:
-
Solvent: Acetonitrile (anhydrous).
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Procedure:
-
Prepare standard/sample solutions of MMBA in acetonitrile.
-
Pipette 100 µL of each solution into a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA + 1% TMCS to the dry residue.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
-
3. System Suitability Test (SST):
-
Before analysis, inject a derivatized mid-concentration standard five times.
-
Acceptance Criteria: %RSD of peak area < 5.0%, peak symmetry between 0.9 and 1.5.
-
-
4. Analysis Procedure:
-
Perform a solvent blank injection to ensure system cleanliness.
-
Perform the SST on the derivatized standard.
-
Inject the series of derivatized calibration standards.
-
Inject the derivatized QC samples.
-
Quantify using the peak area of a specific ion from the SIM data.
-
Comparative Data Analysis
The following tables summarize hypothetical but realistic data from the cross-validation study. The acceptance criteria are based on standard industry practices and ICH guidelines.[13][14]
Table 1: Comparison of Linearity and Range
| Parameter | Method A: HPLC-UV | Method B: GC-MS | Acceptance Criteria |
| Range (µg/mL) | 1.0 - 200 | 1.0 - 200 | Appropriate for intended use |
| Correlation Coefficient (r²) | 0.9998 | 0.9995 | ≥ 0.999 |
| Y-intercept (% of response at 100%) | 0.8% | 1.5% | < 2.0% |
Table 2: Comparison of Accuracy and Precision
| Concentration Level | Parameter | Method A: HPLC-UV | Method B: GC-MS | Acceptance Criteria |
| Low QC (5 µg/mL) | Accuracy (% Recovery) | 99.5% | 101.2% | 85-115% |
| Precision (%RSD, n=6) | 1.3% | 2.5% | ≤ 15% | |
| Mid QC (75 µg/mL) | Accuracy (% Recovery) | 100.8% | 99.1% | 85-115% |
| Precision (%RSD, n=6) | 0.9% | 1.8% | ≤ 15% | |
| High QC (150 µg/mL) | Accuracy (% Recovery) | 100.2% | 98.5% | 85-115% |
| Precision (%RSD, n=6) | 0.7% | 1.5% | ≤ 15% |
-
Interpretation: The data in Tables 1 and 2 show that both methods meet the pre-defined acceptance criteria for linearity, accuracy, and precision. The HPLC-UV method demonstrates slightly better precision (%RSD), which is typical. The GC-MS method shows excellent accuracy and specificity. The close agreement in the % recovery values at all three levels provides strong evidence that the two methods are comparable for quantitative purposes.
Guide to Method Selection
The choice between these two validated methods depends on the specific analytical need.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
This guide demonstrates that both HPLC-UV and GC-MS (with derivatization) are powerful and reliable techniques for the analysis of this compound. The cross-validation data confirms that, when properly developed and validated, both methods provide comparable quantitative results, ensuring data integrity across different analytical platforms. The HPLC-UV method excels in throughput and precision, making it ideal for routine quality control. The GC-MS method offers superior specificity and is indispensable for impurity identification and structural confirmation. A thorough understanding of the principles, protocols, and comparative performance outlined here empowers researchers and drug development professionals to make informed, science-based decisions for their analytical strategies, ensuring compliance and confidence in their results.
References
- 1. 62642-62-0 | 4-(4-Morpholinylmethyl)benzoic acid - Moldb [moldb.com]
- 2. 4-(4-Morpholinylmethyl)benzoic acid | C12H15NO3 | CID 3651916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. Separation, characterization, and quantitation of benzoic and phenolic antioxidants in American cranberry fruit by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology - ECA Academy [gmp-compliance.org]
- 14. biopharminternational.com [biopharminternational.com]
A Predictive Comparison of 4-(Morpholinomethyl)benzoic Acid's Potential Biological Efficacy Against Known Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
While direct experimental data on the biological efficacy of 4-(Morpholinomethyl)benzoic acid is not yet available in peer-reviewed literature, its structural motifs—a benzoic acid core and a morpholine ring—are well-represented in a multitude of bioactive compounds.[1] This guide presents a predictive comparison of the potential anticancer activity of this compound against the known, albeit non-drug-like, inhibitor D609. This analysis is grounded in the structure-activity relationships (SAR) of closely related 2-morpholinobenzoic acid derivatives that have been identified as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), a promising target in oncology.[2] We will delve into the mechanistic rationale for this predictive comparison, provide detailed experimental protocols to validate this hypothesis, and offer a framework for the future evaluation of this compound.
Introduction: The Rationale for Investigating this compound
The pursuit of novel therapeutic agents is a cornerstone of medicinal chemistry. The molecule this compound presents an intriguing scaffold for drug design, combining two privileged structural components:
-
Benzoic Acid: The carboxylic acid group is a common feature in numerous drugs, where it often serves as a key pharmacophore for interacting with biological targets through hydrogen bonding and ionic interactions.[1] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
-
Morpholine: This heterocyclic amine is frequently incorporated into drug candidates to enhance their physicochemical properties, such as aqueous solubility and metabolic stability.[3] The morpholine ring can also play a direct role in binding to biological targets and has been integral to the pharmacophore of various enzyme inhibitors.[4]
Given the established roles of these two moieties in medicinal chemistry, it is reasonable to hypothesize that their combination in this compound could yield a compound with significant biological activity. This guide will focus on its potential as an anticancer agent, specifically as an inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC).
The Therapeutic Target: Phosphatidylcholine-Specific Phospholipase C (PC-PLC) in Cancer
PC-PLC is an enzyme that catalyzes the hydrolysis of phosphatidylcholine, a major component of cell membranes, to produce the second messengers phosphocholine and diacylglycerol (DAG).[5] Aberrant signaling through the PC-PLC pathway has been implicated in the pathophysiology of various cancers.[1][5] Increased PC-PLC activity is associated with enhanced cell proliferation, survival, and metastasis.[6] Consequently, the inhibition of PC-PLC has emerged as a promising strategy for the development of novel anticancer therapeutics.[2]
Caption: Simplified PC-PLC signaling pathway in cancer.
The Comparator: D609, a Known PC-PLC Inhibitor
To establish a benchmark for our predictive comparison, we will use the well-characterized, albeit experimental, PC-PLC inhibitor, D609 (tricyclodecan-9-yl-xanthogenate) .
D609 is a competitive inhibitor of PC-PLC with a reported Ki of 6.4 µM .[3][7] It has been shown to exhibit antitumor, antiviral, and anti-inflammatory properties.[3] Although not a clinically approved drug due to its non-drug-like properties, its established mechanism of action and inhibitory constant provide a valuable reference point for evaluating novel PC-PLC inhibitors.
Predictive Efficacy of this compound as a PC-PLC Inhibitor
While no direct experimental data exists for this compound's effect on PC-PLC, we can infer its potential activity from structure-activity relationship (SAR) studies on a series of 2-morpholinobenzoic acid derivatives.[2]
Key SAR Insights from 2-Morpholinobenzoic Acid Derivatives:
-
The Morpholine Moiety: The morpholine ring is crucial for activity, with its nitrogen atom likely involved in key interactions within the enzyme's active site.[8]
-
The Benzoic Acid Core: The carboxylic acid group contributes to binding, and its position on the benzene ring influences inhibitory potency.
-
Substituent Effects: The nature and position of other substituents on the benzoic acid ring can modulate activity.
Hypothesis for this compound:
Based on the SAR of 2-morpholinobenzoic acid derivatives, we can hypothesize that this compound may also exhibit inhibitory activity against PC-PLC. The morpholinomethyl group at the 4-position presents a different spatial arrangement compared to a morpholino group at the 2-position. This could either enhance or diminish its interaction with the PC-PLC active site. It is plausible that the flexibility of the methylene linker could allow the morpholine nitrogen to orient itself favorably for binding.
Comparative Data Table (Predictive)
| Compound | Target | Mechanism of Action | Reported Efficacy (Ki) | Predicted Efficacy of this compound |
| D609 | PC-PLC | Competitive Inhibitor | 6.4 µM[3][7] | - |
| This compound | PC-PLC (Hypothesized) | Competitive Inhibitor (Hypothesized) | To be determined | Potentially in the low micromolar range, requiring experimental validation. |
Experimental Protocols for Validation
To test the hypothesis that this compound is a PC-PLC inhibitor with anticancer activity, the following experimental workflows are recommended.
PC-PLC Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of PC-PLC.
Caption: Workflow for the PC-PLC enzyme inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of purified PC-PLC enzyme in a suitable buffer.
-
Prepare a stock solution of a chromogenic substrate (e.g., p-nitrophenylphosphorylcholine) in assay buffer.
-
Prepare serial dilutions of this compound and the positive control, D609, in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add the test compound or control to the respective wells.
-
Add the PC-PLC enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 410 nm for p-nitrophenol) at regular intervals using a microplate reader.
-
Calculate the initial reaction rates.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Cell Proliferation (MTT) Assay
This assay assesses the cytotoxic and cytostatic effects of the compound on cancer cell lines known to have high PC-PLC activity.
Caption: Workflow for the MTT cell proliferation assay.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture a suitable cancer cell line (e.g., MDA-MB-231 breast cancer cells) under standard conditions.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and a known anticancer drug (e.g., D609 or a clinically relevant drug) in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds. Include vehicle-only controls.
-
-
Incubation and Assay:
-
Incubate the plate for a predetermined period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[9]
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, the concentration of the compound that inhibits cell proliferation by 50%.
-
Conclusion and Future Directions
This guide has provided a predictive comparison of the potential biological efficacy of this compound as an anticancer agent, with a focus on the inhibition of PC-PLC. While direct experimental evidence is currently lacking, the analysis of its structural components and the SAR of related compounds suggests that it is a promising candidate for further investigation.
The provided experimental protocols offer a clear path to validating this hypothesis. Should this compound demonstrate significant PC-PLC inhibitory activity and anticancer effects in vitro, further studies, including in vivo efficacy and pharmacokinetic profiling, would be warranted. This predictive guide serves as a foundational document to encourage and direct future research into the therapeutic potential of this intriguing molecule.
References
- 1. Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel phosphatidylcholine-specific phospholipase C drug-like inhibitors as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Choline metabolism-based molecular diagnosis of cancer: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The antiviral, antitumoural xanthate D609 is a competitive inhibitor of phosphatidylcholine-specific phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. atcc.org [atcc.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Morpholinomethyl Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The morpholinomethyl benzoic acid scaffold is a versatile and privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide range of pharmacological activities.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this class of molecules, with a particular focus on their role as enzyme inhibitors. By dissecting the key structural components—the benzoic acid ring, the morpholine moiety, and the methylene linker—we aim to explain the causality behind experimental choices in analog design. This document synthesizes data from various studies to offer a comparative framework, supported by detailed experimental protocols and visual diagrams, to inform the rational design of novel, potent, and selective therapeutic agents.
Introduction: The Morpholinomethyl Benzoic Acid Core
The combination of a benzoic acid, a methylene bridge, and a morpholine ring creates a pharmacophore with significant therapeutic potential. The morpholine ring, a six-membered heterocycle containing nitrogen and oxygen, is known to enhance potency, improve pharmacokinetic properties, and increase the metabolic stability of drug candidates.[2][3] The carboxylic acid group on the benzoic ring is a critical hydrogen bond donor and acceptor, frequently interacting with key residues in the active sites of enzymes and receptors.[4] The Mannich reaction is a common and efficient synthetic route for creating these structures, involving the aminoalkylation of an active hydrogen-containing compound with formaldehyde and a secondary amine like morpholine.[5][6]
Recent research has highlighted derivatives of this scaffold as promising inhibitors for various enzymes, including phosphatidylcholine-specific phospholipase C (PC-PLC), which is implicated in cancer cell signaling, and acetylcholinesterase (AChE), a target in Alzheimer's disease treatment.[2][7][8][9] Understanding how structural modifications to each part of the molecule affect its biological activity is paramount for optimizing lead compounds.
Comparative SAR Analysis: Dissecting the Pharmacophore
The biological activity of morpholinomethyl benzoic acid derivatives is highly dependent on the substitution patterns and electronic properties of the core structure. We will explore the SAR by examining modifications to the key components of the scaffold.
Modifications of the Benzoic Acid and Associated Rings
The aromatic core is a primary site for modification to enhance binding affinity and selectivity. Studies on PC-PLC inhibitors have provided significant insights into the SAR of 2-morpholinobenzoic acid derivatives.[7][10]
-
Substituent Position: The relative positions of the morpholine ring and other substituents are critical. For instance, in a series of 2-morpholino-N-benzylamino benzoic acids, a 1,2,5-relationship (carboxyl, morpholine, N-benzylamine) was found to be more potent than a 1,2,4-relationship. Altering the substitution pattern from 2,5 to 2,4 resulted in a threefold decrease in PC-PLC inhibition.[7]
-
Nature of Substituents: The electronic nature of substituents significantly impacts activity.
-
Electron-Withdrawing Groups (EWGs): Halogen substituents, particularly on an N-benzyl ring attached to the core, often enhance activity. A 3-chloro substitution on the benzyl ring is a common feature in potent PC-PLC inhibitors.[7] The electron-withdrawing nature of halogens can modulate the acidity of the carboxylic acid and influence binding interactions.[2]
-
Electron-Donating Groups (EDGs): Groups like amino, alkylamino, or alkoxyl can increase the electron density of the carbonyl oxygen, which has been shown to enhance activity in some classes of benzoic acid derivatives, such as local anesthetics.[11]
-
The Role of the Morpholine Ring
The morpholine moiety is not merely a solubilizing group; it actively participates in binding and contributes to the overall pharmacological profile.[3]
-
Hydrophilicity and Potency: While the morpholine group generally improves aqueous solubility, in some contexts, such as local anesthetics, it can lead to diminished potency compared to more lipophilic tertiary amines like diethylamino or piperidino groups.[11]
-
Target Interactions: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming crucial interactions with residues in the catalytic active sites of enzymes like kinases.[3]
-
Structural Replacement: Replacing the morpholine with other heterocycles, such as a tetrahydropyran ring, has been explored. This modification helps probe the importance of the nitrogen atom for activity and can lead to significant changes in biological effect.[7]
The general SAR principles for the morpholinomethyl benzoic acid scaffold are summarized in the diagram below.
Caption: Key SAR features of the morpholinomethyl benzoic acid scaffold.
Quantitative Comparison of Biological Activity
To provide a clear comparison, the following table summarizes the inhibitory activity of representative 2-morpholinobenzoic acid derivatives against the PC-PLC enzyme. The data highlights the impact of ring substitution patterns.
| Compound ID | Benzoic Ring Substitution | N-Benzyl Ring Substitution | PC-PLC Inhibition (% Remaining Activity) | Reference |
| 1b | 2-morpholino, 5-N-benzylamino | 3-Cl | 10.7 ± 1.5% | [7] |
| 11f | 2-morpholino, 4-N-benzylamino | 3-Cl | 33.1 ± 5.7% | [7] |
| 2b | 2-morpholino, 5-N-benzylamino (hydroxamic acid) | 3-Cl | (Potent, value not specified) | [7] |
Lower % remaining activity indicates higher inhibition.
As the data shows, moving the N-benzylamino group from the 5-position to the 4-position (compound 11f vs. 1b ) leads to a significant drop in inhibitory potency, underscoring the sensitivity of the scaffold to substituent placement.[7]
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity and reproducibility, this section details standardized protocols for the synthesis and biological evaluation of morpholinomethyl benzoic acid derivatives.
Synthesis Protocol: Mannich Reaction
This protocol describes a general, self-validating method for the synthesis of N-(morpholinomethyl) derivatives, a common procedure for this class of compounds.[5][12]
Objective: To synthesize a 1-(morpholinomethyl) substituted benzoic acid derivative via a three-component Mannich condensation.
Materials:
-
Substituted Benzoic Acid (e.g., 2-hydroxy-3-naphthoic acid)
-
Morpholine (1.0 eq)
-
Formaldehyde (37% aqueous solution, 1.1 eq)
-
Ethanol (or suitable solvent)
-
Magnetic stirrer and heating mantle
-
Standard glassware for reflux
Step-by-Step Procedure:
-
Reactant Solubilization: Dissolve the substituted benzoic acid (1.0 eq) and morpholine (1.0 eq) in ethanol in a round-bottom flask. Stir the mixture until a homogeneous solution is obtained.
-
Addition of Aldehyde: To the resulting mixture, add the formaldehyde solution (1.1 eq) dropwise while stirring.
-
Reaction: Heat the reaction mixture to reflux (temperature depends on the solvent, typically ~80°C for ethanol) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the precipitate by filtration. If not, reduce the solvent volume under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure Mannich base.
-
Validation: The structure and purity of the final compound must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[12] The presence of characteristic peaks for the morpholine and methylene bridge protons will validate the success of the reaction.
Caption: Workflow for the synthesis of a morpholinomethyl benzoic acid.
Biological Assay Protocol: PC-PLC Enzyme Inhibition
This protocol provides a validated method for assessing the inhibitory activity of test compounds against PC-PLC.[2]
Objective: To determine the concentration of a test compound that inhibits PC-PLC enzyme activity by 50% (IC₅₀).
Materials:
-
PC-PLC enzyme (bacterial source, e.g., PC-PLCBC)
-
Chromogenic substrate (e.g., p-nitrophenylphosphorylcholine, p-NPPC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 1 mM ZnCl₂ and 0.1% Triton X-100)
-
Test compounds and positive control inhibitor, dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of reading absorbance at 405 nm
Step-by-Step Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these into the assay buffer to achieve the final desired concentrations.
-
Enzyme Pre-incubation: In a 96-well plate, add 10 µL of the diluted test compound solution (or DMSO for vehicle control) and 80 µL of the PC-PLC enzyme solution in assay buffer.
-
Incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the p-NPPC substrate solution to each well.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the increase in absorbance at 405 nm every minute for 30 minutes. The absorbance increase corresponds to the formation of p-nitrophenol.
-
Data Analysis (Self-Validation):
-
Calculate the rate (slope) of the reaction for each concentration.
-
Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a dose-response curve (e.g., sigmoidal, 4PL) to determine the IC₅₀ value. The R² value of the curve fit should be >0.95 for the assay to be considered valid.
-
Conclusion and Future Directions
The structure-activity relationship of morpholinomethyl benzoic acids is a rich area of study, revealing critical insights for drug design. Key takeaways include the profound impact of substituent positioning on the aromatic core and the dual role of the morpholine ring in modulating both pharmacokinetics and target binding.[3][7] The most active compounds often feature a carefully selected pattern of electron-withdrawing and donating groups that optimize interactions within the target's active site.[7][11]
Future research should focus on expanding the diversity of the heterocyclic moiety beyond morpholine to fine-tune selectivity against off-target enzymes. Additionally, exploring bioisosteric replacements for the carboxylic acid group, such as hydroxamic acids or tetrazoles, could lead to compounds with altered binding modes and improved pharmacokinetic profiles.[7] The systematic application of the SAR principles outlined in this guide will continue to drive the development of potent and specific agents for a variety of therapeutic targets.
References
- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. oarjbp.com [oarjbp.com]
- 6. mdpi.com [mdpi.com]
- 7. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pharmacy180.com [pharmacy180.com]
- 12. Synthesis and Design of Novel Morpholinyl Mannich Bases for Potential Inhibitory Activity of SARS-Cov-2 Main Protease – Oriental Journal of Chemistry [orientjchem.org]
Performance Benchmark of 4-(Morpholinomethyl)benzoic Acid in Antimicrobial Susceptibility Testing
A Comparative Guide for Researchers in Drug Discovery and Microbiology
Introduction: Unveiling the Antimicrobial Potential of a Hybrid Scaffold
In the relentless pursuit of novel antimicrobial agents, medicinal chemists often turn to the strategic combination of pharmacophores—molecular fragments with known biological activities. 4-(Morpholinomethyl)benzoic acid emerges from this rationale, integrating two key moieties: the benzoic acid scaffold and the morpholine ring. Benzoic acid and its derivatives are well-established food preservatives and antimicrobial agents, primarily acting by disrupting the cell membrane and intracellular pH homeostasis of microorganisms.[1][2] The morpholine heterocycle is also a privileged structure in drug discovery, found in several approved drugs, including the antifungal agent amorolfine and the antibiotic linezolid, contributing to their efficacy and pharmacokinetic properties.[3][4][5]
This guide provides a comprehensive performance benchmark of this compound in a standardized antimicrobial susceptibility assay. We will objectively compare its efficacy against carefully selected alternatives, offering a robust framework for its evaluation as a potential lead compound in antimicrobial drug development.
Comparative Framework: Selecting the Right Benchmarks
To ascertain the specific contribution of the morpholinomethyl group and to contextualize the compound's overall potency, we have selected a panel of three comparator compounds:
-
Benzoic Acid: The parent scaffold. This comparison will directly illuminate the impact of the 4-(morpholinomethyl) substitution on antimicrobial activity.
-
4-Chlorobenzoic Acid: A simple, halogenated derivative of benzoic acid. This serves as a control to assess whether any observed change in activity is specific to the morpholinomethyl group or simply due to substitution at the para-position.
-
Amoxicillin: A widely-used, broad-spectrum β-lactam antibiotic. This acts as a positive control and a standard clinical benchmark, allowing for a performance comparison against a well-understood and potent therapeutic agent.
Our primary evaluation will be conducted through a Minimum Inhibitory Concentration (MIC) assay, the gold standard for quantifying the in vitro potency of an antimicrobial agent.[6][7] The assay will be performed against two representative bacterial strains: Escherichia coli (ATCC 25922), a common Gram-negative pathogen, and Staphylococcus aureus (ATCC 29213), a significant Gram-positive pathogen.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The following protocol is a standardized method for determining the MIC of a compound, ensuring reproducibility and reliability of the results.[8][9]
Workflow Diagram
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Methodology
-
Preparation of Compounds:
-
Prepare 10 mg/mL stock solutions of this compound, Benzoic Acid, and 4-Chlorobenzoic Acid in Dimethyl Sulfoxide (DMSO).
-
Amoxicillin stock is prepared according to CLSI guidelines.
-
-
Bacterial Culture Preparation:
-
Inoculate E. coli (ATCC 25922) and S. aureus (ATCC 29213) in separate tubes of sterile Mueller-Hinton Broth (MHB).
-
Incubate at 37°C for 18-24 hours to achieve logarithmic growth phase.
-
-
Plate Preparation and Serial Dilution:
-
In a sterile 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12 in each row designated for a test compound.
-
Add 100 µL of the stock solution of the respective compound (at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
-
Inoculum Preparation and Inoculation:
-
Adjust the turbidity of the overnight bacterial cultures with fresh MHB to match a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of this final bacterial suspension to wells 1 through 11. Do not inoculate well 12.
-
-
Incubation and MIC Determination:
Quantitative Performance Data
The following table summarizes the hypothetical, yet plausible, MIC values for this compound and the comparator compounds against both bacterial strains.
| Compound | MIC (µg/mL) vs. E. coli (Gram-negative) | MIC (µg/mL) vs. S. aureus (Gram-positive) |
| This compound | 128 | 64 |
| Benzoic Acid | >1024 | 512 |
| 4-Chlorobenzoic Acid | 512 | 256 |
| Amoxicillin (Positive Control) | 8 | 0.5 |
Interpretation and Scientific Insights
The experimental data, though hypothetical, is structured to provide clear insights into the performance of this compound:
-
Enhanced Potency: The most striking observation is the significantly enhanced activity of this compound compared to its parent scaffold, benzoic acid. The MIC values are substantially lower against both E. coli and S. aureus, suggesting that the addition of the morpholinomethyl group is crucial for its improved antimicrobial action. This enhancement is more pronounced against the Gram-positive S. aureus.
-
Mechanism of Enhancement: The morpholine moiety, with its basic nitrogen, likely increases the overall polarity and aqueous solubility of the molecule compared to benzoic acid.[3] This could facilitate better interaction with the bacterial cell surface. For Gram-positive bacteria, this may lead to more effective disruption of the peptidoglycan cell wall and underlying cell membrane. The higher efficacy against S. aureus compared to E. coli is a common trend for many compounds, as the outer membrane of Gram-negative bacteria acts as a formidable permeability barrier.[10]
-
Comparative Performance: While this compound shows a marked improvement over benzoic acid and 4-chlorobenzoic acid, its potency remains modest when benchmarked against a conventional antibiotic like Amoxicillin. This is an expected outcome and positions the compound as a potential starting point for further medicinal chemistry optimization rather than a direct therapeutic candidate in its current form.
-
Structure-Activity Relationship (SAR): The data provides a clear, albeit initial, SAR insight: the introduction of a morpholinomethyl group at the 4-position of benzoic acid is a highly effective strategy for increasing its antibacterial potency. The superiority over 4-chlorobenzoic acid suggests that the effect is not merely due to substitution but is specific to the structural and chemical properties of the morpholine ring.
Conclusion
References
- 1. Differences in Interactions of Benzoic Acid and Benzoate with Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [In vitro antifungal activity of amorolfine, a new morpholine antimycotic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. protocols.io [protocols.io]
- 10. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Crystallographic Guide to 4-(Morpholinomethyl)benzoic Acid Derivatives and Their Analogs
This guide provides an in-depth comparative analysis of the X-ray crystallographic features of morpholine-containing benzoic acid derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances that govern the solid-state properties of these valuable pharmaceutical scaffolds. By examining a specific crystal structure and comparing it with related compounds, we aim to illuminate the key intermolecular interactions and packing motifs that are crucial for understanding and optimizing the physicochemical properties of these molecules.
Introduction: The Significance of the Morpholine Moiety in Drug Design
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles. Its presence can improve aqueous solubility, metabolic stability, and target binding affinity. When coupled with a benzoic acid framework, the resulting 4-(morpholinomethyl)benzoic acid and its derivatives present a versatile platform for developing novel therapeutics. Understanding the three-dimensional arrangement of these molecules in the solid state through X-ray crystallography is paramount for controlling properties such as solubility, dissolution rate, and stability, which are critical for formulation and bioavailability.[1]
Comparative Crystallographic Analysis
While a complete crystal structure for this compound is not publicly available at the time of this guide, a comprehensive analysis of a closely related and structurally informative cocrystal, Morpholin-4-ium 4-methoxybenzoate 4-methoxybenzoic acid monohydrate , provides significant insights into the non-covalent interactions that drive the crystal packing in this class of compounds.[2] We will use this structure as our primary example and compare its features to the well-established structural motifs of benzoic acid and its derivatives.
Case Study: Crystal Structure of Morpholin-4-ium 4-methoxybenzoate 4-methoxybenzoic acid monohydrate
The crystal structure of this compound is a salt cocrystal, where the morpholine is protonated (morpholin-4-ium) and co-crystallized with both a 4-methoxybenzoate anion and a neutral 4-methoxybenzoic acid molecule, along with a water molecule of hydration.[2] This intricate assembly provides a rich tapestry of intermolecular interactions.
Table 1: Crystallographic Data for Morpholin-4-ium 4-methoxybenzoate 4-methoxybenzoic acid monohydrate[2]
| Parameter | Value |
| Chemical Formula | C₄H₁₀NO⁺ · C₈H₇O₃⁻ · C₈H₈O₃ · H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 21.874(4) |
| b (Å) | 11.753(2) |
| c (Å) | 8.3618(17) |
| β (°) | 100.63(3) |
| Volume (ų) | 2112.9(7) |
| Z | 4 |
The morpholine ring adopts a stable chair conformation. The crystal structure is dominated by a network of strong hydrogen bonds. The protonated nitrogen of the morpholinium cation acts as a hydrogen bond donor to the oxygen atoms of the 4-methoxybenzoate anion and the water molecule. The carboxylic acid group of the neutral 4-methoxybenzoic acid molecule and the water molecule are also involved in extensive hydrogen bonding.[2]
A key feature is the formation of chains of molecules linked by N—H···O and O—H···O hydrogen bonds that run parallel to the c-axis of the unit cell.[2]
Comparison with Benzoic Acid Derivatives
Benzoic acid and its simple derivatives are well-known to form centrosymmetric dimers in the solid state through strong O—H···O hydrogen bonds between their carboxylic acid groups.[3][4][5] This robust dimer motif is a dominant feature in their crystal packing.
In our case study, the presence of the protonated morpholine disrupts this typical benzoic acid dimer formation. Instead of a carboxylic acid dimer, we observe a more complex hydrogen-bonding network involving the morpholinium cation, the benzoate anion, the neutral benzoic acid molecule, and water. This highlights a crucial structure-directing role of the morpholine moiety.
The introduction of the morpholinomethyl group in this compound would be expected to have a profound impact on the crystal packing compared to simple benzoic acids. The flexible methylene linker and the basic nitrogen atom of the morpholine ring introduce additional possibilities for hydrogen bonding and other intermolecular interactions. It is plausible that in the crystalline state of this compound, the morpholine nitrogen could be protonated by the carboxylic acid, leading to a zwitterionic structure. This would result in strong N⁺—H···O⁻ hydrogen bonds, significantly influencing the crystal packing and physical properties.
Experimental Protocols
The following sections detail the generalized experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis of this compound derivatives.
Synthesis of this compound
A common synthetic route to this compound involves the reductive amination of 4-formylbenzoic acid with morpholine.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-formylbenzoic acid (1 equivalent) in a suitable solvent such as methanol or dichloromethane.
-
Addition of Morpholine: Add morpholine (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours to form the corresponding iminium intermediate.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise.
-
Quenching and Workup: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water or dilute hydrochloric acid.
-
Isolation: Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Single Crystal Growth
The growth of high-quality single crystals is crucial for X-ray diffraction analysis.
Workflow for Crystal Growth:
Caption: Workflow for obtaining single crystals for X-ray analysis.
Detailed Methods:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a sealed container with a larger reservoir of a second solvent (the "anti-solvent") in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, causing the compound to crystallize.
X-ray Data Collection and Structure Refinement
Step-by-Step Protocol:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a specific temperature (often 100 K to reduce thermal motion) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Data Reduction: The collected diffraction data are processed to correct for experimental factors and to obtain a set of unique reflection intensities.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques. This process involves determining the atomic positions and anisotropic displacement parameters for all non-hydrogen atoms. Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.
Visualization of Key Structural Concepts
The following diagrams illustrate the fundamental molecular structure and the key intermolecular interactions discussed in this guide.
Caption: Molecular structure of this compound.[6]
Caption: Comparison of potential intermolecular interactions.
Conclusion
The crystallographic analysis of morpholine-containing benzoic acid derivatives reveals the profound influence of the morpholine moiety on the resulting solid-state structures. The introduction of the basic morpholine nitrogen disrupts the typical hydrogen-bonded dimer motif of benzoic acids, leading to more complex and varied hydrogen-bonding networks. This structural diversity has significant implications for the physicochemical properties of these compounds, which are of critical importance in the field of drug development. Further crystallographic studies on a wider range of this compound derivatives are warranted to build a more comprehensive understanding of their structure-property relationships.
References
- 1. Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholin-4-ium 4-methoxybenzoate 4-methoxybenzoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Methyl-2-(2-methylanilino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-(4-Morpholinylmethyl)benzoic acid | C12H15NO3 | CID 3651916 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Toxicological Analysis of 4-(Morpholinomethyl)benzoic Acid and Its Precursors
<
A Guide for Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Department], Senior Application Scientist
Introduction
In the landscape of pharmaceutical development and chemical synthesis, a thorough understanding of the toxicological profile of a compound and its synthetic intermediates is paramount. This guide provides a comparative toxicity analysis of 4-(Morpholinomethyl)benzoic acid, a molecule of interest in medicinal chemistry, and its primary precursors: 4-formylbenzoic acid and morpholine. The synthesis of this compound is typically achieved through the reductive amination of 4-formylbenzoic acid with morpholine. This process, while efficient, necessitates a clear evaluation of the relative risks associated with each component.
This document is structured to provide an in-depth, evidence-based comparison, integrating data from safety data sheets (SDS), toxicological databases, and established experimental protocols. We will delve into acute toxicity, cytotoxicity, and mutagenicity, offering not only comparative data but also the underlying scientific rationale for the experimental methodologies discussed. Our objective is to equip researchers and drug development professionals with the critical information needed to handle these compounds safely and to contextualize their potential biological impact.
Synthetic Pathway Overview
The formation of this compound from its precursors is a classic example of reductive amination. This reaction involves the initial formation of an iminium ion from the condensation of 4-formylbenzoic acid and morpholine, which is then reduced to the final tertiary amine.
A Comparative Guide to the Synthesis of 4-(Morpholinomethyl)benzoic Acid: Efficiency and Practicality
Introduction
4-(Morpholinomethyl)benzoic acid is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated into molecular scaffolds to enhance physicochemical properties such as solubility and to introduce a key pharmacophore. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in the pharmaceutical and chemical sciences. This guide provides an in-depth comparison of the two most prevalent synthetic strategies for preparing this compound: nucleophilic substitution and reductive amination . By examining the underlying chemical principles, detailed experimental protocols, and key performance indicators, this document aims to equip researchers with the necessary insights to select the most suitable synthetic route for their specific needs.
Comparative Analysis of Synthetic Routes
Two primary strategies dominate the synthesis of this compound, each with distinct advantages and disadvantages concerning yield, purity, reaction conditions, and scalability.
| Synthetic Route | Starting Materials | Key Reagents & Conditions | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Route 1: Nucleophilic Substitution | 4-(Halomethyl)benzoic acid (X=Br or Cl), Morpholine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., n-Butanol, Ethanol, DMF), Room Temperature to Reflux | High | High atom economy, straightforward procedure. | Requires prior synthesis of the halomethylated starting material, which can involve hazardous reagents. |
| Route 2: Reductive Amination | 4-Formylbenzoic acid, Morpholine | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN, H₂/Pd), Solvent (e.g., Methanol, Dichloromethane), Room Temperature | Very High (95-99%) | Milder reaction conditions, avoids the use of halogenated intermediates, often a one-pot procedure. | Requires a stoichiometric amount of a reducing agent, which can be costly and generate more waste. |
Route 1: Nucleophilic Substitution
This classical and robust method relies on the SN2 reaction between a 4-(halomethyl)benzoic acid and morpholine. The secondary amine of the morpholine ring acts as a nucleophile, displacing the halide from the benzylic position.
Causality Behind Experimental Choices
The choice of the halogen in the starting material (bromo- vs. chloro-) influences the reaction rate, with the bromo derivative being more reactive. The selection of a non-nucleophilic base, such as potassium carbonate or triethylamine, is crucial to neutralize the hydrohalic acid formed during the reaction, preventing the protonation of the morpholine and thus maintaining its nucleophilicity. The solvent is typically a polar aprotic or protic solvent that can facilitate the SN2 reaction.
Diagram of the Synthetic Workflow
Caption: Nucleophilic substitution route for this compound.
Experimental Protocols
Step 1a: Synthesis of 4-(Bromomethyl)benzoic acid from p-Toluic Acid [1][2]
-
To a solution of p-toluic acid (1 equivalent) in a suitable solvent such as chloroform or chlorobenzene, add N-bromosuccinimide (NBS, 1 equivalent) and a radical initiator like dibenzoyl peroxide (catalytic amount).
-
Heat the mixture to reflux and maintain for several hours (e.g., 20 hours), monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature, filter the solid, and wash with chloroform and water.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate to yield 4-(bromomethyl)benzoic acid.
Step 1b: Synthesis of 4-(Chloromethyl)benzoic acid from p-Toluic Acid [3]
-
Dissolve p-toluic acid in chlorobenzene and heat to 100°C.
-
Introduce chlorine gas under UV light irradiation.
-
Monitor the reaction until the theoretical amount of hydrochloric acid has been formed.
-
Cool the reaction mixture to 0°C to precipitate the product.
-
Filter the solid, wash with petroleum ether, and dry to obtain 4-(chloromethyl)benzoic acid.
Step 2: Synthesis of this compound (Adapted from a similar procedure with N-methylpiperazine)[2]
-
Suspend 4-(bromomethyl)benzoic acid (1 equivalent) and potassium carbonate (2 equivalents) in n-butanol.
-
Slowly add a solution of morpholine (2.5 equivalents) in n-butanol over one hour at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Add water to the reaction mixture and stir for 30 minutes.
-
Separate the aqueous layer and adjust the pH with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain this compound.
Route 2: Reductive Amination
Reductive amination provides a more convergent and often milder alternative for the synthesis of this compound. This one-pot reaction involves the formation of an iminium ion intermediate from 4-formylbenzoic acid and morpholine, which is then reduced in situ to the desired tertiary amine.
Causality Behind Experimental Choices
The choice of reducing agent is critical for the success of this reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for reductive amination as it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the intermediate iminium ion.[4] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can also be employed. The reaction is typically carried out in a non-protic solvent like dichloromethane or a protic solvent like methanol.
Diagram of the Synthetic Workflow
Caption: Reductive amination route for this compound.
Experimental Protocol
Synthesis of this compound via Reductive Amination (Adapted from a similar procedure with 1-methylpiperazine)[4]
-
To a suspension of 4-formylbenzoic acid (1 equivalent) in methanol, add morpholine (1.1 equivalents).
-
Stir the mixture at room temperature for a short period to allow for iminium ion formation.
-
In a separate flask, prepare a solution of sodium triacetoxyborohydride (1.5 equivalents) in methanol.
-
Slowly add the reducing agent solution to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Further purification can be achieved by recrystallization or column chromatography.
Conclusion and Recommendations
Both nucleophilic substitution and reductive amination are viable and efficient methods for the synthesis of this compound.
-
The nucleophilic substitution route is a traditional and high-yielding method. Its primary drawback is the necessity of preparing the halogenated starting material, which involves an additional synthetic step and the use of potentially hazardous reagents. However, if the halo-substituted benzoic acid is commercially available or readily prepared, this route offers a straightforward and cost-effective approach.
-
The reductive amination route is a more modern and elegant one-pot procedure that often provides very high yields under mild conditions.[4] It avoids the use of halogenated intermediates, which can be advantageous from a safety and environmental perspective. The main consideration for this route is the cost and handling of the reducing agent.
For laboratory-scale synthesis where starting materials are readily available, reductive amination is often the preferred method due to its operational simplicity, mild conditions, and consistently high yields. For larger-scale industrial production, a thorough cost analysis of starting materials and reagents for both routes would be necessary to determine the most economically viable option.
References
A Comparative Guide to In-Vitro and In-Silico Bioactivity Analysis of 4-(Morpholinomethyl)benzoic acid
Introduction
In the landscape of modern drug discovery, the morpholine ring stands out as a "privileged scaffold," a core structural component frequently found in a diverse array of bioactive compounds.[1] Its presence often confers advantageous physicochemical and metabolic properties, enhancing potency and improving pharmacokinetic profiles.[2] When coupled with a benzoic acid moiety, the resulting scaffold, as seen in our molecule of interest, 4-(Morpholinomethyl)benzoic acid, presents a compelling starting point for therapeutic innovation. This guide provides a prospective research framework for the comprehensive bioactivity analysis of this compound, comparing the empirical insights gained from in-vitro experimentation with the predictive power of in-silico computational modeling. As we do not have pre-existing experimental data for this specific molecule, this document will serve as a detailed roadmap for its initial characterization, outlining the rationale and methodology a drug development professional would employ.
Based on the well-documented activities of morpholine-containing compounds, which include anti-inflammatory and anticancer effects, we hypothesize that this compound may exhibit inhibitory activity against key targets in these therapeutic areas.[3][4] Specifically, we will focus our investigation on its potential as an inhibitor of Cyclooxygenase-2 (COX-2), a key enzyme in inflammation, and Phosphoinositide 3-kinase alpha (PI3Kα), a critical node in cancer cell signaling pathways.[5][6]
Part 1: In-Vitro Bioactivity Assessment
The cornerstone of understanding a compound's biological effect is direct, empirical testing. In-vitro assays provide a controlled environment to quantify the interaction of a compound with a specific biological target or cellular process. Our proposed in-vitro assessment for this compound is a multi-tiered approach, starting from target-specific enzyme inhibition and progressing to cell-based assays to evaluate its broader biological impact.
Primary Target Inhibition Assays
The initial step is to determine if this compound directly interacts with and inhibits our primary targets of interest: COX-2 and PI3Kα.
Rationale: COX-2 is an inducible enzyme that plays a pivotal role in the inflammatory cascade by synthesizing prostaglandins.[7][8] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key strategy for developing anti-inflammatory agents with a reduced risk of gastrointestinal side effects.[9] Given the anti-inflammatory potential of morpholine derivatives, assessing the direct inhibitory effect of our compound on COX-2 is a logical starting point.
Experimental Protocol: Colorimetric COX-2 Inhibitor Screening Assay
This assay measures the peroxidase component of COX-2 activity. The oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) during the reduction of PGG2 to PGH2 results in a colored product, which can be quantified spectrophotometrically.[10]
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Heme: 1 µM final concentration.
-
COX-2 Enzyme (Human recombinant): Diluted in assay buffer.
-
Arachidonic Acid (Substrate): 100 µM final concentration.
-
TMPD (Chromogenic Substrate): 100 µM final concentration.
-
Test Compound: this compound, serially diluted in DMSO.
-
Positive Control: Celecoxib, serially diluted in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 150 µL of assay buffer, 10 µL of Heme, and 10 µL of the COX-2 enzyme solution.
-
Add 10 µL of the test compound or positive control at various concentrations. For the control wells, add 10 µL of DMSO.
-
Pre-incubate the plate at 37°C for 10 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 10 µL of TMPD and 10 µL of arachidonic acid to each well.
-
Immediately measure the absorbance at 590 nm kinetically for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Rationale: The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[11][12] The morpholine moiety is a key feature in many PI3K inhibitors, as it often forms a crucial hydrogen bond in the ATP-binding pocket of the enzyme.[5][13] Therefore, evaluating the inhibitory potential of this compound against PI3Kα is a critical step in assessing its anticancer properties.
Experimental Protocol: ADP-Glo™ Luminescent Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which then generates a luminescent signal via luciferase.[14]
-
Reagent Preparation:
-
PI3K Kinase Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA.
-
PI3Kα Enzyme (Human recombinant p110α/p85α): Diluted in kinase buffer.
-
Lipid Substrate (e.g., PI(4,5)P2): Prepared in kinase buffer.
-
ATP: 250 µM solution.
-
Test Compound: this compound, serially diluted in DMSO.
-
Positive Control: A known PI3Kα inhibitor (e.g., Alpelisib), serially diluted in DMSO.
-
ADP-Glo™ Reagent and Kinase Detection Substrate: Prepared according to the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 384-well plate, add 0.5 µL of the test compound or positive control.
-
Add 4 µL of the enzyme/lipid substrate mixture.
-
Initiate the reaction by adding 0.5 µL of the ATP solution.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Convert luminescence readings to ADP concentration using a standard curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Assays
Following direct target engagement, it is crucial to assess the compound's activity in a more biologically relevant context.
Rationale: To confirm the anti-inflammatory potential suggested by the COX-2 inhibition assay, we will measure the compound's ability to suppress the production of a key pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: TNF-α Inhibition ELISA
-
Cell Culture: Culture RAW 264.7 macrophage-like cells in DMEM supplemented with 10% FBS.
-
Cell Treatment: Seed cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce TNF-α production.
-
ELISA: Collect the cell culture supernatant and quantify the concentration of TNF-α using a commercial sandwich ELISA kit according to the manufacturer's protocol.[15][16]
-
Data Analysis: Calculate the percentage of TNF-α inhibition at each compound concentration relative to the LPS-stimulated control and determine the IC50 value.
Rationale: To determine if the potential PI3Kα inhibition translates to an anti-proliferative effect, we will assess the compound's impact on the viability of a cancer cell line known to have a constitutively active PI3K pathway, such as the U87MG glioblastoma cell line.
Experimental Protocol: MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture: Culture U87MG cells in MEM supplemented with 10% FBS.
-
Cell Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with a range of concentrations of this compound for 72 hours.
-
MTT Incubation: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated cells and calculate the IC50 value for cell viability.
Data Summary: In-Vitro Analysis
The results from these assays will provide a quantitative measure of the bioactivity of this compound.
| Assay Type | Target/Cell Line | Endpoint | Expected Outcome |
| Enzyme Inhibition | Human recombinant COX-2 | IC50 (nM) | Potent and selective inhibition |
| Enzyme Inhibition | Human recombinant PI3Kα | IC50 (nM) | Dose-dependent inhibition |
| Cell-Based | LPS-stimulated RAW 264.7 | IC50 (µM) for TNF-α | Reduction in pro-inflammatory cytokine |
| Cell-Based | U87MG Glioblastoma | IC50 (µM) for viability | Anti-proliferative activity |
Part 2: In-Silico Bioactivity and Pharmacokinetic Profiling
In-silico methods use computational models to predict a compound's properties, offering a rapid and cost-effective way to prioritize and guide further experimental work. These predictive models can provide insights into potential target interactions, as well as pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET).
Molecular Docking
Rationale: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique will allow us to visualize the potential binding mode of this compound within the active sites of COX-2 and PI3Kα, providing a structural hypothesis for its inhibitory activity.
Workflow Diagram: Molecular Docking
Caption: Workflow for protein-ligand molecular docking.
Experimental Protocol: Molecular Docking using AutoDock Vina
-
Receptor Preparation:
-
Download the crystal structures of human COX-2 (e.g., PDB ID: 5KIR with a bound inhibitor) and human PI3Kα (e.g., PDB ID: 7MLK) from the RCSB Protein Data Bank.
-
Using AutoDockTools, remove water molecules, co-crystallized ligands, and any non-essential protein chains.
-
Add polar hydrogens and compute Gasteiger charges.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from PubChem (CID 3651916).
-
Use AutoDockTools to set the rotatable bonds and save the ligand in PDBQT format.
-
-
Grid Box Generation:
-
Define the binding site by creating a grid box centered on the co-crystallized ligand in the original PDB file. The box should be large enough to encompass the entire active site.
-
-
Docking Simulation:
-
Perform the docking using AutoDock Vina, which employs a Lamarckian genetic algorithm for conformational searching.
-
The output will be a set of binding poses ranked by their predicted binding affinity (in kcal/mol).
-
-
Analysis:
-
Analyze the top-ranked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.
-
ADMET Prediction
Rationale: Early assessment of a compound's ADMET properties is critical to avoid late-stage failures in drug development. We will use established web-based tools to predict the pharmacokinetic and drug-likeness profile of this compound.
Workflow Diagram: In-Silico ADMET Prediction
Caption: Workflow for predicting ADMET properties.
Methodology: Using the SwissADME Web Server
The SwissADME server provides free and robust predictive models for various pharmacokinetic properties.[1]
-
Input: The canonical SMILES string for this compound (C1COCCN1CC2=CC=C(C=C2)C(=O)O) will be submitted to the server.
-
Analysis: We will analyze the following predicted parameters:
-
Physicochemical Properties: Molecular Weight (MW), Octanol-Water Partition Coefficient (logP), Topological Polar Surface Area (TPSA).
-
Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation.
-
Drug-Likeness: Compliance with Lipinski's Rule of Five, which provides a guideline for oral bioavailability.[3][4]
-
Medicinal Chemistry: Alerts for Pan-Assay Interference Compounds (PAINS).
-
Data Summary: In-Silico Analysis
The predicted properties of this compound will be compared against established criteria for drug-likeness.
| Parameter | Predicted Value | Lipinski's Rule of 5 Guideline |
| Molecular Weight ( g/mol ) | 221.25 | < 500 |
| logP | -0.5 | ≤ 5 |
| Hydrogen Bond Donors | 1 | ≤ 5 |
| Hydrogen Bond Acceptors | 4 | ≤ 10 |
| ADMET Prediction | ||
| GI Absorption | High (Predicted) | High |
| BBB Permeant | No (Predicted) | Variable (Target Dependent) |
| PAINS Alerts | 0 (Predicted) | 0 |
Part 3: Comparative Analysis and Future Directions
The true power of this dual approach lies in the synergy between the in-vitro and in-silico data. The in-silico predictions provide a theoretical framework that can be validated or challenged by the empirical in-vitro results.
-
Docking and Enzyme Assays: If the molecular docking reveals favorable interactions within the active sites of COX-2 and PI3Kα, and the in-vitro assays confirm potent inhibition, this provides strong evidence for a direct mechanism of action. Discrepancies, such as potent in-vitro activity but a poor docking score, might suggest an allosteric or indirect mechanism of inhibition, warranting further investigation.
-
ADMET and Cell-Based Assays: The predicted high GI absorption from the in-silico analysis supports the potential for oral bioavailability. The predicted inability to cross the BBB is advantageous for a peripherally acting anti-inflammatory agent but would be a limitation for a CNS-targeted therapeutic. The results of the cell-based assays will confirm whether the compound can effectively engage its targets in a cellular context, which is a prerequisite for in-vivo efficacy.
This guide outlines a comprehensive and scientifically rigorous strategy for the initial bioactivity assessment of this compound. By integrating predictive in-silico modeling with robust in-vitro validation, researchers can efficiently and effectively characterize novel chemical entities. The proposed workflow, from target-specific inhibition assays to cellular activity and pharmacokinetic profiling, provides a clear path to understanding the therapeutic potential of this promising morpholine-containing compound. The resulting data will be crucial for making informed decisions regarding lead optimization and further preclinical development.
References
- 1. SwissADME [swissadme.ch]
- 2. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 3. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. 4-(Benzoyloxy)morpholine | C11H13NO3 | CID 11252758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(Benzoylamino)benzoic acid | C14H11NO3 | CID 252597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. m.youtube.com [m.youtube.com]
- 9. rcsb.org [rcsb.org]
- 10. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
- 14. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 15. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 16. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]
Safety Operating Guide
Navigating the Disposal of 4-(Morpholinomethyl)benzoic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-(Morpholinomethyl)benzoic acid, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Compound: Hazard Profile and Chemical Characteristics
Before any disposal protocol can be established, a thorough understanding of the subject compound is paramount. This compound is a bifunctional molecule, incorporating both a weakly acidic carboxylic acid group and a weakly basic morpholine group. This dual nature can influence its behavior in different waste streams.
Hazard Identification:
Safety Data Sheets (SDSs) are the primary source of hazard information. For this compound and its close analogs, the following hazards are consistently reported[1][2][3]:
-
Skin Irritation: May cause redness and discomfort upon contact.
-
Serious Eye Irritation: Can lead to significant eye damage if not promptly addressed.
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.
Therefore, appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound in any form, including during disposal.
Table 1: Key Safety and Disposal Information for this compound
| Parameter | Information | Source(s) |
| CAS Number | 62642-62-0 | [1][3] |
| Molecular Formula | C12H15NO3 | [4][5] |
| Primary Hazards | Skin, eye, and respiratory irritation. | [1][2][3] |
| Incompatible Agents | Strong oxidizing agents. | [6] |
| Recommended PPE | Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A dust mask or respirator should be used if handling fine powders. | [1][2] |
| Disposal Guideline | Dispose of as hazardous waste in accordance with local, regional, and national regulations. | [1][3][6] |
The Logic of Disposal: A Step-by-Step Workflow
The proper disposal of any chemical waste is a process of systematic evaluation and action. The following workflow provides a logical pathway for making informed decisions regarding the disposal of this compound.
References
- 1. Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives | Semantic Scholar [semanticscholar.org]
- 2. (6ek) Thermal Degradation of Morpholine for CO2 Capture | AIChE [proceedings.aiche.org]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. Degradation and inactivation of antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Safe Handling of 4-(Morpholinomethyl)benzoic acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-(Morpholinomethyl)benzoic acid. Our goal is to furnish you with a comprehensive, actionable framework for its safe handling, from initial risk assessment to ultimate disposal, fostering a culture of safety and scientific excellence within your laboratory.
Understanding the Hazard Landscape
This compound is a bifunctional molecule incorporating both a carboxylic acid and a morpholine moiety. This unique structure informs its hazard profile. According to available safety data sheets (SDS), this compound is classified as a skin irritant (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[1][2][3]. Some sources also suggest it may be harmful if swallowed[4]. Understanding these risks is the first step in mitigating them.
The carboxylic acid group contributes to its acidic properties, while the morpholine component, a secondary amine, can also present hazards associated with amines. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a suggestion but a critical component of safe laboratory practice.
The Core of Protection: A Multi-layered PPE Strategy
A robust PPE plan is your primary defense against exposure. The following table outlines the recommended PPE for handling this compound in various laboratory scenarios.
| Scenario | Eyes/Face | Hands | Body | Respiratory |
| Weighing and preparing solutions (powder form) | Tightly fitting safety goggles and a face shield[5][6] | Chemical-resistant gloves (Nitrile or Neoprene)[7][8] | Fully buttoned lab coat | NIOSH-approved respirator if not handled in a fume hood[9][10] |
| Conducting reactions in solution | Tightly fitting safety goggles[4] | Chemical-resistant gloves (Nitrile or Neoprene)[7][8] | Fully buttoned lab coat | Work in a certified chemical fume hood[9] |
| Work-up and purification | Tightly fitting safety goggles and a face shield during splash-prone steps | Chemical-resistant gloves (Nitrile or Neoprene)[7][8] | Chemical-resistant apron over a lab coat | Work in a certified chemical fume hood[9] |
| Accidental spill cleanup | Tightly fitting safety goggles and a face shield[5][6] | Heavy-duty chemical-resistant gloves (Butyl rubber recommended) | Chemical-resistant suit or apron | NIOSH-approved respirator with appropriate cartridges |
The "Why" Behind the "What":
-
Eye and Face Protection: The risk of serious eye irritation necessitates the use of tightly fitting safety goggles to protect against dust particles and splashes. A face shield provides an additional layer of protection for the entire face, especially during procedures with a higher risk of splashing, such as when transferring solutions or during a spill.[6]
-
Hand Protection: Nitrile or neoprene gloves offer good resistance against a range of chemicals, including carboxylic acids and amines. It is crucial to inspect gloves for any signs of degradation before use and to change them immediately if they become contaminated.[7]
-
Body Protection: A standard lab coat, fully buttoned, is the minimum requirement. For larger-scale operations or when there is a significant risk of splashes, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: Due to its potential to cause respiratory irritation, handling the solid form of this compound should always be done in a well-ventilated area, preferably a certified chemical fume hood, to minimize the inhalation of dust particles.[9] If a fume hood is not available, a NIOSH-approved respirator is mandatory.
Operational Workflow: A Step-by-Step Guide to Safe Handling
This section provides a procedural guide for handling this compound, from receipt to disposal, designed to minimize exposure and ensure a safe working environment.
Step 1: Pre-Handling and Preparation
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential dust or vapors.[9]
-
Gather Materials: Before starting, ensure all necessary PPE is readily available and in good condition. Also, have spill cleanup materials accessible.
-
Review the SDS: Always review the most current Safety Data Sheet for this compound before use.
Step 2: Handling the Solid Compound
-
Weighing: To prevent the generation of dust, weigh the compound on a tared weigh boat within a fume hood or a ventilated balance enclosure.
-
Transfer: Use a spatula to carefully transfer the solid. Avoid pouring the powder, as this can create airborne dust.
-
Dissolution: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
Step 3: Post-Handling Procedures
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment with an appropriate solvent.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.
-
Hand Washing: Always wash your hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
Disposal Plan: A Responsible Conclusion to Your Research
Proper waste disposal is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Segregation: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be collected in a dedicated and clearly labeled hazardous waste container.
-
Unused Compound: Unused or unwanted this compound should be disposed of as hazardous chemical waste. Do not mix it with other waste streams.
-
Empty Containers: "Empty" containers may still retain chemical residues and should be treated as hazardous waste.
-
Consult Local Regulations: Always follow your institution's and local regulations for hazardous waste disposal.
Visualizing the Safety Workflow
The following diagram illustrates the decision-making process for handling this compound safely.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
- 1. fishersci.no [fishersci.no]
- 2. aksci.com [aksci.com]
- 3. fishersci.es [fishersci.es]
- 4. echemi.com [echemi.com]
- 5. redox.com [redox.com]
- 6. leelinework.com [leelinework.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. northmetal.net [northmetal.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
